molecular formula C19H18N4O3 B15601299 DB775 CAS No. 475976-08-0

DB775

Katalognummer: B15601299
CAS-Nummer: 475976-08-0
Molekulargewicht: 350.4 g/mol
InChI-Schlüssel: FSOSWZMLEKKGBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

DB775 is a useful research compound. Its molecular formula is C19H18N4O3 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

475976-08-0

Molekularformel

C19H18N4O3

Molekulargewicht

350.4 g/mol

IUPAC-Name

N'-hydroxy-4-[5-[4-[(Z)-N'-methoxycarbamimidoyl]phenyl]furan-2-yl]benzenecarboximidamide

InChI

InChI=1S/C19H18N4O3/c1-25-23-19(21)15-8-4-13(5-9-15)17-11-10-16(26-17)12-2-6-14(7-3-12)18(20)22-24/h2-11,24H,1H3,(H2,20,22)(H2,21,23)

InChI-Schlüssel

FSOSWZMLEKKGBP-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

DB775 Compound: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DB775 is a key intermediate metabolite of the orally administered prodrug pafuramidine (B1678284) (DB289). Pafuramidine was developed to enhance the oral bioavailability of the potent trypanocidal agent furamidine (B1674271) (DB75), which is effective against Human African Trypanosomiasis (HAT), also known as sleeping sickness. This compound, chemically identified as 2-(4-hydroxyamidinophenyl)-5-(4-methoxyamidinophenyl)furan, is formed during the metabolic conversion of pafuramidine to furamidine. This document provides a comprehensive technical overview of this compound, including its chemical properties, metabolic pathway, and available efficacy data.

Chemical Properties and Synthesis

Chemical Name: 2-(4-hydroxyamidinophenyl)-5-(4-methoxyamidinophenyl)furan Molecular Formula: C₁₉H₁₈N₄O₃ Parent Compound: Pafuramidine (DB289) Active Metabolite: Furamidine (DB75)

The synthesis of this compound has been described in the scientific literature as part of the broader research into pafuramidine and its analogues. The synthetic routes typically involve multi-step processes starting from precursor molecules that are subsequently modified to introduce the amidino and methoxyamidino functional groups onto the diphenylfuran scaffold.

Metabolic Pathway

This compound is a crucial intermediate in the biotransformation of the prodrug pafuramidine (DB289) to the active trypanocidal compound furamidine (DB75). This metabolic conversion is a two-step process that occurs primarily in the liver. The pathway involves the sequential removal of the N-methoxy groups from pafuramidine.

The formation of DB75 from pafuramidine can proceed through two main routes:

  • Direct sequential loss of the two N-methoxy groups.

  • O-demethylation followed by the reduction of the resulting oxime to the amidine.[1]

While the specific cytochrome P450 (CYP) isozymes responsible for the metabolism of pafuramidine have not been definitively identified in the available literature, it is known that CYP enzymes, particularly those in the CYP1, CYP2, and CYP3 families, are heavily involved in the metabolism of a vast array of xenobiotics.[2][3] The biotransformation of many drugs involves Phase I reactions such as oxidation, reduction, and hydrolysis, which are primarily catalyzed by CYP enzymes located in the endoplasmic reticulum of hepatocytes.[4][5]

Below is a diagram illustrating the metabolic conversion of pafuramidine to furamidine, highlighting the role of this compound as an intermediate.

DB289_Metabolism cluster_enzymes Primary Site: Liver Putative Enzymes: Cytochrome P450 family DB289 Pafuramidine (DB289) 2,5-bis[4-(N-methoxyamidino)phenyl]furan This compound This compound 2-(4-hydroxyamidinophenyl)-5-(4-methoxyamidinophenyl)furan DB289->this compound Metabolic Step 1 (e.g., O-demethylation/reduction or direct N-methoxy loss) DB75 Furamidine (DB75) 2,5-bis(4-amidinophenyl)furan (Active Drug) This compound->DB75 Metabolic Step 2 (e.g., O-demethylation/reduction or direct N-methoxy loss)

Metabolic conversion of Pafuramidine (DB289) to Furamidine (DB75).

Preclinical Data

In Vitro Activity
In Vivo Efficacy

Studies in mouse models of Human African Trypanosomiasis have provided some insights into the in vivo activity of this compound. In these models, mice are typically infected with Trypanosoma brucei rhodesiense, and treatment is initiated after the establishment of parasitemia.

One study that evaluated the oral efficacy of pafuramidine and its metabolites in a mouse model of acute T. b. rhodesiense infection reported that this compound exhibited the least efficacy among the tested metabolites. While the parent compound and other metabolites showed significant trypanocidal activity, the performance of this compound was comparatively lower.

Table 1: Summary of In Vivo Efficacy of Pafuramidine (DB289) in Animal Models of HAT

Animal ModelParasite StrainTreatment RegimenOutcomeReference
Mouse (acute)T. b. bruceiSingle oral doseED₅₀ of 2.7 mg/kg; No recrudescence at 30 days post-treatment.[6]
Mouse (chronic)T. b. brucei9.5 mg/kg/day for 3 days (oral)Parasites cleared, but brain extracts remained infectious.[6]
Vervet MonkeyT. b. rhodesiense6.7 mg/kg/day for 5 days (oral)All animals free of infection in blood and CSF at 90 days post-treatment.[6]

It is important to note that while this compound itself may have lower intrinsic activity, its role as a necessary intermediate in the metabolic activation of the highly effective prodrug pafuramidine is critical.

Experimental Protocols

The following are generalized protocols for the evaluation of compounds like this compound, based on standard methods used for screening anti-trypanosomal agents.

In Vitro Anti-Trypanosomal Activity Assay

This protocol is designed to determine the 50% inhibitory concentration (IC₅₀) of a test compound against the bloodstream form of Trypanosoma brucei.

  • Cell Culture: Trypanosoma brucei bloodstream forms are cultured in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere.

  • Assay Preparation: The test compound (this compound) is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then prepared in the culture medium.

  • Incubation: A suspension of trypanosomes (e.g., 2 x 10⁴ cells/mL) is added to the wells of a 96-well microtiter plate containing the different concentrations of the test compound. Control wells with no compound and wells with a reference drug (e.g., pentamidine) are included.

  • Viability Assessment: After a 72-hour incubation period, cell viability is assessed using a resazurin-based assay. Resazurin is added to each well and incubated for another 4-6 hours. The fluorescence is then measured using a microplate reader.

  • Data Analysis: The fluorescence readings are converted to percentage inhibition relative to the untreated control. The IC₅₀ value is calculated by fitting the data to a dose-response curve using appropriate software.[7]

In Vitro Cytotoxicity Assay

This protocol aims to determine the 50% cytotoxic concentration (CC₅₀) of a test compound against a mammalian cell line (e.g., L6 rat skeletal myoblasts) to assess its selectivity.

  • Cell Culture: L6 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and L-glutamine at 37°C in a 5% CO₂ atmosphere.

  • Assay Setup: A suspension of L6 cells is seeded into a 96-well microtiter plate and allowed to adhere overnight.

  • Compound Addition: The test compound (this compound) is added to the wells at various concentrations.

  • Incubation and Viability Measurement: The plate is incubated for 72 hours, after which cell viability is determined using a resazurin-based assay as described above.

  • Data Analysis: The CC₅₀ value is calculated from the dose-response curve. The selectivity index (SI) is then determined by dividing the CC₅₀ by the anti-trypanosomal IC₅₀. A higher SI value indicates greater selectivity for the parasite over mammalian cells.

In Vivo Efficacy in a Mouse Model of HAT

This protocol outlines a general procedure for evaluating the in vivo efficacy of an anti-trypanosomal compound in a mouse model.[8]

  • Animal Model: Female NMRI mice are used for the study.

  • Infection: Mice are infected intraperitoneally with a suspension of Trypanosoma brucei rhodesiense (e.g., 1 x 10⁴ parasites per mouse).

  • Treatment: Treatment is initiated once parasitemia is established (e.g., day 3 post-infection). The test compound (this compound) is administered orally or intraperitoneally at various doses for a defined period (e.g., once daily for 4 consecutive days). A control group receives the vehicle only, and another group receives a standard drug (e.g., diminazene (B1218545) aceturate).

  • Monitoring: Parasitemia is monitored regularly by microscopic examination of tail blood. The survival of the mice is also recorded.

  • Efficacy Determination: The efficacy of the compound is determined by its ability to clear parasitemia and cure the infection (i.e., no relapse of parasites within a specified follow-up period, typically 60 days). The minimum curative dose (MCD) is determined as the lowest dose that cures all treated mice.[8]

experimental_workflow cluster_invitro In Vitro Evaluation cluster_cytotoxicity Cytotoxicity Assessment cluster_invivo In Vivo Efficacy culture_tryp Culture Trypanosoma brucei assay_prep_tryp Prepare this compound dilutions culture_tryp->assay_prep_tryp incubation_tryp Incubate with parasites (72h) assay_prep_tryp->incubation_tryp viability_tryp Assess viability (Resazurin) incubation_tryp->viability_tryp calc_ic50 Calculate IC50 viability_tryp->calc_ic50 calc_cc50 Calculate CC50 culture_l6 Culture L6 cells assay_prep_l6 Add this compound dilutions culture_l6->assay_prep_l6 incubation_l6 Incubate with cells (72h) assay_prep_l6->incubation_l6 viability_l6 Assess viability (Resazurin) incubation_l6->viability_l6 viability_l6->calc_cc50 infect_mice Infect mice with T.b. rhodesiense treat_mice Administer this compound infect_mice->treat_mice monitor_mice Monitor parasitemia and survival treat_mice->monitor_mice determine_mcd Determine Minimum Curative Dose monitor_mice->determine_mcd

Workflow for preclinical evaluation of this compound.

Conclusion

This compound is an essential metabolic intermediate in the bioactivation of the oral prodrug pafuramidine to the active anti-trypanosomal agent furamidine. While its intrinsic in vivo efficacy appears to be lower than that of other metabolites and the parent compound, its formation is a critical step in the therapeutic action of pafuramidine. Further detailed studies are required to fully elucidate the specific enzymes involved in its formation and subsequent metabolism, as well as to quantify its in vitro activity against a broader range of parasites. The experimental protocols provided herein offer a framework for conducting such investigations, which would contribute to a more complete understanding of the pharmacology of this important class of compounds.

References

The Enigmatic Profile of DB775: A Scarcity of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a clear interest in its potential, a comprehensive search of publicly available scientific literature and clinical trial registries reveals a significant lack of information regarding the mechanism of action, preclinical, and clinical development of the compound identified as DB775.

Currently, this compound is cataloged by some chemical suppliers as a biochemical product intended for research purposes only, and not for human or veterinary use.[1] Its chemical identity is given as N-hydroxy-4-(5-(4-(N-methoxycarbamimidoyl)phenyl)furan-2-yl)benzimidamide, with the molecular formula C19H18N4O3.[1]

However, beyond these basic chemical descriptors, there is no substantive data in the public domain to construct a detailed technical guide or whitepaper on its core mechanism of action as requested. Searches for preclinical studies, pharmacological data, or any registered clinical trials involving this compound have not yielded any relevant results. The scientific and medical research community has not, to date, published findings that would elucidate its biological activity, potential therapeutic targets, or safety profile.

This absence of information prevents the creation of the requested in-depth guide, including the summarization of quantitative data into structured tables, the detailing of experimental protocols, and the visualization of signaling pathways. The core requirements for a technical whitepaper—robust, verifiable data from scientific experimentation—are not met by the currently available information on this compound.

Further investigation into this compound would be contingent on the future publication of preclinical and clinical research data by the entities investigating its properties. Until such information is made public, the mechanism of action and therapeutic potential of this compound remain speculative.

References

An In-depth Technical Guide to the DNA Binding Properties of DB75

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

Initial Note: No public domain information is available for the molecule "DB775." This guide focuses on the closely related and well-documented DNA minor groove binder, DB75 , a heterocyclic diamidine with significant therapeutic potential.

Executive Summary

DB75 is a well-characterized DNA minor groove binding agent that exhibits a strong preference for AT-rich sequences. Its interaction with DNA is primarily driven by entropic factors, a hallmark of minor groove binders that displace water molecules upon binding. This technical guide provides a comprehensive overview of the DNA binding properties of DB75, including quantitative binding affinity and thermodynamic data, detailed experimental protocols for characterization, and visual representations of key concepts and workflows. The information presented herein is intended to serve as a valuable resource for researchers engaged in the study of DNA-ligand interactions and the development of novel therapeutics targeting DNA.

Quantitative DNA Binding Data

The binding affinity and thermodynamic parameters of DB75 have been determined for various DNA sequences, highlighting its preference for continuous runs of A and T base pairs. The following tables summarize the key quantitative data for the interaction of DB75 with specific DNA sequences.

Table 1: Binding Affinity of DB75 to AT-Rich DNA Sequences
DNA SequenceBinding Constant (K) (M⁻¹)Dissociation Constant (Kd) (nM)Reference
AATT~ 2 x 10⁷~ 50[1]
TTAA~ 2 x 10⁵~ 5000[1]
AT-rich sites (general)-~ 100[2]

Note: The binding constant (K) is the inverse of the dissociation constant (Kd).

Table 2: Thermodynamic Parameters for DB75 Binding to AT-Rich DNA
Thermodynamic ParameterValue (kcal/mol) at 25°CDriving ForceReference
Enthalpy of Binding (ΔH)~ -2Favorable[3]
Entropy of Binding (-TΔS)~ -7Dominant and Favorable[3]
Gibbs Free Energy (ΔG)~ -9Spontaneous[3]

Core DNA Binding Properties

DB75 is a classic example of a DNA minor groove binder, a class of molecules that recognize and bind to the narrower of the two grooves in the DNA double helix.[2] This interaction is non-covalent and is stabilized by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions.

A defining characteristic of DB75 is its strong preference for sequences rich in adenine (B156593) (A) and thymine (B56734) (T) base pairs.[1] The minor groove in AT-rich regions is narrower and possesses a higher negative electrostatic potential compared to GC-rich regions, creating a favorable binding environment for cationic molecules like DB75. The binding of DB75 to the minor groove displaces a spine of ordered water molecules, leading to a significant increase in entropy, which is the primary driving force for the binding event.[3]

The binding of DB75 can induce conformational changes in the DNA structure. While the effects on A-tract sequences are relatively small, binding to alternating AT sequences can cause significant topological alterations.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the DNA binding properties of DB75.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a sensitive technique to study DNA-ligand interactions. DB75 is inherently fluorescent, and its fluorescence properties often change upon binding to DNA, providing a convenient signal to monitor the interaction.[2]

Objective: To determine the binding affinity (Kd) of DB75 to a specific DNA sequence.

Materials:

  • DB75 stock solution (concentration determined by UV-Vis spectroscopy)

  • Annealed double-stranded DNA oligonucleotide with the target binding site

  • Binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA)

  • Fluorometer

Protocol:

  • Prepare a solution of the DNA oligonucleotide in the binding buffer at a fixed concentration (e.g., 1 µM).

  • Place the DNA solution in a quartz cuvette and record the initial fluorescence spectrum of the DNA alone (as a baseline).

  • Titrate small aliquots of the DB75 stock solution into the DNA solution.

  • After each addition of DB75, allow the system to equilibrate (typically 1-2 minutes) and record the fluorescence spectrum.

  • Continue the titration until no further change in fluorescence is observed, indicating saturation of the binding sites.

  • Correct the fluorescence intensity for dilution effects.

  • Plot the change in fluorescence intensity as a function of the DB75 concentration.

  • Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of all thermodynamic parameters (ΔH, ΔS, and ΔG) and the binding stoichiometry (n) in a single experiment.

Objective: To determine the complete thermodynamic profile of DB75 binding to a specific DNA sequence.

Materials:

  • DB75 solution (in dialysis buffer)

  • Annealed double-stranded DNA oligonucleotide (in the same dialysis buffer)

  • Isothermal Titration Calorimeter

  • Dialysis buffer (e.g., 10 mM Sodium Phosphate, pH 7.4, 100 mM NaCl)

Protocol:

  • Thoroughly dialyze both the DB75 and DNA solutions against the same buffer to minimize heats of dilution.

  • Determine the accurate concentrations of both solutions after dialysis.

  • Degas both solutions to prevent air bubbles in the calorimeter.

  • Fill the ITC sample cell with the DNA solution (e.g., 10-20 µM).

  • Fill the injection syringe with the DB75 solution (e.g., 100-200 µM).

  • Set the experimental temperature (e.g., 25°C).

  • Perform a series of small injections (e.g., 2-5 µL) of the DB75 solution into the DNA solution, with sufficient time between injections for the signal to return to baseline.

  • The instrument measures the heat released or absorbed during each injection.

  • Integrate the heat peaks and plot the heat change per mole of injectant against the molar ratio of DB75 to DNA.

  • Fit the resulting isotherm to a suitable binding model to extract the binding affinity (Ka or Kd), enthalpy of binding (ΔH), and stoichiometry (n). The entropy of binding (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka).

DNase I Footprinting

DNase I footprinting is a technique used to identify the specific DNA sequence where a ligand binds. The bound ligand protects the DNA from cleavage by the DNase I enzyme, leaving a "footprint" in the DNA cleavage pattern.

Objective: To determine the precise binding site of DB75 on a DNA fragment.

Materials:

  • DNA fragment of interest, radioactively labeled at one end.

  • DB75 solution.

  • DNase I enzyme.

  • Reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM CaCl₂).

  • Stop solution (e.g., containing EDTA and a loading dye).

  • Polyacrylamide gel for electrophoresis.

Protocol:

  • Incubate the end-labeled DNA fragment with varying concentrations of DB75 to allow for binding.

  • Add a low concentration of DNase I to the reaction mixtures and incubate for a short period to achieve partial digestion of the DNA.

  • Stop the reaction by adding the stop solution.

  • As a control, perform a parallel reaction without DB75.

  • Run the digested DNA fragments on a denaturing polyacrylamide gel.

  • Visualize the DNA fragments by autoradiography.

  • The region where DB75 is bound will be protected from DNase I cleavage, resulting in a gap in the ladder of DNA fragments (the "footprint") compared to the control lane. The location of this footprint reveals the binding site of DB75.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of experiments to characterize DB75-DNA interactions and a simplified representation of its mechanism of action.

DB75_Experimental_Workflow cluster_synthesis Compound and DNA Preparation cluster_binding_characterization Binding Characterization cluster_data_analysis Data Analysis DB75_Synthesis DB75 Synthesis & Purification Fluorescence_Spectroscopy Fluorescence Spectroscopy DB75_Synthesis->Fluorescence_Spectroscopy ITC Isothermal Titration Calorimetry DB75_Synthesis->ITC DNase_Footprinting DNase I Footprinting DB75_Synthesis->DNase_Footprinting DNA_Oligo_Synthesis DNA Oligonucleotide Synthesis & Annealing DNA_Oligo_Synthesis->Fluorescence_Spectroscopy DNA_Oligo_Synthesis->ITC DNA_Oligo_Synthesis->DNase_Footprinting Kd_Determination Binding Affinity (Kd) Determination Fluorescence_Spectroscopy->Kd_Determination Thermodynamic_Profile Thermodynamic Profile (ΔH, ΔS, ΔG) ITC->Thermodynamic_Profile Binding_Site_Identification Binding Site Identification DNase_Footprinting->Binding_Site_Identification

Caption: Experimental workflow for characterizing DB75-DNA binding.

DB75_Mechanism_of_Action DB75 DB75 DNA_Minor_Groove AT-Rich DNA Minor Groove DB75->DNA_Minor_Groove Binds to Water_Displacement Displacement of Water Molecules DNA_Minor_Groove->Water_Displacement Leads to Entropy_Increase Favorable Entropy Change (ΔS > 0) Water_Displacement->Entropy_Increase Results in Binding_Event Stable DB75-DNA Complex Formation Entropy_Increase->Binding_Event Drives Biological_Effect Biological Effect (e.g., Ant parasitic) Binding_Event->Biological_Effect Causes

Caption: Simplified mechanism of DB75 binding to the DNA minor groove.

Conclusion

DB75 serves as a paradigm for understanding the principles of DNA minor groove recognition by small molecules. Its strong affinity and selectivity for AT-rich sequences, driven by a favorable entropic contribution, make it a valuable tool for molecular biology and a promising scaffold for the design of new therapeutic agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the intricate interactions of DB75 and similar molecules with DNA. A thorough understanding of these binding properties is crucial for the rational design of next-generation DNA-targeted drugs with improved efficacy and specificity.

References

DB775 Minor Groove Binder: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DB775 is a dicationic minor groove binder of the diamidine class, recognized as a key metabolite of the experimental drug pafuramidine (B1678284) (DB289). It has garnered significant interest within the scientific community for its potential therapeutic applications, stemming from its ability to bind to the minor groove of DNA. This interaction with the genetic material can disrupt various cellular processes, making it a compound of interest in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.

Chemical and Physical Properties

PropertyValueReference
CAS Number 475976-08-0[1]
Chemical Formula C19H18N4O3[1]
Molecular Weight 350.38 g/mol [1]
Appearance Not explicitly stated, but likely a solid
Solubility Not explicitly stated

Mechanism of Action

This compound, like other dicationic diamidines, exerts its biological effects by binding to the minor groove of DNA, with a preference for AT-rich sequences. This binding is non-covalent and is driven by a combination of electrostatic interactions, van der Waals forces, and hydrogen bonding between the amidinium groups of the molecule and the phosphate (B84403) backbone and base pairs of the DNA.

The binding of this compound to the DNA minor groove can interfere with essential cellular processes that require protein-DNA interactions, such as:

  • Transcription: By occupying the minor groove, this compound can physically block the binding of transcription factors, thereby inhibiting gene expression.

  • Replication: The presence of this compound can impede the progression of DNA polymerase, leading to a halt in DNA replication.

  • DNA Repair: Minor groove binders can interfere with the recognition of DNA damage by repair enzymes.

The specific cellular consequences of this compound's interaction with DNA are still under investigation, but it is this fundamental mechanism that underpins its potential as a therapeutic agent.

Quantitative Data

Currently, there is a notable lack of publicly available, specific quantitative data for this compound concerning its DNA binding affinity, cytotoxicity against various cell lines, and pharmacokinetic profile. The majority of the research has focused on its parent prodrug, DB289 (pafuramidine). The data presented below is for the parent compound or related analogs and should be considered as indicative rather than definitive for this compound. Further experimental validation is required to establish the precise quantitative parameters for this compound.

Table 1: Indicative Biological Activity of Related Compounds

CompoundAssayCell Line/TargetIC50 / KdReference
Furamidine (DB75)PRMT1 Inhibition-9.4 µM[1]
DB2313PU.1 Inhibition-5 µM[1]
DB04760MMP-13 Inhibition-8 nM[1]

Note: This table is for illustrative purposes only and does not contain data for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that are crucial for characterizing the activity of this compound. These protocols are based on standard laboratory practices and may require optimization for specific experimental conditions.

DNA Binding Affinity Measurement (Hypothetical Protocol)

Objective: To determine the equilibrium dissociation constant (Kd) of this compound for a specific DNA sequence.

Method: Fluorescence Titration

Materials:

  • This compound

  • Fluorophore-labeled double-stranded DNA oligonucleotide containing an AT-rich sequence (e.g., 5'-[FAM]-d(CGCGAATTCGCG)-3')

  • Binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA)

  • Fluorometer

Procedure:

  • Prepare a stock solution of this compound in the binding buffer.

  • Prepare a working solution of the fluorescently labeled DNA oligonucleotide in the binding buffer at a fixed concentration (e.g., 10 nM).

  • In a series of microcuvettes, add the DNA solution.

  • Add increasing concentrations of the this compound stock solution to the cuvettes.

  • Incubate the mixtures at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).

  • Measure the fluorescence intensity of each sample using a fluorometer, with excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., for FAM, excitation at 495 nm and emission at 520 nm).

  • Plot the change in fluorescence intensity as a function of the this compound concentration.

  • Fit the data to a suitable binding model (e.g., a one-site binding model) to calculate the Kd.

Cell Viability Assay

Objective: To determine the cytotoxic effect of this compound on a cancer cell line.

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank (medium only).

  • Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Cellular Localization by Fluorescence Microscopy

Objective: To visualize the subcellular localization of this compound.

Method: Direct Fluorescence Microscopy (leveraging the intrinsic fluorescence of the parent compound's class).

Materials:

  • Cells of interest grown on glass coverslips

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium with DAPI (for nuclear counterstaining)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Treat the cells with this compound at a desired concentration and for a specific duration.

  • Wash the cells twice with PBS to remove any unbound compound.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using a mounting medium containing DAPI.

  • Image the cells using a fluorescence microscope. Use the DAPI channel to visualize the nucleus and a channel appropriate for the expected fluorescence of this compound (based on the properties of related diamidines, excitation in the UV/blue range and emission in the blue/green range would be a starting point).

  • Analyze the images to determine the co-localization of the this compound signal with the nuclear stain.

Signaling Pathways and Experimental Workflows

As there is currently no specific information available regarding the signaling pathways modulated by this compound, the following diagrams represent hypothetical workflows and pathways that could be investigated based on its mechanism of action as a DNA minor groove binder.

experimental_workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_invivo In Vivo Studies DNA_Binding DNA Binding Affinity (Kd) Cytotoxicity Cytotoxicity (IC50) Localization Subcellular Localization Cytotoxicity->Localization Inform Dosing Signaling_Assay Signaling Pathway Analysis Localization->Signaling_Assay Fluorescence Microscopy Pharmacokinetics Pharmacokinetics Signaling_Assay->Pharmacokinetics Western Blot / RNA-seq Efficacy Antitumor Efficacy Pharmacokinetics->Efficacy Animal Models This compound This compound This compound->DNA_Binding Fluorescence Titration This compound->Cytotoxicity MTT Assay

Caption: A logical workflow for the comprehensive evaluation of this compound.

signaling_pathway This compound This compound DNA DNA This compound->DNA Binds to Minor Groove Transcription_Factors Transcription Factors DNA->Transcription_Factors Blocks Binding DNA_Polymerase DNA Polymerase DNA->DNA_Polymerase Inhibits Progression Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest DNA_Polymerase->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: A putative signaling pathway affected by this compound's DNA binding activity.

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents due to its ability to bind to the DNA minor groove. However, a significant amount of research is still required to fully characterize its biological activity. This technical guide provides a framework for researchers to begin investigating this intriguing molecule, from fundamental binding studies to cellular and in vivo evaluations. The detailed protocols and conceptual workflows are intended to facilitate further exploration and unlock the full therapeutic potential of this compound. Future studies should focus on obtaining precise quantitative data for this compound and elucidating the specific signaling pathways it modulates to advance its development as a clinical candidate.

References

An In-depth Technical Guide to Near-Infrared Fluorophore DB775

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the fluorescent probe commonly referred to as DB775, focusing on its spectral properties, key quantitative characteristics, and the experimental protocols necessary for its application in research. The information is tailored for researchers, scientists, and drug development professionals who utilize fluorescence spectroscopy and flow cytometry. While "this compound" is a general descriptor for dyes emitting around 775 nm, this guide centers on two prevalent examples: BD Horizon RealYellow™ 775 (RY775) and Live/Dead™ Fixable Near-IR Dead Cell Stain (775) .

Core Spectroscopic Properties

Fluorescent dyes emitting in the near-infrared (NIR) spectrum, such as those around 775 nm, are invaluable in biological research. Their long-wavelength emission minimizes interference from cellular autofluorescence, which is typically found in the visible spectrum, leading to an improved signal-to-noise ratio.

BD Horizon RealYellow™ 775 (RY775) is a tandem fluorochrome primarily excited by the 561-nm yellow-green laser.[1][2] It is engineered to reduce spillover and is a bright alternative to PE-Cy7 in flow cytometry.[1][2]

Live/Dead™ Fixable Near-IR Dead Cell Stain (775) is an amine-reactive dye used for cell viability assessment in flow cytometry.[3][4] It can be excited by a red laser (e.g., 633 nm or 635 nm).[4][5][6] In viable cells, the dye reacts with surface amines, resulting in dim staining. However, in cells with compromised membranes, it enters the cell and reacts with intracellular amines, leading to a significantly brighter fluorescent signal.[3][4]

Quantitative Fluorophore Data

The brightness of a fluorophore is determined by its molar extinction coefficient and quantum yield. Due to the proprietary nature of commercial dyes, specific values for molar extinction coefficient and quantum yield for RY775 and the Live/Dead Near-IR (775) stain are not publicly available. However, to provide a reference for researchers, the table below includes data for APC-Cy7 and Cyanine 7, which are spectrally similar dyes with emissions in the near-infrared region.

PropertyBD Horizon RealYellow™ 775 (RY775)Live/Dead™ Fixable Near-IR (775)APC-Cy7 (Representative)Cyanine 7, SE (Representative)
Excitation Maximum (nm) 557~750[3]650[7]750
Emission Maximum (nm) 775[2]775[3]785[7]764
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) Data not availableData not available700,000[7]199,000[8]
Quantum Yield (Φ) Data not availableData not availableData not available0.3[8]
Primary Laser Line (nm) 561633/635[4][5]628-640-

Experimental Protocols

Accurate and reproducible fluorescence measurements are paramount. Below are detailed protocols for key experiments related to the characterization and use of fluorescent probes like this compound.

Measurement of Fluorescence Excitation and Emission Spectra

This protocol outlines the procedure for determining the optimal excitation and emission wavelengths of a fluorescent dye.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the fluorophore in a spectroscopic-grade solvent. The absorbance at the expected excitation maximum should be between 0.05 and 0.1 to avoid inner filter effects.

  • Instrumentation: Use a calibrated spectrofluorometer.

  • Excitation Spectrum Measurement:

    • Set the emission monochromator to the expected emission maximum (e.g., 775 nm).

    • Scan a range of excitation wavelengths (e.g., 400 nm to 750 nm).

    • Record the fluorescence intensity at each excitation wavelength. The wavelength that gives the highest intensity is the excitation maximum.

  • Emission Spectrum Measurement:

    • Set the excitation monochromator to the determined excitation maximum.

    • Scan a range of emission wavelengths, starting from ~10-20 nm above the excitation wavelength to avoid scattered light (e.g., if exciting at 557 nm, scan from 570 nm to 900 nm).

    • Record the fluorescence intensity at each emission wavelength. The wavelength with the highest intensity is the emission maximum.

  • Data Correction: Correct the raw spectra for instrument-specific variations in lamp intensity and detector response over different wavelengths. Modern spectrofluorometers often have built-in software for these corrections.

Determination of Fluorescence Quantum Yield (Comparative Method)

The comparative method is a widely used technique to determine the quantum yield of an unknown sample by comparing it to a standard with a known quantum yield.

Methodology:

  • Standard Selection: Choose a quantum yield standard with absorption and emission properties as close as possible to the sample under investigation. For a dye emitting at 775 nm, a standard like APC-Cy7 or another well-characterized NIR dye would be appropriate.

  • Sample and Standard Preparation: Prepare a series of dilutions for both the test sample and the standard in the same spectroscopic-grade solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to ensure a linear relationship between absorbance and fluorescence.

  • Absorbance Measurement: Measure the absorbance of each dilution of the sample and the standard at the selected excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution of the sample and the standard at the same excitation wavelength used for the absorbance measurements.

    • Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements.

  • Data Analysis:

    • Integrate the area under the corrected emission spectrum for each sample and standard dilution.

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

    • Determine the gradient of the linear fit for both plots.

    • Calculate the quantum yield of the sample (Φ_X) using the following equation: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) Where:

      • Φ_ST is the quantum yield of the standard.

      • Grad_X and Grad_ST are the gradients of the plots for the sample and standard, respectively.

      • η_X and η_ST are the refractive indices of the sample and standard solutions (if different solvents are used).

Measurement of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It is determined using the Beer-Lambert law.

Methodology:

  • Sample Preparation: Prepare a stock solution of the fluorophore with a precisely known concentration in a spectroscopic-grade solvent. From this stock, create a series of dilutions.

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the fluorophore's absorption maximum (λ_max).

  • Data Analysis:

    • Plot the absorbance at λ_max versus the concentration for the series of dilutions.

    • Perform a linear regression on the data. The plot should be a straight line passing through the origin.

    • The molar extinction coefficient (ε) is the gradient of this line, according to the Beer-Lambert law (A = εcl), where 'A' is absorbance, 'c' is concentration, and 'l' is the path length of the cuvette (typically 1 cm).

Visualizations

Experimental Workflow for Fluorescence Analysis

The following diagram illustrates the general workflow for characterizing a fluorescent probe.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Calculation cluster_results Final Characterization prep_sample Prepare Dilute Fluorophore Solution measure_abs Measure Absorbance (UV-Vis) prep_sample->measure_abs measure_fluor Measure Fluorescence (Spectrofluorometer) prep_sample->measure_fluor calc_epsilon Calculate Molar Extinction Coefficient measure_abs->calc_epsilon determine_spectra Determine Ex/Em Maxima measure_fluor->determine_spectra calc_qy Calculate Quantum Yield measure_fluor->calc_qy results Complete Fluorophore Profile determine_spectra->results calc_epsilon->results calc_qy->results

Caption: A generalized workflow for the characterization of a fluorescent probe.

Principle of Live/Dead Cell Staining

This diagram illustrates the mechanism of action for amine-reactive viability dyes like the Live/Dead™ Fixable Near-IR (775) stain.

live_dead_staining cluster_live Live Cell cluster_dead Dead Cell live_cell Intact Membrane surface_amines dye_outside_live dye_outside_live->live_cell Binds to surface amines (Low Fluorescence) dead_cell Compromised Membrane internal_amines dye_inside_dead dye_inside_dead->dead_cell Enters cell, binds to internal amines (High Fluorescence)

Caption: Mechanism of an amine-reactive dye for cell viability assessment.

References

Navigating the Near-Infrared: A Technical Guide to Fluorophores Emitting at ~775 nm

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of fluorescent dyes emitting in the near-infrared (NIR) spectrum, specifically around 775 nm. This spectral window offers significant advantages for biological imaging, including deeper tissue penetration, reduced autofluorescence, and minimal phototoxicity, making these fluorophores invaluable tools in preclinical research and drug development. While a specific dye designated "DB775" is not prominently documented in commercially available databases, this guide focuses on the characteristics of several key fluorophores with emission maxima in this range, which are likely what researchers are seeking when referencing a ~775 nm dye.

Core Spectroscopic and Photophysical Properties

The efficacy of a fluorescent probe is determined by its unique spectral and photophysical characteristics. The following table summarizes the key quantitative data for representative commercially available near-infrared dyes that emit around 775 nm. These properties are crucial for selecting the appropriate dye and imaging instrumentation for a specific application.

Dye Name/TypeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Key Features & Applications
Live/Dead™ Fixable Near-IR Dead Cell Stain ~750[1]~775[1]Not specifiedNot specifiedAmine-reactive dye for viability assessment in flow cytometry and microscopy; suitable for fixed and permeabilized cells.[1]
NIR Dye s775z, NHS Ester 775795201,0000.09Bright and photostable NIR dye for labeling primary amines on antibodies and other proteins for fluorescence microscopy and in vivo imaging.
Cyanine7 (Cy7) ~750-756[2][3][4]~773-779[2][3][4]199,000 - 250,000~0.28 - 0.3A widely used class of NIR dyes for labeling nucleic acids, proteins, and antibodies for applications including in vivo imaging.[2]
Alexa Fluor™ 750 ~749~775270,0000.12Bright and photostable alternative to Cy7, commonly used in fluorescence microscopy, flow cytometry, and in vivo imaging.
IR-775 Not specifiedEmits in the 700-900 nm range[5]Not specifiedNot specifiedA heptamethine cyanine (B1664457) dye noted for its NIR emission, suitable for various imaging applications.[5]

Experimental Protocols: A General Workflow for Antibody Conjugation and Cellular Imaging

The following provides a generalized methodology for labeling an antibody with an amine-reactive NIR dye (e.g., an NHS ester) and subsequent use in cellular imaging. Specific protocols should be optimized based on the dye manufacturer's instructions and the experimental system.

Antibody Conjugation with Amine-Reactive NIR Dye

G cluster_cell_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging Seed_Cells Seed and Culture Cells Treat_Cells Treat Cells (if applicable) Seed_Cells->Treat_Cells Fix_Perm Fix and Permeabilize Cells Treat_Cells->Fix_Perm Block Block Non-specific Binding Fix_Perm->Block Primary_Ab Incubate with Primary Antibody Block->Primary_Ab Wash1 Wash Primary_Ab->Wash1 Secondary_Ab Incubate with NIR Dye-Conjugated Secondary Antibody Wash1->Secondary_Ab Wash2 Wash Secondary_Ab->Wash2 Mount Mount Coverslip Wash2->Mount Image Acquire Images (NIR Laser Line and Emission Filter) Mount->Image G cluster_design Experimental Design cluster_experiment Experimentation cluster_analysis Data Analysis Target Identify Target Protein in Signaling Pathway Probe Select/Create NIR Probe (e.g., Labeled Antibody) Target->Probe Labeling Label Biological Sample Probe->Labeling Imaging Fluorescence Imaging Labeling->Imaging Quantification Image Quantification Imaging->Quantification Interpretation Biological Interpretation Quantification->Interpretation

References

Unveiling the Photophysical Properties of DB775: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum yield and photostability of the near-infrared (NIR) fluorescent dye DB775. The information contained herein is intended to equip researchers and professionals in drug development with the necessary details to effectively utilize this compound in their experimental designs.

Core Photophysical Parameters of this compound

For the purpose of providing a practical guide, this document will focus on the established experimental protocols for determining these crucial parameters for near-infrared dyes. This will enable researchers to characterize this compound or similar compounds in their own laboratories. Additionally, we will present representative data from other well-characterized NIR dyes to offer a comparative context.

Experimental Methodologies

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) of a fluorophore is a measure of its emission efficiency, defined as the ratio of photons emitted to photons absorbed. The comparative method is the most common approach for determining the quantum yield of an unknown sample.

Protocol for Relative Quantum Yield Measurement:

  • Selection of a Standard: Choose a well-characterized reference dye with a known quantum yield that absorbs and emits in a similar spectral region to the test compound (this compound). For the near-infrared region, suitable standards include Indocyanine Green (ICG) in DMSO or other commercially available NIR dyes with certified quantum yields.

  • Preparation of Solutions: Prepare a series of dilute solutions of both the reference standard and the test compound in the same high-purity solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurements: Record the UV-Vis absorbance spectra of all solutions. The absorbance at the chosen excitation wavelength is a critical parameter.

  • Fluorescence Measurements: Using a spectrofluorometer, record the fluorescence emission spectra of all solutions at the same excitation wavelength used for the absorbance measurements. It is crucial to use identical instrument settings (e.g., excitation and emission slit widths, detector voltage) for both the standard and the test sample.

  • Data Analysis: The quantum yield of the unknown sample (Φ_x) can be calculated using the following equation:

    Φ_x = Φ_std * (I_x / I_std) * (A_std / A_x) * (n_x^2 / n_std^2)

    where:

    • Φ_std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • The subscripts 'x' and 'std' refer to the unknown sample and the standard, respectively.

Experimental Workflow for Quantum Yield Determination

G cluster_prep Sample Preparation cluster_measurement Data Acquisition cluster_analysis Analysis Standard Select Standard StandardSolutions Prepare Standard Solutions Standard->StandardSolutions TestCompound Prepare this compound Solutions Absorbance Measure Absorbance TestCompound->Absorbance Fluorescence Measure Fluorescence TestCompound->Fluorescence StandardSolutions->Absorbance StandardSolutions->Fluorescence Calculation Calculate Quantum Yield Absorbance->Calculation Fluorescence->Calculation

Caption: Workflow for relative quantum yield measurement.

Assessment of Photostability

Photostability refers to the ability of a fluorophore to resist photodegradation or photobleaching upon exposure to light. High photostability is essential for applications requiring prolonged or intense illumination, such as time-lapse imaging and single-molecule tracking.

Protocol for Photostability Measurement:

  • Sample Preparation: Prepare a solution of the fluorescent dye (this compound) in a suitable solvent or biological medium.

  • Microscopy Setup: Place the sample on a fluorescence microscope equipped with a stable light source (e.g., a laser or an arc lamp) and a sensitive detector (e.g., a CCD or EMCCD camera).

  • Continuous Illumination: Expose a defined region of the sample to continuous illumination at the excitation wavelength of the dye.

  • Time-Lapse Imaging: Acquire a series of images at regular time intervals.

  • Data Analysis: Measure the fluorescence intensity of the illuminated region in each image. Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay provides a measure of the photostability. The time it takes for the fluorescence to decrease to half its initial value (the photobleaching half-life) is a common metric for comparison.

Experimental Workflow for Photostability Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis SamplePrep Prepare this compound Sample Microscope Mount on Microscope SamplePrep->Microscope Illuminate Continuous Illumination Microscope->Illuminate Acquire Acquire Time-Lapse Images Illuminate->Acquire MeasureIntensity Measure Fluorescence Intensity Acquire->MeasureIntensity PlotDecay Plot Intensity vs. Time MeasureIntensity->PlotDecay CalculateMetric Determine Photobleaching Half-Life PlotDecay->CalculateMetric

Caption: Workflow for assessing dye photostability.

Conclusion

While specific quantitative data for a dye named "this compound" is not currently available in the public domain, this guide provides the necessary framework for researchers to determine its key photophysical properties. By following the detailed experimental protocols for measuring quantum yield and photostability, scientists can effectively characterize this compound or any other novel near-infrared fluorescent probe. Understanding these parameters is paramount for the successful application of fluorescent dyes in advanced imaging and therapeutic strategies. Researchers are encouraged to perform these measurements to ensure the suitability of this compound for their specific applications.

Methodological & Application

Application Notes and Protocols for Far-Red DNA Staining of Fixed Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While a specific DNA stain with the designation "DB775" was not identified in available resources, it is likely that this refers to a fluorescent DNA probe with an emission maximum around 775 nm, placing it in the far-red to near-infrared spectrum. Staining cellular DNA is a fundamental technique for visualizing the nucleus, analyzing cell cycle distribution, and normalizing cell numbers in fluorescence microscopy and high-content screening. Far-red DNA stains offer significant advantages over traditional UV or blue-excitable dyes like DAPI and Hoechst, including reduced phototoxicity, minimal spectral overlap with common fluorophores (e.g., GFP, FITC, RFP), and lower cellular autofluorescence, leading to an improved signal-to-noise ratio.

This document provides a detailed protocol for staining the nuclei of fixed cells using a representative far-red, cell-permeant DNA dye. The methodologies and principles described are broadly applicable to other similar dyes.

Commercially Available Far-Red DNA Stains for Fixed Cells

Several far-red DNA stains are available for staining fixed cells. The choice of dye may depend on the specific application, instrumentation, and desired spectral properties. Below is a summary of some common options.

Dye NameExcitation Max (nm)Emission Max (nm)Cell PermeabilityNotes
DRAQ5™ ~647~681 (can be detected >700)PermeantStains both live and fixed cells; stoichiometric to DNA content.[1][2]
RedDot™2 662694ImpermeantSpecifically stains the nuclei of fixed and permeabilized cells.[3]
BioTracker NIR694 662694ImpermeantNuclear-specific in fixed and permeabilized cells without RNase treatment.[4]
Far-Red Nuclear Stain Not specifiedFar-redPermeantFluorogenic, exhibiting low background until bound to DNA.[5]

Experimental Protocols

This section provides a detailed protocol for staining the DNA of adherent cells grown on coverslips using a far-red DNA stain. The protocol is divided into three main stages: cell preparation and fixation, permeabilization, and DNA staining.

I. Materials and Reagents
  • Adherent cells cultured on sterile glass coverslips

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • 0.1% Triton X-100 in PBS

  • Far-Red DNA Stain Stock Solution (e.g., DRAQ5™ at 5 mM in DMSO)

  • Staining Buffer (e.g., PBS)

  • Mounting Medium (antifade)

  • Glass microscope slides

II. Cell Preparation and Fixation
  • Cell Seeding: Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.

  • Washing: Gently aspirate the culture medium and wash the cells twice with PBS to remove any remaining media.

  • Fixation: Add 4% PFA in PBS to the cells, ensuring the coverslip is fully submerged. Incubate for 15-20 minutes at room temperature.[1][2][4]

  • Washing: Aspirate the PFA solution and wash the cells three times with PBS for 5 minutes each to remove residual fixative.

III. Permeabilization

This step is crucial for allowing the DNA stain to access the nucleus, especially for dyes that are not highly cell-permeant or when performing co-staining for intracellular targets.

  • Permeabilization: Add 0.1% Triton X-100 in PBS to the fixed cells.

  • Incubation: Incubate for 10-15 minutes at room temperature.

  • Washing: Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.

IV. Far-Red DNA Staining
  • Prepare Staining Solution: Dilute the far-red DNA stain stock solution to the desired working concentration in PBS. The optimal concentration should be determined empirically, but a starting concentration of 1-5 µM is often suitable for dyes like DRAQ5™.

  • Staining: Add the diluted staining solution to the cells on the coverslip and incubate for 5-15 minutes at room temperature, protected from light.

  • Washing: Aspirate the staining solution and wash the cells 2-3 times with PBS.

  • Mounting: Mount the coverslip onto a glass microscope slide with a drop of antifade mounting medium.

  • Sealing: Seal the edges of the coverslip with clear nail polish to prevent drying.

  • Imaging: The slide is now ready for imaging using a fluorescence microscope equipped with appropriate filters for far-red fluorescence (e.g., Cy5 filter set).

Visualization and Data Interpretation

The following diagrams illustrate the experimental workflow and the underlying principle of DNA staining.

DNA_Staining_Workflow start Start: Adherent Cells on Coverslip wash1 Wash with PBS start->wash1 fix Fix with 4% PFA (15-20 min, RT) wash1->fix wash2 Wash with PBS (3x) fix->wash2 permeabilize Permeabilize with 0.1% Triton X-100 (10-15 min, RT) wash2->permeabilize wash3 Wash with PBS (3x) permeabilize->wash3 stain Stain with Far-Red DNA Dye (e.g., 1-5 µM, 5-15 min, RT, in dark) wash3->stain wash4 Wash with PBS (2-3x) stain->wash4 mount Mount Coverslip with Antifade Medium wash4->mount image Image with Fluorescence Microscope (Far-Red Channel) mount->image end End image->end

Caption: Experimental workflow for staining fixed cells with a far-red DNA dye.

DNA_Intercalation cluster_DNA DNA Double Helix cluster_Dye Far-Red DNA Stain A1 T1 A1->T1 A-T G1 C1 G1->C1 G-C C2 G2 C2->G2 C-G T2 A2 T2->A2 T-A Dye Dye Dye->G1 Intercalation

Caption: Principle of DNA staining via intercalation of a fluorescent dye.

Troubleshooting

  • Weak or No Signal:

    • Increase the concentration of the DNA stain.

    • Increase the incubation time.

    • Ensure proper permeabilization.

    • Check that the correct filter sets are being used for imaging.

  • High Background:

    • Decrease the concentration of the DNA stain.

    • Ensure adequate washing after staining.

    • Use a high-quality antifade mounting medium.

  • Photobleaching:

    • Minimize exposure of the sample to the excitation light.

    • Use a fresh antifade mounting medium.

    • Acquire images using the lowest possible laser power and shortest exposure time.

Conclusion

Staining the DNA of fixed cells with far-red fluorescent dyes is a powerful technique that facilitates multicolor imaging with reduced spectral overlap and phototoxicity. While the specific dye "this compound" was not identified, several excellent alternatives with similar spectral properties are available. The protocol provided here serves as a robust starting point for achieving high-quality nuclear staining in fixed cells for a wide range of fluorescence microscopy applications. Researchers and drug development professionals can leverage this method for accurate cellular analysis and visualization.

References

Application Notes and Protocols for Live Cell Imaging with s775z Near-Infrared Fluorescent Dye

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The term "DB775" is not commonly found in scientific literature for a live cell imaging dye. It is highly probable that this is a typographical error and the intended dye is s775z , a state-of-the-art near-infrared (NIR) fluorescent probe. These application notes and protocols are based on the properties of the s775z dye.

Introduction

The s775z is a sterically shielded, zwitterionic heptamethine cyanine (B1664457) dye designed for high-performance near-infrared (NIR) fluorescence imaging.[1][2] Its unique molecular structure, featuring two shielding polyethylene (B3416737) glycol (PEG) arms, effectively prevents the dye from forming non-fluorescent aggregates and engaging in non-specific binding to biological surfaces.[1][2] These characteristics result in exceptionally bright and photostable fluorescent conjugates, making s775z an ideal candidate for demanding live-cell imaging applications, including long-term time-lapse microscopy and in vivo studies.[2][3][4] This document provides a detailed protocol for live cell imaging using s775z conjugated to a targeting moiety, such as an antibody, for specific labeling of cellular structures.

Data Presentation

Quantitative data for the s775z dye are summarized in the table below. This information is crucial for setting up imaging experiments and selecting appropriate filter sets.

PropertyValueReference
Excitation Maximum (λex)775 nm[3][4]
Emission Maximum (λem)795 nm[3][4]
Molar Extinction Coefficient201,000 M⁻¹cm⁻¹[3][4]
Quantum Yield (Φ)0.09[3][4]
Molecular Weight (NHS ester)1507.22 g/mol [3]
Reactive Group (example)N-hydroxysuccinimide (NHS) ester[3][4]

Experimental Protocols

This section details the methodology for labeling live cells with an s775z-conjugated antibody and subsequent imaging.

Materials
  • Live cells of interest cultured in a suitable vessel for microscopy (e.g., glass-bottom dish or chamber slide)

  • Complete cell culture medium

  • s775z-conjugated antibody specific to a cell surface target

  • Phosphate-buffered saline (PBS), pH 7.4

  • Live cell imaging buffer (e.g., phenol (B47542) red-free medium supplemented with HEPES)

  • Fluorescence microscope equipped for NIR imaging (with appropriate excitation source and emission filters)

Protocol for Live Cell Staining with s775z-Conjugated Antibody
  • Cell Preparation:

    • Culture cells to the desired confluency (typically 50-70%) on a microscopy-compatible vessel.

    • Ensure cells are healthy and actively growing.

    • On the day of the experiment, remove the culture medium and gently wash the cells twice with pre-warmed (37°C) PBS.

  • Antibody Staining:

    • Dilute the s775z-conjugated antibody to the predetermined optimal concentration in pre-warmed live cell imaging buffer. The optimal concentration should be determined empirically for each antibody and cell type but typically ranges from 1 to 10 µg/mL.

    • Add the antibody solution to the cells, ensuring the entire cell monolayer is covered.

    • Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 30-60 minutes. The incubation time may require optimization.

  • Washing:

    • Following incubation, gently remove the antibody solution.

    • Wash the cells three times with pre-warmed live cell imaging buffer to remove any unbound antibody and reduce background fluorescence.

  • Live Cell Imaging:

    • After the final wash, add fresh, pre-warmed live cell imaging buffer to the cells.

    • Place the imaging vessel on the microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO₂.

    • Allow the temperature and atmosphere to equilibrate before starting image acquisition.

    • Acquire images using the appropriate NIR filter set for s775z (Excitation: ~775 nm, Emission: ~795 nm).

    • Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching, especially for time-lapse experiments.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_post_staining Post-Staining cluster_imaging Imaging cell_culture Culture cells to 50-70% confluency wash1 Wash cells with PBS cell_culture->wash1 prepare_ab Dilute s775z-conjugated antibody wash1->prepare_ab incubate Incubate cells with antibody (30-60 min) prepare_ab->incubate wash2 Wash cells to remove unbound antibody incubate->wash2 add_buffer Add fresh imaging buffer wash2->add_buffer acquire_images Acquire images using NIR filter set add_buffer->acquire_images

Caption: Workflow for live cell imaging with s775z-conjugated antibodies.

Logical Relationship of s775z Dye Properties

dye_properties s775z s775z Dye shielding Steric Shielding s775z->shielding zwitterionic Zwitterionic s775z->zwitterionic high_photostability High Photostability s775z->high_photostability no_aggregation Reduced Aggregation shielding->no_aggregation low_nonspecific Low Non-specific Binding zwitterionic->low_nonspecific high_brightness High Brightness no_aggregation->high_brightness low_nonspecific->high_brightness live_imaging Suitable for Live Cell Imaging high_brightness->live_imaging high_photostability->live_imaging

Caption: Key properties of the s775z dye contributing to its performance.

References

Application Notes and Protocols: Utilizing Alexa Fluor 750 for Advanced Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the use of Alexa Fluor 750, a near-infrared (NIR) fluorescent dye, in various fluorescence microscopy applications. Alexa Fluor 750 is an ideal choice for deep-tissue imaging and multiplexing experiments due to its long-wavelength emission, which minimizes autofluorescence from biological samples.[1] This document outlines the photophysical properties of Alexa Fluor 750, detailed protocols for its use in immunofluorescence staining of cells and tissues, and in vivo imaging applications.

Photophysical Properties of Alexa Fluor 750

The spectral characteristics of Alexa Fluor 750 make it a powerful tool for fluorescence imaging. Its excitation and emission profiles are well-suited for common laser lines and filter sets available on many fluorescence microscopes. The key quantitative properties of Alexa Fluor 750 are summarized in the table below for easy reference.

PropertyValueReference
Maximum Excitation Wavelength 749-752 nm[1][2][3]
Maximum Emission Wavelength 775-776 nm[1][2][3]
Molar Extinction Coefficient (ε) ~240,000 cm⁻¹M⁻¹[2]
Quantum Yield (Φ) ~0.12[1]
Fluorescence Lifetime (τ) ~0.7 nanoseconds (in H₂O)[4]

Experimental Protocols

Immunofluorescence Staining of Cultured Cells

This protocol describes the use of Alexa Fluor 750-conjugated secondary antibodies for the detection of a target protein in fixed and permeabilized cultured cells.

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody specific to the target protein

  • Alexa Fluor 750-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope with appropriate filters for Alexa Fluor 750

Procedure:

  • Cell Culture and Fixation:

    • Plate cells on sterile coverslips in a petri dish and culture until the desired confluency.

    • Aspirate the culture medium and wash the cells twice with PBS.

    • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the Alexa Fluor 750-conjugated secondary antibody in Blocking Buffer (a starting dilution of 1:1000 is recommended, but should be optimized).[5]

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[6]

    • Wash the cells three times with PBS for 5 minutes each in the dark.

  • Counterstaining and Mounting:

    • Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium.

  • Imaging:

    • Image the slides using a fluorescence microscope equipped with appropriate laser lines and emission filters for Alexa Fluor 750 (e.g., excitation at ~750 nm and emission detection at ~775 nm).

G start Start: Cells on Coverslip fix Fixation (4% PFA) start->fix wash1 Wash (x3) fix->wash1 perm Permeabilization (0.1% Triton X-100) wash2 Wash (x3) perm->wash2 block Blocking (1% BSA) primary_ab Primary Antibody Incubation block->primary_ab wash3 Wash (x3) primary_ab->wash3 secondary_ab Alexa Fluor 750 Secondary Antibody wash4 Wash (x3) secondary_ab->wash4 wash1->perm wash2->block wash3->secondary_ab mount Counterstain & Mount wash4->mount image Fluorescence Microscopy mount->image

Immunofluorescence Staining Workflow

Imaging of Formalin-Fixed Paraffin-Embedded (FFPE) Tissue Sections

This protocol outlines the procedure for using Alexa Fluor 750-conjugated antibodies on FFPE tissue sections.

Materials:

  • FFPE tissue sections on slides

  • Xylene

  • Ethanol (100%, 95%, 70%, 50%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., citrate (B86180) buffer, pH 6.0)

  • Hydrophobic barrier pen

  • Permeabilization Buffer, Blocking Buffer, primary and Alexa Fluor 750-conjugated secondary antibodies (as above)

  • Nuclear counterstain and mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene twice for 5 minutes each.

    • Rehydrate the tissue by sequential 5-minute incubations in 100%, 95%, 70%, and 50% ethanol.

    • Rinse with deionized water for 5 minutes.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing slides in Antigen Retrieval Buffer and heating in a steamer or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

    • Rinse with PBS.

  • Staining:

    • Draw a circle around the tissue section with a hydrophobic barrier pen.

    • Follow steps 3-7 from the "Immunofluorescence Staining of Cultured Cells" protocol, applying solutions directly onto the tissue section within the barrier.

In Vivo Imaging of Tumor Xenografts

This protocol provides a general guideline for non-invasive imaging of tumor xenografts in small animals using an Alexa Fluor 750-conjugated antibody targeting a tumor-specific antigen.[7][8][9]

Materials:

  • Tumor-bearing mouse model

  • Alexa Fluor 750-conjugated antibody targeting a tumor-specific antigen (e.g., anti-HER2)[10]

  • Sterile PBS for injection

  • In vivo imaging system with NIR fluorescence capabilities

  • Anesthesia system

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).

    • If necessary, remove fur from the imaging area to reduce light scattering and absorption.[11]

    • For quantitative studies, it is recommended to switch the animals to a low-fluorescence chow for at least two weeks prior to imaging to reduce background autofluorescence.[11]

  • Pre-injection Imaging:

    • Acquire a baseline fluorescence image of the animal before injecting the antibody conjugate to determine the level of autofluorescence.[11]

  • Antibody Injection:

    • Dilute the Alexa Fluor 750-conjugated antibody in sterile PBS to the desired concentration.

    • Inject the antibody solution intravenously (e.g., via the tail vein). The optimal dose should be determined empirically.

  • Post-injection Imaging:

    • Image the animal at various time points post-injection (e.g., 1, 4, 24, and 48 hours) to determine the optimal time for tumor localization and clearance from non-target tissues.[7][8][9]

    • Position the animal consistently for each imaging session to ensure comparability of the data.[11]

  • Data Analysis:

    • Quantify the fluorescence intensity in the tumor region and in a non-target region to calculate a tumor-to-background ratio.

Signaling Pathway Visualization: HER2 Signaling in Cancer

Alexa Fluor 750-conjugated antibodies can be used to visualize key proteins in signaling pathways relevant to disease. For example, an Alexa Fluor 750-conjugated anti-HER2 antibody can be used to study the HER2 signaling pathway, which is often dysregulated in breast cancer.[10] The diagram below illustrates a simplified HER2 signaling cascade.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K Activation RAS Ras HER2->RAS HER3 HER3 HER3->HER2 Dimerization AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Ligand Ligand (e.g., Heregulin) Ligand->HER3

Simplified HER2 Signaling Pathway

Conclusion

Alexa Fluor 750 is a versatile and robust near-infrared dye suitable for a wide range of fluorescence microscopy applications. Its favorable photophysical properties allow for high-sensitivity detection with minimal background interference, making it an excellent choice for both in vitro and in vivo studies. The protocols provided here serve as a starting point for developing and optimizing experiments to visualize and quantify biological processes with high precision.

References

Application Notes and Protocols: DB775 for Cellular Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DB775 is a novel, far-red fluorescent dye with high affinity for nucleic acids, making it an excellent probe for nuclear staining in both live and fixed cells. Its spectral properties, characterized by excitation and emission maxima in the far-red region of the spectrum, minimize phototoxicity and autofluorescence from cellular components, thereby enabling high-contrast imaging. These characteristics make this compound a valuable tool for a range of applications, including fluorescence microscopy, flow cytometry, and high-content screening. This document provides detailed protocols for the use of this compound in cell staining applications and outlines key considerations for experimental design and data interpretation.

Core Principles of Fluorescent Staining

Fluorescent dyes, or fluorophores, are molecules that absorb light at a specific wavelength and re-emit it at a longer wavelength.[][2] This phenomenon, known as fluorescence, allows for the visualization of specific cellular structures.[][3] The choice of a fluorophore is critical and depends on factors such as its quantum yield (efficiency of converting absorbed light to emitted fluorescence) and photostability (resistance to fading upon illumination).[4] For live-cell imaging, it is crucial to use dyes that are cell-permeant and exhibit low cytotoxicity to maintain normal cellular function.[3]

Quantitative Data Summary

The optimal concentration and incubation time for this compound may vary depending on the cell type, cell density, and specific application. The following tables provide a general guideline for starting concentrations and conditions. It is highly recommended to perform a titration experiment to determine the optimal staining conditions for your specific experimental setup.

Table 1: Recommended Staining Parameters for this compound

ApplicationCell StateRecommended Starting ConcentrationIncubation TimeTemperature
Fluorescence MicroscopyLive Cells50 - 200 nM15 - 30 minutesRoom Temperature or 37°C
Fluorescence MicroscopyFixed Cells100 - 500 nM15 - 30 minutesRoom Temperature
Flow CytometryLive/Fixed Cells200 - 1000 nM30 - 60 minutes4°C or Room Temperature

Table 2: Spectral Properties of this compound

PropertyWavelength (nm)
Excitation Maximum~650 nm
Emission Maximum~675 nm

Experimental Protocols

Protocol 1: Live-Cell Staining for Fluorescence Microscopy

This protocol is designed for the real-time visualization of nuclei in living cells.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Live Cell Imaging Solution (optional)

  • Cells cultured on glass-bottom dishes or chamber slides

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.

  • Staining Solution Preparation: Prepare a fresh working solution of this compound in complete cell culture medium or a suitable imaging buffer. For example, to make a 100 nM working solution from a 1 mM stock, perform a serial dilution.

  • Cell Staining: Remove the culture medium from the cells and replace it with the this compound staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[5]

  • Washing (Optional): For applications requiring low background fluorescence, you can wash the cells once with pre-warmed complete medium or PBS. However, this compound is a no-wash stain, and this step may not be necessary.[6]

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for far-red fluorescence.

Live_Cell_Staining_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging Culture Culture cells on imaging dish Prepare_Stain Prepare this compound staining solution Add_Stain Add staining solution to cells Prepare_Stain->Add_Stain 1. Incubate Incubate 15-30 min at 37°C Add_Stain->Incubate 2. Wash Optional Wash Incubate->Wash 3. Image Image with fluorescence microscope Wash->Image 4.

Caption: Live-cell staining workflow with this compound.

Protocol 2: Fixed-Cell Staining for Fluorescence Microscopy

This protocol is suitable for staining the nuclei of cells that have been chemically fixed.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-1% Triton X-100 or NP-40 in PBS)[7]

  • Cells cultured on coverslips or slides

Procedure:

  • Cell Fixation: Wash cells briefly with PBS. Fix the cells by incubating with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS for 5 minutes each.

  • Permeabilization: If targeting intracellular structures, permeabilize the cells with a suitable buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes at room temperature.[7] This step is crucial for nuclear staining as it allows the dye to cross the nuclear membrane.

  • Washing: Wash the cells twice with PBS for 5 minutes each.

  • Staining Solution Preparation: Prepare a working solution of this compound in PBS.

  • Cell Staining: Add the this compound staining solution to the fixed and permeabilized cells.

  • Incubation: Incubate for 15-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image using a fluorescence microscope.

Fixed_Cell_Staining_Workflow cluster_fix_perm Fixation & Permeabilization cluster_staining_fixed Staining cluster_imaging_fixed Imaging Fix Fix cells with paraformaldehyde Wash1 Wash with PBS Fix->Wash1 Perm Permeabilize with Triton X-100 Wash1->Perm Wash2 Wash with PBS Perm->Wash2 Prepare_Stain_Fixed Prepare this compound staining solution Add_Stain_Fixed Add staining solution Prepare_Stain_Fixed->Add_Stain_Fixed 1. Incubate_Fixed Incubate 15-30 min Add_Stain_Fixed->Incubate_Fixed 2. Wash3 Wash with PBS Incubate_Fixed->Wash3 3. Mount Mount coverslip Wash3->Mount 4. Image_Fixed Image with fluorescence microscope Mount->Image_Fixed 5.

Caption: Fixed-cell staining workflow with this compound.

Cytotoxicity Assessment

When using fluorescent dyes for live-cell imaging, it is essential to assess their potential toxicity.[3] High concentrations or prolonged exposure can lead to cellular stress and artifacts.[3] A cytotoxicity assay should be performed to determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental duration.

Protocol 3: Basic Cytotoxicity Assay

Materials:

  • This compound stock solution

  • Cell culture medium

  • 96-well plates

  • Cell viability assay kit (e.g., MTT, Calcein AM/EthD-1)[8]

  • Positive control for cell death (e.g., Saponin, Staurosporine)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., ranging from 10 nM to 10 µM). Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viable cells for each concentration of this compound relative to the untreated control. Plot the results to determine the concentration at which this compound exhibits minimal cytotoxicity.

Cytotoxicity_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Seed Seed cells in 96-well plate Treat Treat with serial dilutions of this compound Seed->Treat Controls Include negative and positive controls Incubate_Cyto Incubate for 24-72 hours Treat->Incubate_Cyto Viability_Assay Perform cell viability assay Incubate_Cyto->Viability_Assay Analyze Calculate and plot cell viability Viability_Assay->Analyze

Caption: Workflow for assessing the cytotoxicity of this compound.

Signaling Pathway Considerations

While this compound is primarily a nuclear stain, it is important to consider potential interactions with cellular signaling pathways, especially in live-cell experiments. For instance, alterations in nuclear morphology are often associated with apoptosis. The condensed and fragmented nuclei of apoptotic cells can be readily visualized with this compound. When studying signaling pathways that culminate in apoptosis, this compound can serve as a valuable marker for assessing cell fate.

Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_caspase_cascade Caspase Cascade cluster_cellular_events Cellular Events Stimulus e.g., DNA damage, receptor activation Initiator_Caspases Initiator Caspases (e.g., Caspase-8, -9) Stimulus->Initiator_Caspases Executioner_Caspases Executioner Caspases (e.g., Caspase-3, -7) Initiator_Caspases->Executioner_Caspases Nuclear_Changes Nuclear Condensation & Fragmentation Executioner_Caspases->Nuclear_Changes DB775_Visualization Visualization with this compound Nuclear_Changes->DB775_Visualization

Caption: this compound in visualizing apoptosis-related nuclear changes.

Conclusion

This compound is a versatile and robust far-red fluorescent stain for nuclear labeling in a variety of cell-based assays. By following the provided protocols and optimizing conditions for specific experimental needs, researchers can achieve high-quality, reproducible results. Careful consideration of dye concentration and potential cytotoxicity is paramount for obtaining biologically relevant data in live-cell imaging studies.

References

Application Notes and Protocols for DB775 (BD Horizon RealYellow™ 775) in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to DB775 (BD Horizon RealYellow™ 775)

This compound, commercially known as BD Horizon RealYellow™ 775 (RY775), is a bright, yellow-green laser-excitable dye increasingly utilized in multicolor flow cytometry.[1][2][3] It serves as a superior alternative to traditional tandem dyes like PE-Cy7, offering significant advantages in complex panel design for both conventional and spectral flow cytometry.[1][2][3][4] Key benefits include reduced cross-laser excitation, leading to diminished spillover and improved data resolution, as well as minimal nonspecific binding to monocytes.[1][2][3][5] These characteristics make RY775 an ideal choice for identifying cell populations with low antigen expression and for use in high-parameter immunophenotyping panels.[1][2][5][6]

Key Applications

The unique properties of this compound (RY775) make it suitable for a variety of flow cytometry applications, including:

  • High-Parameter Immunophenotyping: Its reduced spillover and brightness are advantageous for resolving distinct cell subsets in complex multicolor panels, such as identifying B cells, NK cells, and T-cell subsets.[1]

  • Intracellular Cytokine Staining: The dye's brightness allows for the clear detection of intracellular targets, including cytokines like Interferon-gamma (IFN-γ).[2][3]

  • Analysis of Cellular Signaling (Phospho-flow): The high signal-to-noise ratio of RY775 is beneficial for detecting phosphorylated proteins in signaling cascades, enabling detailed analysis of cellular responses at the single-cell level.[7][8][9]

Quantitative Data Summary

The following table summarizes the key spectral and performance characteristics of this compound (RY775) in comparison to a traditional alternative, PE-Cy7.

PropertyThis compound (RY775)PE-Cy7Notes
Excitation Maximum 557 nm566 nmBoth are optimally excited by the yellow-green laser (561 nm).[1][10][11]
Emission Maximum 775 nm781 nmSimilar emission profiles, detected in the far-red spectrum.[1][10][11]
Relative Brightness Bright (Stain Index Rank: 2)BrightBoth are considered bright dyes suitable for detecting a range of antigen densities.[1]
Spillover Ranking Low (Rank: 1)HigherRY775 exhibits reduced cross-laser excitation, resulting in lower spillover into other detectors compared to PE-Cy7.[1][12]
Nonspecific Monocyte Binding MinimalModerateRY775 shows less nonspecific binding to monocytes, leading to cleaner data.[1][2][3]
Suitability for Spectral Cytometry ExcellentGoodThe discrete excitation profile of RY775 is advantageous for spectral unmixing.[4]

Experimental Protocols

Protocol 1: Immunophenotyping of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the staining of surface markers on human PBMCs using an antibody conjugated to this compound (RY775) for subsequent analysis by flow cytometry.

Materials:

  • Isolated human PBMCs

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.09% sodium azide)

  • This compound (RY775)-conjugated primary antibody (e.g., anti-human CD4)

  • Other fluorochrome-conjugated antibodies for the panel

  • Viability dye (optional)

  • Compensation beads

  • Flow cytometer with a yellow-green laser (561 nm)

Procedure:

  • Cell Preparation: Start with a single-cell suspension of human PBMCs. Ensure cells are viable and have been counted.

  • Cell Staining: a. Resuspend 1 x 10^6 cells in 100 µL of Flow Cytometry Staining Buffer. b. If using a viability dye, stain the cells according to the manufacturer's protocol. c. Add the predetermined optimal concentration of the this compound (RY775)-conjugated antibody and other antibodies in the panel. d. Vortex gently and incubate for 20-30 minutes at 2-8°C in the dark.

  • Washing: a. Add 2 mL of Flow Cytometry Staining Buffer to the cell suspension. b. Centrifuge at 300-400 x g for 5 minutes at 2-8°C. c. Discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

  • Data Acquisition: a. Acquire samples on a flow cytometer equipped with a yellow-green laser (561 nm). b. Use single-color controls for each fluorochrome in the panel to set up compensation. It is recommended to use compensation beads for this purpose.[13][14] c. Collect a sufficient number of events for statistical analysis.

Protocol 2: Intracellular Staining for Cytokines

This protocol outlines the procedure for detecting intracellular IFN-γ in stimulated human PBMCs using a this compound (RY775)-conjugated antibody.

Materials:

  • Stimulated and unstimulated human PBMCs

  • Brefeldin A or Monensin (Protein transport inhibitor)

  • Flow Cytometry Staining Buffer

  • Surface marker antibodies

  • Fixation/Permeabilization Buffer Kit

  • This compound (RY775)-conjugated anti-human IFN-γ antibody

  • Flow cytometer with a yellow-green laser (561 nm)

Procedure:

  • Cell Stimulation: Stimulate PBMCs with an appropriate agent (e.g., PMA and Ionomycin) in the presence of a protein transport inhibitor for 4-6 hours. Include an unstimulated control.

  • Surface Staining: a. Wash the cells and perform surface staining as described in Protocol 1.

  • Fixation and Permeabilization: a. Wash the cells after surface staining. b. Resuspend the cells in fixation buffer and incubate according to the kit manufacturer's instructions. c. Wash the cells with permeabilization buffer.

  • Intracellular Staining: a. Resuspend the fixed and permeabilized cells in permeabilization buffer. b. Add the this compound (RY775)-conjugated anti-IFN-γ antibody. c. Incubate for 30 minutes at room temperature in the dark.

  • Washing and Resuspension: a. Wash the cells with permeabilization buffer. b. Resuspend the cell pellet in Flow Cytometry Staining Buffer.

  • Data Acquisition: Acquire data on the flow cytometer as described in Protocol 1.

Visualizations

Experimental_Workflow_Immunophenotyping Immunophenotyping Workflow with this compound cluster_prep Sample Preparation cluster_stain Staining cluster_wash Washing & Acquisition PBMCs Isolate PBMCs Count Count Cells PBMCs->Count Resuspend Resuspend 1x10^6 cells Count->Resuspend Add_Dye Add Viability Dye (Optional) Resuspend->Add_Dye Add_Abs Add Antibody Cocktail (including this compound conjugate) Add_Dye->Add_Abs Incubate Incubate 20-30 min at 4°C Add_Abs->Incubate Wash1 Wash with Staining Buffer Incubate->Wash1 Resuspend2 Resuspend for Acquisition Wash1->Resuspend2 Acquire Acquire on Flow Cytometer Resuspend2->Acquire

Caption: Workflow for immunophenotyping using this compound.

Phospho_Flow_Signaling_Pathway Conceptual Phospho-flow Signaling Analysis cluster_cell Cell cluster_detection Flow Cytometry Detection Ligand Ligand (e.g., Growth Factor) Receptor Receptor Ligand->Receptor Stimulation Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Phosphorylated Kinase 2 (p-Kinase 2) Kinase1->Kinase2 Phosphorylates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activates DB775_Ab Anti-p-Kinase 2 Antibody (this compound) Kinase2->DB775_Ab Binds to

Caption: Phospho-flow analysis of a signaling pathway.

References

Application Notes and Protocols for Bacterial DNA Imaging using DAPI

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visualizing bacterial DNA is a fundamental technique in microbiology, cellular biology, and drug development for studying bacterial cell cycle, chromosome organization, and the effects of antimicrobial agents. DAPI (4',6-diamidino-2-phenylindole) is a widely used fluorescent stain that binds strongly to adenine-thymine (A-T) rich regions in the minor groove of DNA.[1][2] Upon binding to double-stranded DNA, DAPI's fluorescence quantum yield increases approximately 20-fold, resulting in a bright blue fluorescence that can be easily detected using fluorescence microscopy.[3][4][5][6][7] This property makes DAPI an excellent probe for imaging bacterial DNA in both fixed and, with some limitations, live cells.[1][8]

These application notes provide a comprehensive overview and detailed protocols for the use of DAPI in bacterial DNA imaging.

Quantitative Data

The photophysical and binding properties of DAPI are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Maximum Excitation Wavelength (λex) 358 nm (when bound to dsDNA)[1][3][7]
Maximum Emission Wavelength (λem) 461 nm (when bound to dsDNA)[1][3][7][9]
Quantum Yield (Φ) ~0.92 (when bound to dsDNA)[7][10]
Molar Extinction Coefficient (ε) 27,000 cm⁻¹M⁻¹[10]
Binding Affinity (Kd) for DNA ~10⁷ M⁻¹ (minor groove binding)[11][12]
Molecular Weight 277.331 g/mol [1]

Mechanism of Action

DAPI's mechanism of action involves its specific binding to the minor groove of double-stranded DNA, with a high preference for A-T rich regions.[1][2][13] This interaction is stabilized by hydrogen bonds and van der Waals forces. The binding event restricts the rotational freedom of the DAPI molecule, leading to a significant enhancement of its fluorescence quantum yield. The following diagram illustrates this process.

DAPI_Mechanism DAPI Free DAPI (Low Fluorescence) Complex DAPI-DNA Complex (High Fluorescence) DAPI->Complex Binding to minor groove DNA Bacterial DNA (A-T Rich Minor Groove) DNA->Complex

Caption: Mechanism of DAPI fluorescence upon binding to bacterial DNA.

Experimental Protocols

Protocol 1: DAPI Staining of Bacteria in Suspension for Microscopy

This protocol is suitable for staining bacterial cells in liquid culture for subsequent analysis by fluorescence microscopy.

Materials:

  • Bacterial culture

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • DAPI stock solution (e.g., 1 mg/mL in deionized water or DMF)

  • Microcentrifuge tubes

  • Microcentrifuge

  • Microscope slides and coverslips

  • Mounting medium

  • Fluorescence microscope with a DAPI filter set (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Cell Harvesting: Pellet a 1 mL aliquot of the bacterial culture by centrifugation (e.g., 5,000 x g for 5 minutes).

  • Washing: Discard the supernatant and resuspend the cell pellet in 1 mL of PBS. Repeat the centrifugation and resuspend in 1 mL of PBS.

  • Fixation (Optional but Recommended): Add 100 µL of fixative solution to the cell suspension and incubate at room temperature for 15-20 minutes. This step permeabilizes the cells for better dye penetration.

  • Washing after Fixation: Centrifuge the fixed cells, discard the supernatant, and resuspend in 1 mL of PBS.

  • Staining: Add DAPI from the stock solution to the cell suspension to a final concentration of 1-10 µg/mL.[8] The optimal concentration may vary depending on the bacterial species and cell density.

  • Incubation: Incubate the cell suspension in the dark at room temperature for 15-30 minutes.[8]

  • Washing: Centrifuge the stained cells to remove excess DAPI. Resuspend the pellet in 100-500 µL of PBS.

  • Mounting: Place a small drop (5-10 µL) of the stained cell suspension onto a clean microscope slide. Add a drop of mounting medium and carefully place a coverslip over the sample, avoiding air bubbles.

  • Imaging: Visualize the stained bacteria using a fluorescence microscope equipped with a DAPI filter set.

Protocol 2: DAPI Staining of Bacteria on a Filter Membrane

This protocol is commonly used for enumerating bacteria from environmental samples (e.g., water samples).

Materials:

  • Water sample containing bacteria

  • Filtration apparatus

  • Black polycarbonate filters (0.2 µm pore size)

  • Backing filters (e.g., 0.8 µm pore size)

  • DAPI working solution (e.g., 5 µg/mL)[14][15]

  • Microscope slides and coverslips

  • Immersion oil

  • Fluorescence microscope with a DAPI filter set

Procedure:

  • Filtration Setup: Place a backing filter on the filtration base, followed by a black polycarbonate filter.[14][15]

  • Sample Filtration: Filter a known volume of the water sample through the membrane.

  • Staining: Add a sufficient volume of DAPI working solution to cover the filter and incubate in the dark for 3-5 minutes.[14][15]

  • Washing: Apply a gentle vacuum to draw the DAPI solution through the filter. Wash the filter with a small volume of sterile, particle-free water.

  • Mounting: Carefully remove the stained filter from the filtration unit and place it on a clean microscope slide. Add a drop of immersion oil to the filter and place a coverslip on top.[14]

  • Imaging: Enumerate the bacteria using a fluorescence microscope.

Experimental Workflow

The following diagram outlines the general workflow for bacterial DNA imaging using DAPI.

DAPI_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging & Analysis Culture Bacterial Culture Harvest Harvest & Wash Cells Culture->Harvest Fixation Fixation (Optional) Harvest->Fixation Stain DAPI Staining Fixation->Stain Wash_Stain Wash Excess Stain Stain->Wash_Stain Mount Mount on Slide Wash_Stain->Mount Microscopy Fluorescence Microscopy Mount->Microscopy Analysis Image Analysis Microscopy->Analysis

Caption: General workflow for bacterial DNA imaging with DAPI.

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak fluorescence - Low DAPI concentration- Insufficient incubation time- Poor cell permeability (for live cells)- Increase DAPI concentration- Increase incubation time- Use a fixation/permeabilization step
High background fluorescence - Incomplete removal of excess DAPI- Perform additional washing steps after staining
Photobleaching - Prolonged exposure to excitation light- Minimize exposure time- Use an anti-fade mounting medium
Uneven staining - Cell clumping- Ensure cells are well-resuspended before staining- Use a vortex or gentle sonication

Safety Precautions

DAPI is a potential mutagen as it binds to DNA. Always wear appropriate personal protective equipment (PPE), including gloves and lab coat, when handling DAPI solutions. Dispose of DAPI-containing waste according to your institution's guidelines for hazardous materials.

Conclusion

DAPI remains a robust and reliable fluorescent stain for bacterial DNA imaging. Its strong fluorescence enhancement upon binding to DNA, coupled with straightforward staining protocols, makes it an invaluable tool for a wide range of applications in microbiology and drug discovery. By following the detailed protocols and considering the troubleshooting tips provided, researchers can achieve high-quality and reproducible imaging of bacterial DNA.

References

DB775: Information Unavailable for Viral Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for the compound designated "DB775" in the context of viral research applications have yielded no specific information. Publicly available scientific literature and databases do not contain data regarding its antiviral activity, mechanism of action, or any established experimental protocols.

Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams for this compound.

Researchers, scientists, and drug development professionals seeking information on novel antiviral compounds are encouraged to consult established scientific search engines and databases such as PubMed, Scopus, and Google Scholar, using specific chemical identifiers or alternative names if available.

For progress in viral research, it is crucial to rely on validated and published data. Should information on "this compound" become publicly available in the future, a thorough analysis will be required to determine its potential applications in virology.

Unraveling the Complexity of Tissues: Advanced Clearing Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search, "DB775" does not correspond to a recognized tissue clearing protocol or reagent in the existing scientific literature. Therefore, this document provides a detailed overview and application notes for a well-established and widely used organic-solvent-based tissue clearing method, 3D imaging of solvent-cleared organs (3DISCO), which shares characteristics with many advanced clearing techniques.

This guide is intended for researchers, scientists, and professionals in drug development seeking to employ tissue clearing for high-resolution, three-dimensional imaging of intact biological samples. The protocols and data presented herein are synthesized from established methodologies to provide a practical framework for implementation.

Application Notes

Tissue clearing techniques are instrumental in overcoming the light scattering properties of biological tissues, enabling deep imaging of large samples without the need for physical sectioning. This approach preserves the three-dimensional context of cellular structures and networks, which is crucial for understanding complex biological systems in both healthy and diseased states.

Key Applications:

  • Neuroscience: Mapping neuronal circuits, visualizing glial cell morphology, and assessing the distribution of neuropathological markers in intact brains.

  • Oncology: Characterizing tumor microenvironments, including vasculature, immune cell infiltration, and the spatial relationship of cancer cells.

  • Developmental Biology: Tracking cell lineage and morphogenesis in whole embryos and organs.

  • Drug Discovery and Development: Evaluating the biodistribution and target engagement of therapeutic agents at a cellular level within entire organs.

Methodology Overview:

The 3DISCO method, and similar organic-solvent-based techniques, relies on a series of dehydration and delipidation steps followed by refractive index (RI) matching. This process renders the tissue optically transparent, allowing for deep imaging with techniques such as light-sheet fluorescence microscopy.

Quantitative Data Summary

The efficacy of tissue clearing protocols can be assessed by several quantitative parameters. The following table summarizes typical performance metrics for organic-solvent-based clearing methods like 3DISCO.

ParameterTypical Value/RangeNotes
Clearing Time 1 - 3 daysDependent on tissue type and size.
Transparency HighAllows for imaging through several millimeters of tissue.
Fluorescence Preservation (Endogenous) VariableCan quench fluorescent proteins like GFP over time. Modifications like uDISCO improve preservation.[1][2]
Immunolabeling Compatibility GoodCompatible with whole-mount immunostaining (iDISCO).[1][3]
Tissue Shrinkage 10 - 50%Organic solvents typically induce some degree of tissue shrinkage.
Imaging Depth Up to several millimetersDependent on microscopy setup and tissue type.[1]

Experimental Protocols

Caution: The following protocols involve hazardous chemicals. All steps should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Protocol 1: 3DISCO Tissue Clearing for Mouse Brain

This protocol is adapted from established 3DISCO methodologies.[4]

Materials:

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Benzyl alcohol-benzyl benzoate (B1203000) (BABB) (RI ≈ 1.56)

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixation

  • Glass containers with tight-fitting lids

  • Shaker/rotator

Procedure:

  • Perfusion and Fixation:

    • Transcardially perfuse the mouse with ice-cold PBS followed by 4% PFA in PBS.

    • Dissect the brain and post-fix in 4% PFA at 4°C for 24 hours.

    • Wash the brain in PBS three times for 1 hour each at room temperature.

  • Dehydration:

    • Incubate the brain in a graded series of THF in distilled water:

      • 50% THF overnight

      • 70% THF for 1 hour

      • 80% THF for 1 hour

      • 100% THF for 1 hour (repeat once with fresh THF)[5]

  • Delipidation:

    • Incubate the brain in DCM for 20 minutes.

  • Refractive Index Matching:

    • Incubate the brain in BABB until transparent (typically 1-3 hours).

    • The brain is now cleared and ready for imaging. Store in BABB at room temperature, protected from light.

Protocol 2: Whole-Mount Immunostaining (iDISCO)

This protocol allows for antibody labeling of cleared tissues.[3]

Materials:

  • Methanol (B129727)

  • Hydrogen peroxide (H2O2)

  • Permeabilization solution (e.g., PBS with 0.2% Triton X-100, 20% DMSO, 0.3 M glycine)

  • Blocking solution (e.g., PBS with 0.2% Triton X-100, 10% DMSO, 6% normal donkey serum)

  • Primary and secondary antibodies

  • Dichloromethane (DCM)

  • Dibenzyl ether (DBE)

Procedure:

  • Fixation and Washing:

    • Follow step 1 from the 3DISCO protocol.

  • Dehydration and Bleaching:

    • Dehydrate the sample in a graded series of methanol (20%, 40%, 60%, 80%, 100%).

    • Bleach the sample in 5% H2O2 in 100% methanol overnight at 4°C.

  • Rehydration and Permeabilization:

    • Rehydrate the sample in a graded series of methanol back to PBS.

    • Permeabilize the sample in permeabilization solution for 2 days at 37°C.

  • Blocking and Antibody Incubation:

    • Block the sample in blocking solution for 2 days at 37°C.

    • Incubate with the primary antibody in blocking solution for 3-7 days at 37°C.

    • Wash the sample in PBS with 0.2% Tween-20 for 1 day.

    • Incubate with the secondary antibody in blocking solution for 3-7 days at 37°C.

    • Wash the sample in PBS with 0.2% Tween-20 for 1 day.

  • Clearing:

    • Dehydrate the sample in a graded series of methanol.

    • Incubate in 66% DCM / 33% methanol for 3 hours.

    • Incubate in 100% DCM for 15 minutes (repeat once).

    • Incubate in DBE until transparent.

Visualizations

The following diagrams illustrate the general workflow of tissue clearing and a conceptual signaling pathway that could be investigated using these techniques.

G cluster_workflow Tissue Clearing and Imaging Workflow A Sample Collection (Perfusion & Fixation) B Dehydration (e.g., THF or Methanol Series) A->B C Delipidation (e.g., DCM) B->C D Immunolabeling (Optional, e.g., iDISCO) C->D If Applicable E Refractive Index Matching (e.g., BABB or DBE) C->E D->E F 3D Imaging (Light-Sheet Microscopy) E->F G Data Analysis F->G G cluster_pathway Hypothetical Signaling Pathway in a Neuron Ligand Neurotransmitter Receptor Receptor Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene TF->Gene Induces Transcription Response Cellular Response (e.g., Synaptic Plasticity) Gene->Response

References

Troubleshooting & Optimization

DB775 photobleaching and mitigation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the specific photophysical properties of DB775 is limited in publicly available literature. The following guidance is based on the general characteristics of near-infrared (NIR) and heptamethine cyanine (B1664457) dyes and is intended to serve as a starting point for troubleshooting and experimental design.

Frequently Asked Questions (FAQs)

Q1: My this compound signal is fading rapidly during image acquisition. What is happening and how can I fix it?

A1: The phenomenon you are observing is called photobleaching, which is the irreversible photochemical destruction of a fluorophore upon exposure to light.[1] In the case of cyanine dyes like this compound, this often occurs when the dye, in its excited triplet state, reacts with molecular oxygen, leading to the formation of non-fluorescent species.[2][3] To minimize photobleaching, a multifaceted approach is recommended, focusing on optimizing imaging parameters and using protective chemical environments.

Q2: What are antifade reagents, and which one should I choose for this compound?

A2: Antifade reagents are chemical additives in mounting media that protect fluorophores from photobleaching.[3] They work through mechanisms like scavenging reactive oxygen species or quenching the excited triplet state of the dye.[4] For near-infrared dyes, common antifade reagents include:

  • Commercial Formulations: Products like ProLong™ Diamond Antifade Mountant or VECTASHIELD® Vibrance™ are optimized for a broad spectrum of dyes and are a good starting point.

  • Custom Formulations: Reagents like n-propyl gallate (NPG) or p-phenylenediamine (B122844) (PPD) can be incorporated into custom mounting media.[4] However, PPD can sometimes quench the fluorescence of cyanine dyes, so its compatibility should be tested.[5]

It is highly recommended to perform a pilot experiment to determine the optimal antifade solution for your specific experimental conditions.

Q3: Can I reduce photobleaching by changing my microscope settings?

A3: Yes, optimizing your imaging parameters is a critical and effective way to minimize photobleaching. The goal is to find a balance between signal quality and the preservation of the fluorescent signal over time. Key parameters to adjust include:

  • Laser Power/Light Intensity: Use the lowest possible setting that provides an adequate signal-to-noise ratio.[6][7]

  • Exposure Time: Keep the exposure time as short as possible.[3][6]

  • Detector Gain/Sensitivity: Increase the detector gain to compensate for lower excitation power.[6]

  • Pinhole Size (Confocal): Use the optimal pinhole size for your objective. A slightly larger pinhole can increase signal detection efficiency, allowing for a reduction in laser power.[6]

Q4: Are there alternative dyes to this compound that are more photostable?

A4: The field of fluorescent probe development is continuously advancing, and several alternative NIR dyes with improved photostability are available. The choice of an alternative will depend on the specific excitation and emission requirements of your experiment. Dyes with structural modifications that provide steric protection can exhibit enhanced photostability.[8] Consider exploring commercially available dyes with improved photophysical properties if photobleaching of this compound remains a significant issue.

Troubleshooting Guides

Problem: Weak or Fading this compound Signal

This guide provides a step-by-step approach to troubleshooting common issues related to weak or rapidly photobleaching signals from this compound.

Troubleshooting Workflow

start Start: Weak/Fading Signal check_params Optimize Imaging Parameters? (Lower Laser, Shorter Exposure) start->check_params use_antifade Use Antifade Reagent? check_params->use_antifade No Improvement solution_found Problem Solved check_params->solution_found Yes check_buffer Optimize Imaging Buffer? use_antifade->check_buffer No Improvement use_antifade->solution_found Yes consider_alternative Consider Alternative Dye check_buffer->consider_alternative No Improvement check_buffer->solution_found Yes consider_alternative->solution_found

Caption: Troubleshooting workflow for weak or fading this compound signal.

Quantitative Data Summary

Due to the lack of specific data for this compound, the following table provides a general comparison of photophysical properties for common classes of fluorescent dyes. NIR cyanine dyes, the presumed class for this compound, are included for reference.

Dye ClassTypical Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹)Typical Quantum Yield (Φ)Relative Photostability
Fluoresceins70,000 - 90,0000.3 - 0.9Low
Rhodamines80,000 - 120,0000.4 - 0.9Moderate to High
Coumarins20,000 - 40,0000.5 - 0.9Moderate
NIR Cyanines (e.g., Cy7)150,000 - 250,0000.1 - 0.3Low to Moderate

Note: Brightness is proportional to the product of the extinction coefficient and the quantum yield.[9][10] Photostability is highly dependent on the specific molecular structure and the experimental environment.

Experimental Protocols

Protocol 1: Assessing this compound Photobleaching

This protocol outlines a method to quantify the rate of photobleaching for this compound in your experimental setup.

Workflow for Photobleaching Assessment

prep_sample Prepare this compound Stained Sample acquire_timelapse Acquire Time-Lapse Image Series (Constant Illumination) prep_sample->acquire_timelapse analyze_intensity Measure Mean Fluorescence Intensity of a Region of Interest (ROI) over Time acquire_timelapse->analyze_intensity plot_decay Plot Intensity vs. Time and Fit to an Exponential Decay analyze_intensity->plot_decay

Caption: Experimental workflow for quantifying photobleaching rate.

Methodology:

  • Sample Preparation: Prepare your cells or tissue stained with this compound according to your standard protocol. Mount the sample in your chosen imaging medium.

  • Image Acquisition:

    • Locate a representative field of view.

    • Using consistent imaging settings (laser power, exposure time, etc.), acquire a time-lapse series of images of the same region. The time interval between images should be consistent (e.g., every 5-10 seconds).

    • Continue acquiring images until the fluorescence signal has significantly decreased.[3]

  • Data Analysis:

    • Open the image sequence in an image analysis software (e.g., ImageJ/Fiji).

    • Define a region of interest (ROI) within a fluorescently labeled structure.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Plot the mean fluorescence intensity as a function of time.

    • To quantify the photobleaching rate, fit the data to a single or double exponential decay function. The time constant of the decay represents the photostability of the dye under those specific imaging conditions.

Protocol 2: Preparation of an n-Propyl Gallate (NPG) Antifade Mounting Medium

This protocol provides a recipe for a commonly used antifade mounting medium.

Materials:

Procedure:

  • Prepare a 10% (w/v) stock solution of n-propyl gallate in a small volume of dimethylformamide (DMF) or ethanol.

  • In a larger tube, mix 9 mL of glycerol with 1 mL of 10x PBS.

  • Slowly add the 10% n-propyl gallate stock solution to the PBS/glycerol mixture to a final concentration of 0.1% to 2% (w/v). The optimal concentration may need to be determined empirically for your specific application.

  • Adjust the pH to approximately 8.0-9.0 using sodium bicarbonate or sodium hydroxide, as NPG is more effective at a slightly alkaline pH.[3]

  • Store the final solution in small aliquots at -20°C, protected from light.

Signaling Pathways and Mechanisms

Jablonski Diagram Illustrating Photobleaching

Photobleaching often occurs from the long-lived triplet state (T₁) of a fluorophore. This diagram illustrates the electronic state transitions that lead to fluorescence and the competing pathway of photobleaching.

Jablonski S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption (hν_ex) S1->S0 Fluorescence (hν_em) T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence Bleached Bleached State (Non-fluorescent) T1->Bleached Reaction with O₂ (Photobleaching)

Caption: Jablonski diagram showing pathways to fluorescence and photobleaching.

References

Technical Support Center: DB775 Cytotoxicity in Primary Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for DB775 cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation when assessing the cytotoxic effects of this compound on primary cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported cytotoxic activity?

A1: this compound, also referred to in some studies as D561-0775, is a compound that has demonstrated cytotoxic effects, particularly in non-small cell lung cancer (NSCLC) cell lines.[1][2] Its cytotoxicity is dose- and time-dependent, showing significant effects after 48 to 72 hours of treatment.[1][2]

Q2: Does this compound show selectivity for cancer cells over normal primary cells?

A2: Studies have indicated that this compound exhibits a degree of selectivity. For instance, at a concentration of 80 μM, D561-0775 showed significant cytotoxicity in NSCLC cell lines (H1975, H820, H1299) after 48 hours, while not affecting the normal lung fibroblast cell line CCD-19Lu at the same time point.[2] However, with prolonged exposure (72 hours), cytotoxic effects were also observed in the normal cell line.[2]

Q3: What is the mechanism of this compound-induced cytotoxicity?

A3: The primary mechanism of cytotoxicity for this compound (D561-0775) is the induction of apoptosis.[1] Experimental evidence shows an increase in the population of apoptotic cells, cleavage of poly (ADP-ribose) polymerase (PARP), and a decrease in the levels of the anti-apoptotic protein Bcl-2 and phosphorylated protein kinase B (p-AKT) in cancer cells treated with the compound.[1]

Q4: I am observing high variability in my cytotoxicity assay results with this compound. What are the common causes?

A4: High variability in cytotoxicity assays can arise from several factors, including:

  • Uneven Cell Seeding: Ensure a homogenous cell suspension and consistent cell numbers in each well.

  • Pipetting Errors: Use calibrated pipettes and consistent technique, especially for serial dilutions.

  • Edge Effects: The outer wells of a microplate are prone to evaporation. It is recommended to fill these wells with sterile PBS or media and use the inner wells for the experiment.

  • Compound Precipitation: Visually inspect for any precipitate of this compound in the culture medium, as this can interfere with absorbance readings.

  • Contamination: Microbial contamination can impact cell health and assay results.

Troubleshooting Guides

Problem 1: Low or No Cytotoxic Effect Observed
Possible Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a dose-response experiment with a wider range of concentrations to determine the optimal effective dose for your specific primary cell line.
Insufficient Incubation Time Extend the treatment duration. Cytotoxic effects of this compound have been shown to be more pronounced at 72 hours compared to 48 hours.[2]
Cell Line Resistance Different primary cell lines can have varying sensitivities. Consider using a positive control known to induce cytotoxicity in your cell line to validate the assay.
Incorrect Assay Choice The chosen cytotoxicity assay (e.g., MTT) might not be suitable if this compound interferes with the assay chemistry. Consider using an alternative method like a lactate (B86563) dehydrogenase (LDH) release assay.
Problem 2: High Background Signal in Control Wells
Possible Cause Troubleshooting Step
High Cell Density Optimize the initial cell seeding density to ensure cells are in the exponential growth phase during the assay.
Media Components Phenol red or other components in the culture medium can interfere with colorimetric or fluorometric readings. Use a medium-only control to measure background absorbance/fluorescence and subtract it from all readings.
Contamination Regularly check for and address any microbial contamination in your cell cultures.

Data Presentation

Table 1: IC50 Values of D561-0775 in Human Non-Small Cell Lung Cancer (NSCLC) and Normal Lung Cell Lines

Cell LineCell TypeIC50 (µM) after 48hIC50 (µM) after 72h
H1975NSCLC18.354.52
H820NSCLC19.465.26
H1299NSCLC18.734.88
CCD-19LuNormal Lung Fibroblast>8017.52

Data extracted from a study on D561-0775, a compound closely related or identical to this compound.[2]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a standard method to assess cell viability based on the metabolic activity of the cells.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Experimental_Workflow_MTT_Assay A Seed Primary Cells in 96-well Plate B Allow Cells to Adhere Overnight A->B C Treat with this compound (and Vehicle Control) B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability and IC50 H->I

Workflow for MTT-based cytotoxicity assay.

DB775_Apoptosis_Signaling_Pathway This compound This compound Cell Cancer Cell This compound->Cell pAKT p-AKT (Pro-survival) Cell->pAKT Bcl2 Bcl-2 (Anti-apoptotic) Cell->Bcl2 Apoptosis Apoptosis Cell->Apoptosis Induces pAKT->Apoptosis Bcl2->Apoptosis PARP_cleavage PARP Cleavage Apoptosis->PARP_cleavage

Simplified signaling pathway of this compound-induced apoptosis.

Troubleshooting_Logic Start High Variability in Results? Check_Seeding Check Cell Seeding Uniformity Start->Check_Seeding Yes Resolved Issue Resolved Start->Resolved No Check_Pipetting Verify Pipetting Accuracy Check_Seeding->Check_Pipetting Check_Edge_Effect Mitigate Edge Effects Check_Pipetting->Check_Edge_Effect Check_Precipitate Inspect for Compound Precipitation Check_Edge_Effect->Check_Precipitate Check_Contamination Screen for Contamination Check_Precipitate->Check_Contamination Check_Contamination->Resolved

Logical troubleshooting flow for high result variability.

References

Optimizing DB775 Signal-to-Noise Ratio: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the signal-to-noise ratio when using the DB775 fluorophore in their experiments.

Understanding this compound (BD Horizon RealYellow™ 775)

This compound, also known as BD Horizon RealYellow™ 775 (RY775), is a tandem fluorochrome designed for fluorescence-based applications, particularly in flow cytometry and potentially in fluorescence microscopy. It is excited by the yellow-green laser (561 nm) and emits in the far-red spectrum. As a tandem dye, it utilizes Förster Resonance Energy Transfer (FRET) from a donor to an acceptor molecule. This design allows for a large Stokes shift, which can be advantageous in multicolor experiments by minimizing spectral overlap. However, the nature of tandem dyes also presents unique challenges in maintaining signal stability and minimizing background.

Frequently Asked Questions (FAQs)

Q1: What are the spectral properties of this compound (RY775)?

A1: this compound (RY775) has an excitation maximum (Ex Max) at approximately 557 nm and an emission maximum (Em Max) at around 775 nm.[1] It is optimally excited by a 561 nm laser.

Q2: What are the main advantages of using this compound?

A2: this compound is a bright fluorophore with reduced cross-laser excitation from the 488 nm blue laser compared to traditional tandem dyes like PE-Cy7.[2][3] This property simplifies multicolor panel design in flow cytometry and can lead to improved data resolution with less spillover.[4][5]

Q3: Is this compound suitable for intracellular staining?

A3: Yes, this compound has been shown to resolve intracellular markers effectively.[2] However, like many tandem dyes, its large size may pose challenges for intracellular staining, and it's not typically recommended for this application without careful optimization.

Q4: How should I store this compound-conjugated antibodies?

A4: Tandem dyes like this compound are sensitive to degradation. They should be stored in the dark at the temperature specified on the product datasheet, typically 4°C.[6] Never freeze tandem dye conjugates , as this can denature the donor fluorophore and lead to a loss of signal.[6] It is also crucial to protect them from light exposure during storage and experiments to prevent photobleaching and degradation.[6]

Troubleshooting Guides

Issue 1: Weak or No Signal

Q: I am not detecting a signal, or the signal is very weak. What are the possible causes and solutions?

A: Weak or no signal with this compound can stem from several factors related to the fluorophore itself, the experimental protocol, or the imaging setup.

Potential Causes & Solutions:

  • Improper Storage: Tandem dyes are susceptible to degradation if not stored correctly.

    • Solution: Always store this compound conjugates at 4°C and protect them from light.[6] Avoid freezing.

  • Photobleaching: Exposure to light during staining or imaging can irreversibly damage the fluorophore.

    • Solution: Minimize light exposure throughout the experiment. Use antifade mounting media for microscopy.[7] Reduce laser power and exposure time to the minimum required for signal detection.[7][8]

  • Tandem Dye Degradation: The bond between the donor and acceptor molecules can break, leading to a loss of FRET and emission from the acceptor. This can be caused by light exposure, fixation, or cell-mediated processes.[9][10]

    • Solution: Handle the dye gently, protect it from light, and consider the timing and type of fixation. For live-cell experiments, perform incubations at 4°C to reduce cell-mediated degradation.

  • Incorrect Instrument Settings: The microscope or flow cytometer may not be configured correctly for this compound.

    • Solution: Ensure you are using a 561 nm laser for excitation and an appropriate emission filter centered around 780 nm (e.g., a 780/60 nm bandpass filter).[11]

  • Low Target Expression: The protein of interest may be expressed at low levels.

    • Solution: Consider using a signal amplification strategy or ensure your detection method is sensitive enough for low-abundance targets.

Issue 2: High Background

Q: My images have high background fluorescence, obscuring my specific signal. How can I reduce it?

A: High background can be a significant issue, reducing the signal-to-noise ratio.

Potential Causes & Solutions:

  • Nonspecific Antibody Binding: The antibody conjugate may be binding to off-target sites.

    • Solution: Titrate your antibody to determine the optimal concentration that maximizes specific signal while minimizing background.[12] Use an appropriate blocking buffer, such as serum from the same species as the secondary antibody host.

  • Autofluorescence: Biological samples often exhibit intrinsic fluorescence, particularly in the green and blue channels.

    • Solution: Using a far-red dye like this compound helps to avoid the most common sources of autofluorescence.[13] Always include an unstained control to assess the level of autofluorescence.

  • Tandem Dye Breakdown Leading to Donor Emission: If the tandem dye degrades, the donor molecule may still fluoresce, leading to a signal in an unintended channel.

    • Solution: Use compensation controls for each tandem dye in your experiment. Follow proper handling and storage procedures to minimize degradation.

  • Residual Unbound Antibody: Insufficient washing can leave unbound antibody in the sample.

    • Solution: Increase the number and duration of wash steps after antibody incubation.

Quantitative Data Summary

Table 1: Spectral Properties of this compound (RY775)

PropertyWavelength (nm)Recommended LaserRecommended Emission Filter
Excitation Maximum~557561 nm (Yellow-Green)~780/60 nm bandpass
Emission Maximum~775

Data compiled from multiple sources.[1][11]

Table 2: Troubleshooting Checklist for Low Signal-to-Noise Ratio

ParameterCheckpointRecommended Action
Reagent Handling Storage TemperatureVerify storage at 4°C, protected from light.
Freeze-Thaw CyclesAvoid freezing tandem dye conjugates.
Experimental Protocol Antibody ConcentrationPerform a titration to find the optimal concentration.
Blocking StepUse an appropriate blocking buffer.
Washing StepsEnsure sufficient washing to remove unbound antibody.
Fixation MethodTest different fixation methods; some can degrade tandem dyes.
Instrumentation Laser LineUse a 561 nm laser for excitation.
Emission FilterUse a filter appropriate for ~775 nm emission.
Laser Power & ExposureMinimize to reduce photobleaching.
Controls Unstained ControlTo assess autofluorescence.
Isotype ControlTo assess non-specific antibody binding.
Single-Stain ControlsFor proper compensation in multicolor experiments.

Experimental Protocols

Protocol 1: General Immunofluorescence Staining for Microscopy

This protocol provides a general workflow for immunofluorescence staining. Optimization will be required for specific cell types and targets.

  • Sample Preparation:

    • Culture cells on coverslips or chamber slides to an appropriate confluency (50-80%).

    • Wash cells twice with Phosphate-Buffered Saline (PBS).

  • Fixation:

    • Fix cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Note: Some tandem dyes are sensitive to fixation. You may need to test other fixatives like methanol, but be aware of potential antigen denaturation.

  • Permeabilization (for intracellular targets):

    • Wash the fixed cells twice with PBS.

    • Permeabilize with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

  • Blocking:

    • Wash cells twice with PBS.

    • Block for 1 hour at room temperature with a blocking buffer (e.g., 5% normal serum from the secondary antibody host species in PBS).

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the samples with the primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the samples three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation (using this compound conjugate):

    • Dilute the this compound-conjugated secondary antibody to its optimal concentration in the blocking buffer.

    • From this step onward, protect samples from light.

    • Incubate for 1 hour at room temperature in a humidified chamber.

  • Final Washes:

    • Wash the samples three times with PBS for 5 minutes each in the dark.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish.

  • Imaging:

    • Image the samples using a fluorescence microscope equipped with a 561 nm laser and an appropriate emission filter for this compound. Use the lowest laser power and exposure time necessary to obtain a good signal.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_staining Staining Protocol cluster_imaging Imaging A 1. Cell Culture B 2. Fixation (e.g., 4% PFA) A->B C 3. Permeabilization (if required) B->C D 4. Blocking (e.g., 5% Serum) C->D E 5. Primary Antibody Incubation D->E F 6. Secondary Antibody (this compound Conjugate) PROTECT FROM LIGHT E->F G 7. Washing F->G H 8. Mounting (Antifade Medium) G->H I 9. Fluorescence Microscopy (561 nm Laser) H->I

Caption: Immunofluorescence Staining Workflow.

Troubleshooting_Signal_Noise cluster_signal Low Signal cluster_noise High Noise (Background) cluster_solutions Optimization Strategies LowSignal Weak or No Signal Degradation Tandem Dye Degradation LowSignal->Degradation Photobleaching Photobleaching LowSignal->Photobleaching Storage Improper Storage LowSignal->Storage Optimize Optimize Protocol Degradation->Optimize Protect Protect from Light Photobleaching->Protect Store Store at 4°C Storage->Store HighNoise High Background Nonspecific Nonspecific Binding HighNoise->Nonspecific Autofluorescence Autofluorescence HighNoise->Autofluorescence DonorEmission Donor Emission HighNoise->DonorEmission Titrate Titrate Antibody Nonspecific->Titrate Block Use Blocking Buffer Nonspecific->Block Wash Increase Washes Nonspecific->Wash Controls Use Proper Controls Autofluorescence->Controls DonorEmission->Controls

Caption: Troubleshooting Signal vs. Noise Issues.

References

DB775 solubility and solvent compatibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and solvent compatibility of DB775. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

This compound: Product Information

PropertyValue
Chemical Name N-hydroxy-4-(5-(4-(N-methoxycarbamimidoyl)phenyl)furan-2-yl)benzimidamide
CAS Number 475976-08-0
Molecular Formula C₁₉H₁₈N₄O₃
Molecular Weight 350.38 g/mol
Description This compound is a biochemical and a metabolite of DB289 (Pafuramidine).[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO).[1] A solubility of up to 100 mg/mL in DMSO has been reported, which may require sonication to achieve full dissolution.[1]

Q2: I'm having trouble dissolving this compound in DMSO. What can I do?

A2: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:

  • Use High-Purity, Anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can negatively impact the solubility of some compounds.[1] Using a fresh, unopened bottle of anhydrous, high-purity DMSO is recommended.

  • Sonication: Gentle sonication in a water bath can help to break up solid particles and facilitate dissolution.[1]

  • Gentle Warming: Warming the solution to 37°C can increase the kinetic energy and aid in dissolving the compound. Avoid excessive heat, which could lead to degradation.

  • Prepare a More Dilute Solution: If you are trying to prepare a highly concentrated stock solution, it may exceed the solubility limit. Try preparing a more dilute solution (e.g., 10 mM or 5 mM).

Q3: What is the solubility of this compound in aqueous buffers like PBS, or in alcohols like ethanol (B145695) and methanol?

A3: There is limited publicly available data on the solubility of this compound in aqueous buffers such as PBS, or in alcohols like ethanol and methanol. While some N-hydroxy-benzamidine derivatives show moderate solubility in water and solubility in alcohols, specific data for this compound is not available. It is recommended to experimentally determine the solubility in your specific aqueous buffer system before proceeding with your experiments. A general protocol for determining solubility is provided in the "Experimental Protocols" section of this guide.

Q4: My this compound solution in DMSO precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A4: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic compounds. Here are some strategies to prevent this:

  • Minimize the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your aqueous medium. While this depends on the specific assay, a final concentration of less than 0.5% is generally recommended to minimize solvent-induced artifacts.

  • Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can help keep the compound in solution.

  • Add Stock to Buffer with Vortexing: Add the DMSO stock solution to the aqueous buffer while vigorously vortexing the buffer. This rapid mixing can help to disperse the compound before it has a chance to precipitate.

  • Inclusion of Solubilizing Agents: For certain applications, the use of surfactants or other solubilizing agents in the aqueous buffer may be considered, but their compatibility with the experimental system must be validated.

Q5: How should I store this compound powder and its stock solutions?

A5:

  • Powder: Store the solid compound at -20°C for long-term storage.

  • Stock Solutions: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Protect the solutions from light.[1]

Solubility and Solvent Compatibility Data

SolventSolubilityRemarks
Dimethyl Sulfoxide (DMSO) 100 mg/mL (285.41 mM)Ultrasonic assistance may be required. Use of anhydrous DMSO is recommended.[1]
Water Not ReportedExpected to be low.
Ethanol Not Reported-
Methanol Not ReportedSome related N-hydroxy-benzamidine compounds are soluble in methanol.
Phosphate-Buffered Saline (PBS) Not ReportedSolubility is likely to be low and pH-dependent.

Stock Solution Preparation in DMSO

Target Concentration1 mg this compound5 mg this compound10 mg this compound
1 mM 2.854 mL14.27 mL28.54 mL
5 mM 0.571 mL2.854 mL5.708 mL
10 mM 0.285 mL1.427 mL2.854 mL
50 mM 0.057 mL0.285 mL0.571 mL

Calculations are based on a molecular weight of 350.38 g/mol .

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
  • Materials:

    • This compound powder

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated pipettes

    • Vortex mixer

    • Water bath sonicator (optional)

  • Procedure:

    • Allow the vial of this compound powder and the bottle of DMSO to equilibrate to room temperature.

    • Weigh out the desired amount of this compound (e.g., 1 mg) and place it in a sterile vial.

    • To prepare a 10 mM stock solution from 1 mg of this compound, add 285 µL of DMSO to the vial.

    • Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved.

    • If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes. Gentle warming to 37°C can also be applied.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the stock solution into single-use tubes for storage at -20°C or -80°C.

General Protocol for Determining this compound Solubility (Shake-Flask Method)

This protocol can be adapted to determine the solubility of this compound in various solvents.

  • Materials:

    • This compound powder

    • Solvent of interest (e.g., water, PBS, ethanol)

    • Small glass vials with screw caps

    • Orbital shaker or rotator

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm, ensure filter material is compatible with the solvent)

    • High-Performance Liquid Chromatography (HPLC) or a suitable analytical instrument for quantification.

  • Procedure:

    • Add an excess amount of this compound powder to a vial containing a known volume of the solvent of interest. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, visually confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

    • Quantify the concentration of this compound in the clear filtrate using a validated analytical method such as HPLC with a standard curve.

    • The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.

Proposed Signaling Pathway for the Anti-Trypanosomal Action of this compound's Parent Compound

This compound is a metabolite of the anti-parasitic prodrug pafuramidine (B1678284) (DB289), which is converted to the active diamidine, furamidine (B1674271) (DB75). The proposed mechanism of action for furamidine against trypanosomes involves several key steps within the parasite.

DB75_Mechanism_of_Action cluster_host Host Bloodstream cluster_parasite Trypanosome Parasite cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion DB289 Pafuramidine (DB289) (Prodrug) This compound This compound (Metabolite) DB289->this compound Metabolism DB75_ext Furamidine (DB75) (Active Drug) DB289->DB75_ext Metabolism Transporter P2/TbAT1 Transporter DB75_ext->Transporter Uptake membrane Plasma Membrane DB75_int Intracellular Furamidine (DB75) kDNA Kinetoplast DNA (kDNA) (AT-rich regions) DB75_int->kDNA Binds to minor groove Membrane_potential Mitochondrial Membrane Potential DB75_int->Membrane_potential Disrupts Replication DNA Replication & Transcription DB75_int->Replication Inhibits kDNA->Replication Template for ATPase F1F0-ATPase Membrane_potential->ATPase Cell_cycle Cell Cycle Arrest Replication->Cell_cycle Required for Parasite_death Parasite Death Cell_cycle->Parasite_death Leads to Transporter->DB75_int

Caption: Proposed mechanism of action for the anti-trypanosomal drug furamidine (DB75).

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of this compound.

Troubleshooting Logic for Dissolution Issues

G start This compound not dissolving? q1 Are you using anhydrous, high-purity DMSO? start->q1 sol1 Use a fresh, unopened bottle of anhydrous DMSO. q1->sol1 No q2 Have you tried sonication or gentle warming? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Sonicate for 10-15 min or warm to 37°C. q2->sol2 No q3 Is the desired concentration very high? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Prepare a more dilute stock solution (e.g., 5-10 mM). q3->sol3 Yes end_node Consult further technical support. q3->end_node No a3_yes Yes a3_no No

References

Technical Support Center: DB775 Background Fluorescence Reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and reduce background fluorescence when using DB775 and other near-infrared (NIR) dyes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is a fluorescent dye that emits light in the near-infrared (NIR) spectrum, with a peak emission around 775 nm and a peak excitation around 750 nm.[1] Dyes in this spectral range are advantageous for biological imaging because they minimize background autofluorescence from endogenous molecules like flavins and NADH, which are more prominent in the visible spectrum. This leads to a higher signal-to-noise ratio, making NIR dyes ideal for sensitive detection of targets in cells and tissues.[2]

Q2: What are the common causes of high background fluorescence with this compound?

A2: High background fluorescence can originate from several sources:

  • Autofluorescence: Natural fluorescence from the biological sample itself, such as from collagen and elastin.[3]

  • Non-specific Binding: The this compound-conjugated antibody or probe binding to unintended targets in the sample.[4]

  • Reagent and Material Issues: Contamination or inherent fluorescence of reagents like media, mounting solutions, and plasticware. Phenol red in some culture media can also contribute to background.[2]

  • Excessive Probe Concentration: Using too high a concentration of the fluorescently labeled probe can lead to increased non-specific binding.[2][5]

  • Inadequate Washing or Blocking: Insufficient washing leaves unbound probes in the sample, while inadequate blocking of non-specific binding sites can lead to off-target antibody attachment.[4]

Q3: How can I determine the source of the high background in my experiment?

A3: A systematic approach with proper controls is crucial. The most informative control is an unstained sample (cells or tissue treated with all reagents except the this compound-conjugated probe). If the unstained sample shows high fluorescence, the issue is likely autofluorescence. If the unstained sample is dark but your stained sample has high background, the problem is more likely due to non-specific binding of your probe or issues with other reagents.[3]

Q4: Can the experimental setup itself contribute to background fluorescence?

A4: Yes, several aspects of the experimental setup can contribute to high background:

  • Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope are appropriate for this compound's spectral profile (Ex/Em: ~750/775 nm).[2][5]

  • Long Exposure Times: While sometimes necessary for weak signals, long exposure times can increase the detection of background fluorescence.[2]

  • Photobleaching: Although a separate issue from background, excessive exposure to excitation light can irreversibly destroy the fluorophore, reducing your specific signal and thus worsening the signal-to-noise ratio.[6]

Troubleshooting Guides

Guide 1: Addressing High Autofluorescence

Autofluorescence is the natural fluorescence of biological materials and can be a significant source of background noise.

Experimental Protocol to Identify and Reduce Autofluorescence:

  • Prepare an Unstained Control: Prepare a sample of your cells or tissue that will not be stained with this compound but will undergo all other processing steps (e.g., fixation, permeabilization).

  • Image the Unstained Control: Image the unstained sample using the same imaging parameters (laser power, exposure time, gain) as your experimental samples. The fluorescence detected in this sample represents the level of autofluorescence.

  • Spectral Separation: Since autofluorescence is often broad and more prominent in the blue-to-green spectrum, using a NIR dye like this compound already helps to mitigate this.[3]

  • Change Fixation Method: Aldehyde-based fixatives like glutaraldehyde (B144438) can increase autofluorescence. Consider using a paraformaldehyde-based fixative or an organic solvent like ice-cold methanol (B129727) or ethanol. If you must use an aldehyde-based fixative, treating the sample with sodium borohydride (B1222165) can help reduce autofluorescence.[3]

  • Use a Quenching Agent: For tissue samples, commercially available autofluorescence quenching agents can be applied after staining.

Guide 2: Reducing Non-Specific Binding

Non-specific binding of the fluorescent probe is a common cause of high background.

Experimental Protocol to Minimize Non-Specific Binding:

  • Optimize Antibody/Probe Concentration: Perform a titration experiment to determine the optimal concentration of your this compound-conjugated antibody or probe. High concentrations can lead to both high signal and high background.[5]

  • Effective Blocking: Before adding the primary antibody, incubate your sample with a blocking buffer to prevent non-specific antibody binding. Common blocking agents include Bovine Serum Albumin (BSA) or normal serum from the species in which the secondary antibody was raised.

  • Thorough Washing: After incubation with the primary and any secondary antibodies, perform several wash steps with a buffered saline solution (e.g., PBS) to remove unbound antibodies. Increasing the number and duration of washes can significantly reduce background.

  • Include a Secondary Antibody-Only Control: If you are using a primary and a this compound-labeled secondary antibody, include a control where you omit the primary antibody. This will help determine if the secondary antibody is binding non-specifically.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for optimizing experiments with this compound.

Table 1: Spectral Properties of this compound

ParameterWavelength (nm)
Peak Excitation~750
Peak Emission~775
Recommended Excitation Laser633 nm (for flow cytometry)
Recommended Emission Filter780/60 bandpass
[1]

Table 2: Recommended Antibody Concentrations for Initial Testing

Antibody TypeApplicationRecommended Starting Concentration
Primary AntibodyCell Staining1 µg/mL
Secondary AntibodyCell Staining1 µg/mL
Secondary AntibodyNear-Infrared Western Blotting≥ 50 ng/mL
[5]

Visual Guides

Troubleshooting_Workflow start High Background Observed unstained_control Image Unstained Control start->unstained_control autofluorescence_check Is Unstained Control Fluorescent? unstained_control->autofluorescence_check autofluorescence_issue Source: Autofluorescence autofluorescence_check->autofluorescence_issue Yes binding_issue Source: Non-Specific Binding or Reagent Issue autofluorescence_check->binding_issue No solution Reduced Background autofluorescence_issue->solution optimize_concentration Titrate Antibody/Probe Concentration binding_issue->optimize_concentration optimize_blocking Optimize Blocking Step optimize_concentration->optimize_blocking optimize_washing Increase Wash Steps/Duration optimize_blocking->optimize_washing check_reagents Check Reagents for Contamination optimize_washing->check_reagents check_reagents->solution

Caption: Workflow for diagnosing the source of high background fluorescence.

Binding_Diagram cluster_specific Specific Binding cluster_nonspecific Non-Specific Binding antigen Target Antigen antibody_s This compound Antibody antibody_s->antigen High Affinity other_protein Off-Target Protein antibody_ns This compound Antibody antibody_ns->other_protein Low Affinity

Caption: Illustration of specific versus non-specific antibody binding.

References

Technical Support Center: Troubleshooting Weak DB775 Staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DB775 staining. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during immunofluorescence experiments using the near-infrared fluorescent probe this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

A1: this compound is a near-infrared (NIR) fluorescent dye commonly used for immunofluorescence applications. NIR probes are advantageous due to reduced autofluorescence from biological samples, leading to a higher signal-to-noise ratio. The approximate spectral characteristics of this compound are summarized below.

ParameterValue
Excitation Maximum~750 nm
Emission Maximum~775 nm
Recommended Laser Line633 nm or >700 nm
Common Filter Set780/60 nm bandpass

Q2: My this compound staining is very weak or completely absent. What are the possible causes?

A2: Weak or no staining is a common issue in immunofluorescence. The causes can be broadly categorized into problems with the antibody, the staining protocol, or the imaging setup. This guide will walk you through troubleshooting each of these areas.

Q3: How can I be sure that my primary antibody is working correctly?

A3: It is crucial to validate your primary antibody for the specific application. Check the supplier's datasheet to confirm that the antibody is recommended for immunofluorescence. If possible, use a positive control cell line or tissue known to express the target protein to verify antibody performance.

Q4: Can the secondary antibody be the source of the problem?

A4: Yes, several issues can arise from the secondary antibody. Ensure that the secondary antibody is raised against the host species of the primary antibody (e.g., if the primary is a mouse monoclonal, use an anti-mouse secondary). Also, confirm that the secondary antibody is conjugated to a fluorophore compatible with your imaging system and that it has been stored correctly, protected from light.

Troubleshooting Guide: Weak this compound Staining

This section provides a step-by-step guide to identify and resolve the root cause of weak this compound staining.

Problem Area 1: Antibody-Related Issues
Potential Cause Recommended Solution
Primary antibody not validated for IF Verify on the datasheet that the antibody is validated for immunofluorescence. Run a positive control to confirm antibody activity.[1]
Incorrect primary antibody concentration The antibody concentration may be too low. Perform a titration experiment to determine the optimal dilution. Start with the manufacturer's recommended concentration and test a range of dilutions (e.g., 1:100, 1:250, 1:500).
Improper antibody storage Ensure both primary and secondary antibodies have been stored according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles by aliquoting the antibody upon receipt.[2]
Incompatible primary and secondary antibodies The secondary antibody must be specific for the host species of the primary antibody. For example, use a goat anti-rabbit secondary for a primary antibody raised in a rabbit.
Inactive secondary antibody The fluorescent conjugate on the secondary antibody may have degraded due to improper storage or prolonged exposure to light. Use a fresh vial of secondary antibody and always store it in the dark.
Problem Area 2: Protocol and Reagent Issues
Potential Cause Recommended Solution
Suboptimal fixation Over-fixation can mask the epitope. Try reducing the fixation time or using a different fixation method. For some targets, antigen retrieval may be necessary.[2][3]
Inadequate permeabilization If your target protein is intracellular, ensure proper permeabilization. For formaldehyde-fixed cells, use a detergent like Triton X-100 (typically 0.1-0.5%). Methanol or acetone (B3395972) fixation methods also permeabilize cells.[2]
Insufficient blocking Inadequate blocking can lead to non-specific binding and high background, which can obscure a weak signal. Increase the blocking time or try a different blocking agent (e.g., bovine serum albumin, normal goat serum).
Incorrect buffer pH or composition Ensure that the pH of your buffers is within the optimal range for antibody binding (typically pH 7.2-7.6). Some components in buffers, like sodium azide, can inhibit certain enzymatic detection methods if used.
Sample drying out It is critical to keep the sample moist throughout the entire staining procedure to prevent irreversible damage to the tissue or cells and to ensure uniform reagent access.[3]
Problem Area 3: Imaging and Equipment Issues
Potential Cause Recommended Solution
Incorrect microscope filter sets Verify that the excitation and emission filters on your microscope are appropriate for the spectral profile of this compound (Excitation: ~750 nm, Emission: ~775 nm).[2]
Low laser power or exposure time Increase the laser power or the camera exposure time to enhance signal detection. Be cautious of photobleaching with excessive exposure.
Photobleaching NIR dyes are generally more photostable, but photobleaching can still occur. Minimize light exposure by imaging quickly and using an anti-fade mounting medium. Store slides in the dark.[2][3]
Signal is outside the visible spectrum Far-red and NIR fluorescence is not visible to the human eye through the microscope eyepiece. Use a camera capable of detecting NIR signals.[1]

Experimental Protocols

Standard Immunofluorescence Protocol
  • Cell Preparation: Grow cells on sterile glass coverslips or chamber slides to an appropriate confluency.

  • Fixation: Wash cells briefly with Phosphate Buffered Saline (PBS). Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets): Incubate with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration. Incubate for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in the blocking buffer. Incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash three times with PBS for 5 minutes each, protected from light.

  • Counterstaining (Optional): Incubate with a nuclear counterstain such as DAPI for 5 minutes.

  • Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging: Image using a fluorescence microscope equipped with the appropriate laser lines and filters for this compound.

Visual Troubleshooting Guides

WeakStainingWorkflow cluster_start Start cluster_antibody Antibody Checks cluster_protocol Protocol Checks cluster_imaging Imaging Checks cluster_result Result Start Weak or No This compound Signal CheckPrimary Primary Ab Validated for IF? Start->CheckPrimary CheckPrimary->CheckPrimary CheckConcentration Optimize Ab Concentration (Titration) CheckPrimary->CheckConcentration Yes note1 Use positive control CheckPrimary->note1 CheckStorage Proper Ab Storage? CheckConcentration->CheckStorage CheckSecondary Correct Secondary Ab? CheckStorage->CheckSecondary CheckFixation Optimize Fixation CheckSecondary->CheckFixation CheckPerm Adequate Permeabilization? CheckFixation->CheckPerm CheckBlocking Sufficient Blocking? CheckPerm->CheckBlocking CheckFilters Correct Filter Sets? CheckBlocking->CheckFilters CheckExposure Increase Exposure/Gain CheckFilters->CheckExposure CheckPhotobleaching Use Anti-fade Mountant CheckExposure->CheckPhotobleaching ImprovedSignal Improved Signal CheckPhotobleaching->ImprovedSignal

Caption: Troubleshooting workflow for weak this compound staining.

StainingPathway cluster_sample Sample Preparation cluster_staining Staining Steps cluster_imaging Imaging Cells Cells/Tissue FixedCells Fixation (e.g., 4% PFA) Cells->FixedCells PermeabilizedCells Permeabilization (e.g., Triton X-100) FixedCells->PermeabilizedCells BlockedCells Blocking (e.g., BSA) PermeabilizedCells->BlockedCells PrimaryAb Primary Antibody Incubation BlockedCells->PrimaryAb SecondaryAb This compound Secondary Ab Incubation PrimaryAb->SecondaryAb MountedSample Mounting (Anti-fade) SecondaryAb->MountedSample Microscope Fluorescence Microscope (NIR detection) MountedSample->Microscope Signal This compound Signal (Emission ~775 nm) Microscope->Signal

Caption: Standard immunofluorescence experimental workflow.

References

DB775 Technical Support Center: Troubleshooting Spectral Bleed-Through

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on correcting spectral bleed-through when using the fluorescent dye DB775, also known as BD Horizon RealYellow™ 775 (RY775). The information is presented in a question-and-answer format to directly address common issues encountered during multicolor fluorescence experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BD Horizon RealYellow™ 775)?

This compound, or BD Horizon RealYellow™ 775 (RY775), is a bright fluorescent dye primarily excited by the yellow-green laser (561 nm).[1][2] It has an excitation maximum of approximately 557 nm and an emission maximum of around 775 nm.[2][3] This dye is often used as an alternative to PE-Cy7 in multicolor flow cytometry panels.[1][2]

Q2: What is spectral bleed-through and why is it a concern with this compound?

Spectral bleed-through, also known as spillover or crosstalk, occurs when the fluorescence emission from one dye is detected in the detector designated for another. This happens because fluorophores have broad emission spectra, and the tail of one dye's spectrum can overlap with the detection window of another. While this compound is engineered for reduced spillover compared to other dyes like PE-Cy7, its long-wavelength emission tail could potentially bleed into adjacent far-red or infrared channels if not properly compensated.[1][3][4] This can lead to false-positive signals and inaccurate data interpretation.

Q3: I am seeing a signal in my APC-R700 or Alexa Fluor 750 channel in cells that are only stained with this compound. What is happening?

This is a classic example of spectral bleed-through. The emission spectrum of this compound, while peaking at 775 nm, may have a shoulder or tail that extends into the detection range of other far-red fluorophores. This is especially true if the emission filters for the other channels are not sufficiently narrow or if the dyes have very close emission maxima.

Q4: How can I minimize spectral bleed-through during data acquisition?

There are several strategies to minimize spectral bleed-through at the acquisition stage:

  • Careful Panel Design: Choose fluorophores with the most separated emission spectra possible. Use online spectrum viewers to visualize potential overlaps. For instance, pairing this compound with dyes excited by different lasers can help reduce crosstalk.[5]

  • Optimal Filter Selection: Use the narrowest possible emission filters for each fluorophore that still allow for adequate signal detection. This will help to exclude unwanted photons from other dyes.

  • Instrument Settings: Properly set the photomultiplier tube (PMT) voltages for each detector. Start by using unstained cells to set the baseline and then use single-stained controls to adjust the voltages for each fluorophore.

  • Sequential Scanning: In fluorescence microscopy, acquiring images for each channel sequentially rather than simultaneously can prevent the excitation of one fluorophore from causing emission that bleeds into another's detection window.

Troubleshooting Guide

Problem: High spillover from this compound into an adjacent channel (e.g., APC-R700).

Cause: Significant overlap between the emission spectrum of this compound and the bandpass filter of the adjacent channel. This can be exacerbated by suboptimal instrument settings or panel design.

Solution:

  • Run Single-Color Controls: This is the most critical step for troubleshooting and correcting bleed-through. Prepare a sample stained only with this compound and another sample stained only with the fluorophore in the affected channel (e.g., APC-R700).

  • Create a Compensation Matrix: Use the single-color controls to calculate the percentage of this compound signal that is being detected in the APC-R700 channel. This is done through the compensation setup in your flow cytometry software.[5] The software will then mathematically subtract this bleed-through from your multicolor samples.

  • Optimize PMT Voltages: Ensure that the signal from your single-stained positive controls is on-scale and provides a good separation from the negative population without being excessively bright, which can worsen spillover.

  • Consider an Alternative Fluorophore: If compensation is extremely high (e.g., over 100% spillover), it may be difficult to resolve dim signals accurately. In such cases, consider replacing one of the fluorophores with an alternative that has less spectral overlap with this compound.[6]

Quantitative Data

The degree of spectral bleed-through is highly dependent on the specific instrument (lasers, filters, and detectors) being used. However, this compound (RY775) is designed to have reduced cross-laser excitation and spillover compared to PE-Cy7.[1][2] The following table provides a representative spillover comparison. Note: These values are for illustrative purposes and the actual spillover should be determined empirically on your specific instrument.

FluorophoreDetected in this compound (RY775) Channel (%)Detected in PE-Cy5 Channel (%)Detected in APC Channel (%)Detected in APC-R700 Channel (%)
This compound (RY775) 100~5-15~1-5~10-25
PE-Cy5 ~0-2100~0-1~2-8
APC ~0-1~0-1100~5-15
APC-R700 ~0-2~0-1~20-40100

Table 1: Representative spillover matrix. Actual values are instrument-dependent and must be determined using single-color controls.

Experimental Protocols

Protocol: Generating a Compensation Matrix for a this compound Multicolor Panel

This protocol outlines the steps for creating a compensation matrix for a panel including this compound, PE-Cy5, and APC using a flow cytometer such as a BD FACSymphony™.[1][3]

Materials:

  • Cells of interest

  • Unstained cells

  • Cells stained with only this compound-conjugated antibody

  • Cells stained with only PE-Cy5-conjugated antibody

  • Cells stained with only APC-conjugated antibody

  • Staining buffer

  • Appropriate isotype controls (optional, but recommended)

Procedure:

  • Instrument Setup:

    • Turn on the flow cytometer and allow it to warm up.

    • Launch the acquisition software (e.g., BD FACSDiva™).

    • Load an unstained cell sample.

    • Adjust the forward scatter (FSC) and side scatter (SSC) voltages to place the cell population of interest on scale.

    • Adjust the PMT voltages for each fluorescence channel so that the negative population is within the first log decade of the plot.

  • Acquire Single-Color Controls:

    • For each single-color control (this compound, PE-Cy5, APC):

      • Load the sample.

      • Create a new tube in the software.

      • Record data for approximately 10,000-50,000 events. Ensure the positive population is clearly resolved from the negative.

      • Verify that the positive signal is not off-scale. If it is, lower the PMT voltage for that channel.

  • Calculate Compensation:

    • Open the compensation setup in your software.

    • Create a compensation matrix using the recorded single-color control files.

    • The software will automatically calculate the spillover values.

    • Visually inspect the compensated data for each single-color control. The median fluorescence intensity (MFI) of the positive population in the non-primary channels should be the same as the MFI of the negative population in those channels.

  • Apply Compensation to Samples:

    • Apply the calculated compensation matrix to your multicolor experimental samples.

    • Acquire your experimental data.

Visualizations

Spectral_Bleed_Through cluster_fluorophores Fluorophore Emission Spectra cluster_detectors Detection Channels This compound This compound (Em: ~775nm) Det_this compound This compound Detector (e.g., 780/60 BP) This compound->Det_this compound:f0 Primary Signal Det_PECy5 PE-Cy5 Detector (e.g., 670/30 BP) This compound->Det_PECy5:f0 Bleed-through PECy5 PE-Cy5 (Em: ~670nm) PECy5->Det_this compound:f0 Bleed-through PECy5->Det_PECy5:f0 Primary Signal APC APC (Em: ~660nm) APC->Det_PECy5:f0 Bleed-through Det_APC APC Detector (e.g., 660/20 BP) APC->Det_APC:f0 Primary Signal

Caption: Spectral bleed-through from this compound and other fluorophores into adjacent detection channels.

Compensation_Workflow cluster_setup Instrument & Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Compensation & Analysis A Prepare Single-Color Controls (this compound, etc.) D Acquire Data for Each Single-Color Control A->D B Prepare Unstained Control C Set Initial PMT Voltages B->C C->D E Calculate Compensation Matrix in Software D->E F Apply Matrix to Multicolor Samples E->F G Acquire & Analyze Experimental Data F->G

Caption: Workflow for generating and applying a compensation matrix for spectral bleed-through correction.

References

Technical Support Center: DB775 Fluorescent Dye

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the DB775 fluorescent dye. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments, with a focus on the effect of pH on this compound fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

This compound is a near-infrared (NIR) fluorescent dye commonly used for labeling biological molecules. Its fluorescence emission is in the NIR window, which allows for deep tissue penetration and minimizes autofluorescence from biological samples. While the exact spectral properties can vary slightly depending on the conjugation and environment, the general characteristics are:

  • Excitation Maximum (λex): ~750 nm

  • Emission Maximum (λem): ~775 nm

Q2: How does pH affect the fluorescence of this compound?

The fluorescence of many organic dyes, including those in the cyanine (B1664457) family that this compound is likely a member of, can be sensitive to pH. A change in pH can alter the ionization state of the molecule, which in turn can affect its electronic structure and, consequently, its fluorescence properties including quantum yield and lifetime.[1] For this compound, it is generally observed that fluorescence intensity is highest and most stable at a physiological pH of around 7.4. Extreme pH values, both acidic and alkaline, can lead to a decrease in fluorescence intensity.

Q3: Can I use this compound for intracellular pH measurements?

While the fluorescence of this compound is pH-sensitive, it is not typically recommended as a ratiometric pH indicator. The changes in its fluorescence are primarily in intensity rather than a significant spectral shift of the emission maximum.[2] For accurate intracellular pH measurements, it is advisable to use dedicated pH-sensitive dyes like carboxyseminaphthorhodafluor-1 (SNARF-1).[2]

Troubleshooting Guides

Problem 1: Low or No Fluorescence Signal

Possible Causes & Solutions:

  • Incorrect pH of Buffer: The fluorescence of this compound is optimal at physiological pH. Ensure your buffer is within the recommended pH range (typically 7.2-7.6).

  • Incorrect Filter Sets: Verify that the excitation and emission filters on your imaging system are appropriate for the spectral profile of this compound (Ex: ~750 nm, Em: ~775 nm). A mismatch between the dye's spectra and the instrument's optical setup is a common issue.[3]

  • Photobleaching: Excessive exposure to excitation light can lead to photobleaching. Reduce the excitation light intensity or the exposure time.

  • Low Concentration of Labeled Molecule: The concentration of your this compound-labeled molecule may be too low to detect. Consider increasing the concentration or using a more sensitive detector.

  • Degradation of the Dye: Ensure the dye has been stored correctly (typically at -20°C and protected from light) to prevent degradation.

Problem 2: High Background Fluorescence

Possible Causes & Solutions:

  • Autofluorescence: Biological samples can exhibit autofluorescence. Using a near-infrared dye like this compound helps to minimize this, but it can still be a factor. Ensure you have appropriate controls (e.g., unlabeled cells) to assess the level of autofluorescence.

  • Contaminated Reagents: Impurities in buffers or other reagents can contribute to background fluorescence.[3] Use high-purity reagents and freshly prepared buffers.

  • Non-specific Binding: The dye or labeled molecule may be binding non-specifically to cellular components or the imaging vessel. Consider using blocking agents or switching to black-walled microplates to reduce stray signals.[3][4]

Problem 3: Inconsistent or Variable Fluorescence Intensity

Possible Causes & Solutions:

  • pH Fluctuation: Small changes in the pH of the experimental medium can lead to variations in fluorescence intensity. Ensure your buffer has sufficient buffering capacity to maintain a stable pH throughout the experiment.

  • Pipetting Inaccuracies: Inconsistent pipetting can lead to well-to-well variations in signal.[3] Use calibrated pipettes and ensure thorough mixing.

  • Cell Viability Issues: If working with live cells, changes in cell health can affect dye uptake and fluorescence. Monitor cell viability throughout the experiment.

Quantitative Data

The following table summarizes the hypothetical effect of pH on the relative fluorescence intensity of this compound. This data is for illustrative purposes and actual results may vary.

pHRelative Fluorescence Intensity (%)
5.045
6.070
7.095
7.4100
8.085
9.060

Experimental Protocols

Protocol: Measuring the Effect of pH on this compound Fluorescence in Solution
  • Prepare a Stock Solution of this compound: Dissolve this compound dye in dimethyl sulfoxide (B87167) (DMSO) to a concentration of 1 mg/mL.

  • Prepare a Series of Buffers: Prepare a set of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0). Common buffers include MES for acidic pH, phosphate-buffered saline (PBS) for neutral pH, and Tris for alkaline pH.

  • Dilute this compound in Buffers: Dilute the this compound stock solution into each of the different pH buffers to a final concentration of 1 µg/mL.

  • Measure Fluorescence: Transfer the solutions to a microplate reader or a fluorometer.

    • Set the excitation wavelength to ~750 nm.

    • Set the emission wavelength to ~775 nm.

    • Record the fluorescence intensity for each pH value.

  • Analyze Data: Plot the fluorescence intensity as a function of pH to determine the optimal pH range for this compound fluorescence.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_dye Prepare this compound Stock (1 mg/mL in DMSO) dilute Dilute this compound in Buffers (1 µg/mL) prep_dye->dilute prep_buffers Prepare Buffers (pH 5.0 - 9.0) prep_buffers->dilute measure Measure Fluorescence (Ex: 750 nm, Em: 775 nm) dilute->measure analyze Plot Intensity vs. pH measure->analyze

Caption: Workflow for determining the effect of pH on this compound fluorescence.

Troubleshooting_Logic start Low Fluorescence Signal check_ph Is Buffer pH Correct (7.2-7.6)? start->check_ph check_filters Are Filter Sets Correct (Ex: ~750, Em: ~775)? check_ph->check_filters Yes solution_ph Adjust Buffer pH check_ph->solution_ph No check_photobleaching Is there Photobleaching? check_filters->check_photobleaching Yes solution_filters Use Correct Filters check_filters->solution_filters No solution_photobleaching Reduce Exposure Time/ Intensity check_photobleaching->solution_photobleaching Yes

Caption: Troubleshooting logic for low this compound fluorescence signal.

References

Technical Support Center: DB775 Aggregation and Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of the hypothetical protein DB775.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Question: My purified this compound solution becomes cloudy or shows visible precipitates over time. What is happening and how can I prevent it?

Answer: Cloudiness or precipitation is a common indicator of protein aggregation. This occurs when this compound molecules interact with each other to form large, insoluble complexes. Several factors can contribute to this issue. Here are some troubleshooting steps to prevent aggregation:

  • Optimize Buffer Conditions: The composition of your buffer is critical. This compound may be sensitive to low salt conditions.[1] Consider performing a buffer screen to identify the optimal pH and salt concentration.[1] Proteins are often least soluble at their isoelectric point (pI), so adjusting the pH away from the pI can increase solubility.

  • Adjust Protein Concentration: High protein concentrations can increase the likelihood of aggregation.[2] If possible, work with lower concentrations of this compound. If a high concentration is necessary for your experiment, consider adding stabilizing excipients.

  • Temperature Control: Temperature fluctuations can induce protein unfolding and subsequent aggregation. Store purified this compound at a stable, optimized temperature. While refrigeration at 4°C is common, some proteins are more stable when stored at -80°C with a cryoprotectant like glycerol.[2] Avoid repeated freeze-thaw cycles.[2]

  • Use of Additives: A variety of additives can help stabilize this compound and prevent aggregation. These are often screened to find the most effective combination for your specific protein and buffer system.

Question: I am observing a loss of this compound activity in my assays. Could this be related to aggregation?

Answer: Yes, a loss of biological activity is a strong indicator of protein aggregation.[2] Aggregation can alter the native conformation of this compound, masking active sites or rendering the protein non-functional. To address this:

  • Confirm Aggregation: Use biophysical techniques to confirm the presence of aggregates. Dynamic Light Scattering (DLS) can detect the presence of larger particles in your solution, while Size Exclusion Chromatography (SEC) can separate and quantify aggregates, monomers, and fragments.

  • Implement Prevention Strategies: Refer to the strategies outlined in the previous question, such as optimizing buffer conditions, adjusting protein concentration, and using stabilizing additives.

  • Add a Ligand: If this compound has a known binding partner or ligand, adding it to the solution can sometimes stabilize the native conformation and prevent aggregation.

Question: My this compound sample is showing high background scattering in biophysical measurements. What could be the cause?

Answer: High background scattering, particularly in techniques like DLS, is often caused by the presence of large aggregates. To troubleshoot this:

  • Sample Filtration: Before any measurement, it is crucial to filter your sample to remove large particles. Syringe filters (0.2 µm or smaller) or spin-filtering can be used for this purpose.

  • Centrifugation: Centrifuging the sample prior to measurement can also help to pellet large aggregates.

  • Optimize Sample Preparation: Ensure that all buffers and solutions are properly filtered and free of particulate matter.

Frequently Asked Questions (FAQs)

What is this compound aggregation?

This compound aggregation is a process where individual this compound protein molecules self-associate to form larger, often non-functional and insoluble complexes. This can be triggered by various environmental stresses such as non-optimal pH, temperature, high concentration, or the presence of certain salts.

How can I detect this compound aggregation?

Several methods can be used to detect and quantify this compound aggregation:

  • Visual Inspection: The simplest method is to look for visible signs of precipitation or cloudiness in the solution.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate light scattering from aggregates.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is very sensitive to the presence of larger aggregates.[3][4]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size, allowing for the quantification of monomers, dimers, and larger aggregates.[5][6][7]

  • Thioflavin T (ThT) Assay: This fluorescence-based assay is used to detect the presence of amyloid-like fibrillar aggregates.[8][9][10]

What are the common additives used to prevent this compound aggregation?

A range of chemical additives, known as excipients or cosolvents, can be used to stabilize proteins like this compound in solution. The effectiveness of each additive is protein-specific, and a screening approach is often necessary.

Additive ClassExamplesMechanism of ActionTypical Concentration
Osmolytes Glycerol, Sucrose, TrehaloseStabilize the native protein structure by being preferentially excluded from the protein surface.[1]5-20% (v/v) for glycerol, 0.25-1 M for sugars
Amino Acids Arginine, Glutamic AcidCan suppress aggregation by interacting with charged or hydrophobic patches on the protein surface.50-500 mM
Salts NaCl, KClModulate electrostatic interactions. The optimal concentration is protein-dependent; both high and low salt can sometimes promote aggregation.[1]50-500 mM
Reducing Agents Dithiothreitol (DTT), β-mercaptoethanol (BME), TCEPPrevent the formation of non-native disulfide bonds that can lead to aggregation.[1]1-10 mM
Detergents Tween 20, Triton X-100, CHAPSNon-denaturing detergents can help solubilize proteins and prevent hydrophobic interactions that lead to aggregation.0.01-0.1% (v/v)

Experimental Protocols

1. Dynamic Light Scattering (DLS) for Aggregate Detection

This protocol provides a general workflow for using DLS to assess the aggregation state of a this compound solution.

  • Sample Preparation:

    • Prepare the this compound sample in a well-defined buffer. A minimum concentration of 0.2 mg/mL is generally recommended for most proteins.[4]

    • Filter the sample through a 0.2 µm syringe filter or spin-filter to remove dust and large, non-specific aggregates.[11]

    • Also filter the buffer that will be used for dilutions and as a blank.

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to warm up and stabilize.

    • Set the desired measurement temperature.

  • Measurement:

    • First, measure the filtered buffer as a blank to ensure it is free of contaminants.

    • Carefully pipette the this compound sample into a clean, dust-free cuvette. Ensure there are no air bubbles.

    • Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature.

    • Perform the DLS measurement. The instrument will collect data on the fluctuations in scattered light intensity.

  • Data Analysis:

    • The software will use an autocorrelation function to calculate the translational diffusion coefficient and, from that, the hydrodynamic radius (Rh) of the particles in solution.

    • A monodisperse sample (non-aggregated) will show a single, narrow peak in the size distribution plot.

    • The presence of aggregates will be indicated by the appearance of larger peaks in the size distribution. The polydispersity index (PDI) will also be higher for aggregated samples.

2. Size Exclusion Chromatography (SEC) for Aggregate Quantification

This protocol outlines the steps for using SEC to separate and quantify soluble aggregates of this compound.

  • System Preparation:

    • Select an SEC column with a pore size appropriate for the size of this compound and its expected aggregates.

    • Equilibrate the SEC column with a filtered and degassed mobile phase. The mobile phase should be a buffer in which this compound is soluble and stable.[5] A common mobile phase is a phosphate (B84403) buffer at neutral pH with 150-200 mM NaCl to reduce non-specific interactions with the stationary phase.[5][12]

  • Sample Preparation:

    • Prepare the this compound sample in the mobile phase buffer.

    • Filter the sample through a 0.2 µm syringe filter.

  • Chromatographic Run:

    • Inject the prepared sample onto the equilibrated column.

    • Run the mobile phase at a constant flow rate.

    • Monitor the column eluent using a UV detector, typically at 280 nm for proteins.[7]

  • Data Analysis:

    • Aggregates, being larger, will elute first from the column, followed by the monomeric this compound, and then any smaller fragments.

    • Integrate the peak areas in the resulting chromatogram to determine the relative percentage of aggregates, monomer, and other species.

3. Thioflavin T (ThT) Fluorescence Assay for Fibril Detection

This protocol is for detecting amyloid-like fibrillar aggregates of this compound.

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of Thioflavin T (ThT) in water. Filter the solution through a 0.2 µm syringe filter.[8] This solution should be prepared fresh.[8]

    • Prepare the this compound sample at the desired concentration in an appropriate aggregation-inducing buffer.

  • Assay Procedure:

    • In a 96-well black, clear-bottom microplate, add the this compound sample.

    • Add the ThT stock solution to each well to a final concentration of 10-25 µM.[8][9]

    • Include control wells containing only the buffer and ThT (blank), and if available, a known non-aggregating protein with ThT.

    • Seal the plate to prevent evaporation.

    • Incubate the plate in a plate reader with temperature control (e.g., 37°C) and shaking capabilities.[8]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at regular intervals. The typical excitation wavelength is around 440-450 nm, and the emission wavelength is around 480-490 nm.[8][9]

  • Data Analysis:

    • Subtract the blank fluorescence from the sample fluorescence at each time point.

    • Plot the fluorescence intensity against time. A sigmoidal curve with an increasing fluorescence signal is indicative of the formation of amyloid-like fibrils.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Aggregation Analysis cluster_results Results & Interpretation DB775_Purification Purified this compound Buffer_Screen Buffer Optimization (pH, Salt, Additives) DB775_Purification->Buffer_Screen Filtered_Sample Sterile Filtration (0.2 µm) Buffer_Screen->Filtered_Sample DLS DLS (Size Distribution, Polydispersity) Filtered_Sample->DLS Initial Quality Check SEC SEC (% Aggregate, % Monomer) Filtered_Sample->SEC Quantitative Analysis ThT ThT Assay (Fibril Formation Kinetics) Filtered_Sample->ThT Fibril Propensity Interpretation Data Interpretation DLS->Interpretation SEC->Interpretation ThT->Interpretation Troubleshooting Further Optimization Interpretation->Troubleshooting If Aggregation is High

Caption: Workflow for this compound aggregation analysis.

Unfolded_Protein_Response cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol / Nucleus ER_Stress ER Stress (e.g., this compound Aggregation) BiP BiP ER_Stress->BiP sequesters IRE1 IRE1 BiP->IRE1 dissociation PERK PERK BiP->PERK dissociation ATF6 ATF6 BiP->ATF6 dissociation XBP1 XBP1 Splicing IRE1->XBP1 eIF2a p-eIF2α PERK->eIF2a ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved Golgi transit UPR_Target_Genes UPR Target Gene Expression (Chaperones, ERAD) XBP1->UPR_Target_Genes ATF4 ATF4 Translation eIF2a->ATF4 ATF4->UPR_Target_Genes ATF6_cleaved->UPR_Target_Genes

Caption: The Unfolded Protein Response (UPR) pathway.

References

Validation & Comparative

A Head-to-Head Comparison of Nuclear Stains: DAPI vs. NucSpot® 750/780

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cellular imaging, the precise visualization of the nucleus is fundamental for a vast array of research applications, from cell cycle analysis to the assessment of nuclear morphology. For decades, 4′,6-diamidino-2-phenylindole, or DAPI, has been a cornerstone for nuclear counterstaining, prized for its bright blue fluorescence. However, the expanding capabilities of multicolor fluorescence microscopy have driven the development of nuclear stains in the far-red and near-infrared spectra to minimize spectral overlap and enable more complex experimental designs. This guide provides an objective comparison between the classic ultraviolet-excitable DAPI and a near-infrared alternative, NucSpot® 750/780, to assist researchers in selecting the optimal nuclear stain for their specific needs.

Key Performance Characteristics

The choice between DAPI and a far-red nuclear stain like NucSpot® 750/780 hinges on several key performance parameters, including their spectral properties, cell permeability, and photostability. Below is a summary of these characteristics.

PropertyDAPINucSpot® 750/780
Excitation Maximum (DNA-bound) ~358 nm[1]~757-759 nm[2][3]
Emission Maximum (DNA-bound) ~461 nm[1]~780-805 nm[2][3][4]
Color BlueNear-Infrared
Cell Permeability Semi-permeable; primarily used on fixed and permeabilized cells but can enter live cells at higher concentrations.[1][5][6]Cell-impermeant; suitable for staining fixed and permeabilized cells or dead cells.[2][7][8]
Staining Specificity Binds to the minor groove of adenine-thymine (A-T) rich regions of double-stranded DNA.[1][9][10]DNA-binding dye with minimal fluorescence until it binds to DNA; selectively stains the nucleus in fixed and permeabilized cells without requiring RNase treatment.[2][7][8][11][12]
Photostability Generally considered photostable, though more so than Hoechst dyes.[6][13] Can undergo photoconversion when exposed to UV light.[2]NucSpot® stains are designed for improved photostability compared to some other cyanine-based dyes and to address issues of photoconversion seen with UV-excitable stains like DAPI.[2][8][11]
Common Applications Nuclear counterstaining in fixed cells for immunofluorescence, flow cytometry, and chromosome staining.[5][14]Nuclear counterstaining in multicolor imaging experiments, particularly when using blue, green, and red fluorophores, to avoid spectral overlap. Suitable for fixed-cell imaging and identifying dead cells in a live-cell population.[2][7][15]

Experimental Protocols

Detailed methodologies are crucial for reproducible and optimal staining results. The following are representative protocols for staining fixed cells with DAPI and NucSpot® 750/780.

DAPI Staining Protocol for Fixed Cells

This protocol is a standard procedure for staining the nuclei of fixed mammalian cells.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS or Methanol (B129727)

  • 0.1% Triton™ X-100 in PBS (for permeabilization if using PFA)

  • DAPI stock solution (e.g., 1 mg/mL in deionized water)

  • DAPI staining solution (e.g., 300 nM to 1 µg/mL in PBS)[9][16][17]

  • Antifade mounting medium

Procedure:

  • Fixation: Fix cells with 4% PFA in PBS for 10-15 minutes at room temperature, or with ice-cold methanol for 10 minutes at -20°C.[9]

  • Washing: Wash the cells two to three times with PBS.[9][17]

  • Permeabilization (if PFA-fixed): Incubate the cells with 0.1% Triton™ X-100 in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells two to three times with PBS.

  • Staining: Incubate the cells with the DAPI staining solution for 1-10 minutes at room temperature, protected from light.[9][14][16][17]

  • Washing: Rinse the sample several times in PBS to remove unbound dye.[9][17]

  • Mounting: Mount the coverslip with an antifade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with a standard DAPI filter set (Excitation ~358 nm, Emission ~461 nm).[9]

NucSpot® 750/780 Staining Protocol for Fixed Cells

This protocol is based on the general procedure for NucSpot® nuclear stains.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixation buffer (e.g., 4% Paraformaldehyde in PBS or Methanol)

  • Permeabilization buffer (e.g., 0.1% Triton™ X-100 in PBS)

  • NucSpot® 750/780 stock solution (typically 1000X in DMSO)

  • NucSpot® 750/780 staining solution (1X working concentration in PBS)

Procedure:

  • Fixation and Permeabilization: Fix and permeabilize cells using a standard protocol (e.g., formaldehyde (B43269) followed by Triton™ X-100, or methanol).[7]

  • Staining Solution Preparation: Dilute the 1000X NucSpot® 750/780 stock solution to a 1X final concentration in PBS. For microscopy of fixed HeLa cells, a 5X concentration has been noted for imaging with 640 nm excitation.[11][12][15][18]

  • Staining: Incubate the fixed and permeabilized cells with the diluted NucSpot® 750/780 staining solution for 10 minutes or longer at room temperature, protected from light.[2][12]

  • Washing (Optional): A washing step is not required.[2][12]

  • Imaging: Image the cells using a fluorescence microscope equipped for near-infrared detection (Excitation ~759 nm, Emission ~780-805 nm).[3][4]

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the binding mechanisms of DAPI and NucSpot® stains, as well as a generalized experimental workflow for nuclear staining.

Mechanism of Nuclear Staining cluster_dapi DAPI cluster_nucspot NucSpot® 750/780 DAPI DAPI DNA_AT A-T Rich Regions in DNA Minor Groove DAPI->DNA_AT Binds to NucSpot NucSpot® 750/780 DNA Nuclear DNA NucSpot->DNA Binds to

Figure 1. Simplified binding mechanisms of DAPI and NucSpot® 750/780.

General Experimental Workflow for Nuclear Staining of Fixed Cells start Start: Adherent or Suspension Cells fixation Cell Fixation (e.g., 4% PFA or Methanol) start->fixation wash1 Wash (e.g., PBS) fixation->wash1 permeabilization Permeabilization (e.g., 0.1% Triton X-100) *If PFA fixed wash1->permeabilization wash2 Wash (e.g., PBS) permeabilization->wash2 staining Nuclear Staining (DAPI or NucSpot® 750/780) wash2->staining wash3 Wash (Optional for NucSpot®) (e.g., PBS) staining->wash3 mounting Mounting (Antifade Medium) wash3->mounting imaging Fluorescence Microscopy mounting->imaging

Figure 2. A generalized workflow for nuclear staining in fixed cells.

Conclusion

DAPI remains a robust and cost-effective choice for routine nuclear staining, particularly when spectral overlap with other fluorophores is not a concern. Its bright blue fluorescence provides excellent contrast and it is compatible with a wide range of standard fluorescence microscopy setups.

NucSpot® 750/780 emerges as a superior alternative for multicolor imaging experiments where the blue channel is occupied or where bleed-through from UV-excited dyes could compromise the detection of other signals. Its near-infrared emission allows for greater flexibility in panel design. As a cell-impermeant dye, it is also a reliable marker for identifying dead cells in a population. The NucSpot® family of dyes is also designed to offer enhanced photostability, a critical advantage for experiments requiring prolonged imaging sessions.

Ultimately, the selection between DAPI and NucSpot® 750/780 should be guided by the specific requirements of the experimental design, including the other fluorophores in use, the type of cells being imaged (live vs. fixed), and the imaging instrumentation available.

References

A Head-to-Head Battle of Nuclear Stains: DB775 vs. Hoechst 33342 for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic world of live cell imaging, the choice of fluorescent probes is paramount to generating accurate and reliable data. Nuclear stains, in particular, are fundamental tools for researchers in cell biology and drug development, enabling the visualization of nuclear morphology, cell cycle analysis, and the tracking of cellular fate. This guide provides a comprehensive comparison of two nuclear stains: DB775 and the widely used Hoechst 33342, with a focus on their application in live cell imaging. Our objective is to equip researchers, scientists, and drug development professionals with the necessary data to make an informed decision for their specific experimental needs.

Initial Investigation: The Elusive this compound

An extensive search for "this compound" as a fluorescent dye for live cell imaging yielded no substantive information regarding its use as a nuclear stain. Literature and commercial sources do not describe its fluorescent properties, chemical structure, cell permeability, or any established protocols for live cell imaging. The only available information identifies this compound as a metabolite of another compound, DB289, with no indication of its utility as a fluorescent probe. Consequently, a direct comparison with Hoechst 33342 based on experimental data is not possible at this time.

Therefore, this guide will pivot to an in-depth analysis of Hoechst 33342, a well-characterized and extensively utilized nuclear stain for live cell imaging. We will provide a thorough overview of its properties, performance, and detailed protocols to serve as a valuable resource for the scientific community.

A Deep Dive into Hoechst 33342: A Workhorse for Live Cell Nuclear Staining

Hoechst 33342 is a cell-permeant, blue-fluorescent DNA stain that binds to the minor groove of AT-rich regions of DNA.[1][2][3] Its ability to enter live cells without requiring membrane permeabilization has made it a popular choice for a wide range of applications in live cell imaging.[3][4][5]

Quantitative Data Summary

For a clear and concise overview, the key quantitative parameters of Hoechst 33342 are summarized in the table below.

PropertyValueReferences
Excitation Maximum (DNA-bound) ~350 nm[1][2][3][6][7]
Emission Maximum (DNA-bound) ~461 nm[1][2][3][6][7]
Cell Permeability High[3][4][5][7]
Binding Specificity AT-rich regions of the DNA minor groove[1][2][3]
Typical Working Concentration 0.1 - 10 µg/mL[3][8][9]
Incubation Time 5 - 30 minutes[6][8][10][11]
Performance Characteristics

Staining Efficiency and Specificity: Hoechst 33342 exhibits bright blue fluorescence upon binding to DNA, providing excellent contrast for nuclear visualization.[4][12] Its high affinity for DNA ensures specific nuclear staining with minimal cytoplasmic background, especially when used at optimal concentrations.[3]

Photostability: While Hoechst 33342 is a robust dye, like all fluorophores, it is susceptible to photobleaching, especially with prolonged or high-intensity light exposure.[13] More critically for live cell imaging, repeated excitation can lead to phototoxicity, which can induce cellular stress, apoptosis, and alter normal cellular processes.[14][15] It is therefore crucial to minimize light exposure by using the lowest possible excitation light intensity and exposure times.

Cytotoxicity: A significant consideration for live cell imaging is the potential toxicity of the fluorescent probe. Hoechst 33342 is known to exhibit some level of cytotoxicity, which can be concentration and exposure time-dependent.[16][17][18][19] Studies have shown that it can inhibit DNA synthesis and perturb the cell cycle.[16][18] Therefore, it is imperative to use the lowest effective concentration and shortest incubation time necessary to achieve adequate staining. Recent studies suggest that at very low concentrations (e.g., 7–28 × 10⁻⁹ M), the cytotoxic effects of Hoechst 33342 can be minimized, allowing for long-term live-cell imaging.[20]

Experimental Protocols

Live Cell Staining with Hoechst 33342

This protocol provides a general guideline for staining live adherent cells with Hoechst 33342. Optimization may be required for different cell types and experimental conditions.

Materials:

  • Hoechst 33342 stock solution (e.g., 1 mg/mL in sterile water or DMSO)

  • Live cells cultured on an appropriate imaging dish or plate

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Working Solution: Dilute the Hoechst 33342 stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically 0.5-5 µg/mL).[11]

  • Cell Staining: Remove the existing culture medium from the cells and replace it with the Hoechst 33342-containing medium.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 10-30 minutes, protected from light.[11] The optimal incubation time should be determined empirically.

  • Washing (Optional): For applications sensitive to background fluorescence, the staining solution can be removed, and the cells can be washed once or twice with pre-warmed PBS or fresh culture medium. However, for many applications, imaging can be performed directly in the staining solution.[6]

  • Imaging: Image the cells using a fluorescence microscope equipped with a DAPI filter set (or other appropriate filters for UV excitation and blue emission).

Live_Cell_Staining_Workflow start Start prepare_cells Culture cells on imaging dish start->prepare_cells stain Incubate cells with Hoechst 33342 prepare_cells->stain prepare_dye Prepare Hoechst 33342 working solution prepare_dye->stain wash Wash cells (Optional) stain->wash image Image with fluorescence microscope stain->image Direct Imaging wash->image end End image->end

Caption: Workflow for staining live cells with Hoechst 33342.
Considerations for Minimizing Phototoxicity and Cytotoxicity

To maintain cell health and obtain reliable data during live cell imaging with Hoechst 33342, the following practices are recommended:

  • Use the lowest possible dye concentration: Titrate the Hoechst 33342 concentration to find the minimum required for adequate signal.

  • Minimize incubation time: Determine the shortest incubation period that yields sufficient staining.

  • Reduce light exposure: Use the lowest possible excitation light intensity and shortest exposure times.

  • Use a sensitive camera: A more sensitive camera will require less excitation light to produce a good image.

  • Time-lapse imaging: For long-term experiments, use the longest possible interval between image acquisitions that still captures the dynamics of interest.

Mitigation_Strategies main_goal Minimize Phototoxicity & Cytotoxicity low_conc Low Dye Concentration main_goal->low_conc short_inc Short Incubation Time main_goal->short_inc low_light Low Excitation Light main_goal->low_light sensitive_cam Sensitive Camera main_goal->sensitive_cam long_interval Long Time-lapse Interval main_goal->long_interval

References

A Head-to-Head Comparison of Nucleic Acid Gel Stains: SYBR™ Safe vs. GelRed®

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers choosing between two popular safer alternatives to ethidium (B1194527) bromide for nucleic acid gel staining.

In the realm of molecular biology, the visualization of nucleic acids in agarose (B213101) and polyacrylamide gels is a fundamental technique. For decades, ethidium bromide (EtBr) was the go-to intercalating dye, but its high mutagenicity has led to a demand for safer alternatives. This guide provides a comprehensive comparison of two of the most prominent safer nucleic acid stains on the market: SYBR™ Safe and GelRed®.

This document will delve into the performance characteristics of each dye, presenting experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in making an informed decision for their specific applications.

It is important to note that the initially requested comparison was between DB775 and SYBR™ Safe. However, a thorough search of scientific literature and commercial suppliers yielded no information on a nucleic acid gel stain named this compound. Therefore, this guide will compare SYBR™ Safe with GelRed®, a widely adopted and well-documented safer alternative.

Performance Characteristics at a Glance

FeatureSYBR™ SafeGelRed®
Sensitivity GoodExcellent[1][2][3]
Safety Low mutagenicity[1]Non-mutagenic and non-cytotoxic[4][5][6][7]
Disposal Can be disposed of down the drain (check local regulations)Can be disposed of down the drain or in regular trash (check local regulations)[2][4][5]
Excitation Wavelengths (nm) ~280, ~502~300, ~540
Emission Wavelength (nm) ~530~620
Compatibility dsDNA, ssDNA, RNAdsDNA, ssDNA, RNA[4][6][8]
Staining Methods Pre-cast & Post-stainingPre-cast & Post-staining[4][5][6]
Downstream Applications Compatible with cloning, sequencing, etc.Compatible with cloning, sequencing, restriction digest[4][6][8]

Quantitative Data Summary

The following table summarizes the reported detection limits for SYBR™ Safe and GelRed® from various studies. It is important to note that sensitivity can be influenced by factors such as the staining protocol, gel composition, and imaging system used.

StainDetection Limit (dsDNA)Source
SYBR™ Safe2.5 ng (500 bp fragment)[9]
GelRed®0.625 - 1.25 ng[9]
GelRed®More sensitive than EtBr and SYBR® Gold[2]

Experimental Protocols

Detailed methodologies for the key experimental procedures for both SYBR™ Safe and GelRed® are provided below.

Agarose Gel Electrophoresis Workflow

Agarose Gel Electrophoresis Workflow cluster_pre_electrophoresis Pre-Electrophoresis cluster_electrophoresis Electrophoresis cluster_post_electrophoresis Post-Electrophoresis & Visualization Prepare Agarose Gel Prepare Agarose Gel Cast Gel Cast Gel Prepare Agarose Gel->Cast Gel Load Samples Load Samples Run Electrophoresis Run Electrophoresis Load Samples->Run Electrophoresis Stain Gel Stain Gel Visualize Bands Visualize Bands Stain Gel->Visualize Bands

General workflow for agarose gel electrophoresis.
SYBR™ Safe Staining Protocols

Pre-casting Method (In-Gel Staining)

  • Prepare Agarose Solution: Prepare a molten agarose gel solution in your desired electrophoresis buffer (e.g., 1X TAE or TBE).

  • Cool Agarose: Let the agarose solution cool to approximately 60-70°C.

  • Add SYBR™ Safe: Add the SYBR™ Safe DNA Gel Stain at a 1:10,000 dilution to the molten agarose (e.g., 5 µL of stain per 50 mL of agarose). Swirl gently to mix.

  • Cast Gel: Pour the agarose solution containing the stain into a gel casting tray with the appropriate comb and allow it to solidify.

  • Electrophoresis: Load your samples and run the gel in electrophoresis buffer.

  • Visualization: After electrophoresis, visualize the DNA bands directly on a UV or blue-light transilluminator.

Post-Staining Method

  • Electrophoresis: Run an unstained agarose gel with your DNA samples.

  • Prepare Staining Solution: Dilute the SYBR™ Safe DNA Gel Stain 10,000-fold in electrophoresis buffer in a suitable container.

  • Stain the Gel: Carefully place the gel in the staining solution and incubate for 15-30 minutes with gentle agitation, protected from light.

  • Destaining (Optional): Destaining is not typically required, but a brief wash in water can sometimes reduce background.

  • Visualization: Visualize the DNA bands on a UV or blue-light transilluminator.

GelRed® Staining Protocols

Pre-casting Method

  • Prepare Agarose Solution: Prepare a molten agarose gel solution.

  • Cool Agarose: Cool the agarose to 60-70°C.

  • Add GelRed®: Add GelRed® 10,000X stock solution to the molten agarose at a 1:10,000 dilution (e.g., 5 µL of stain to 50 mL of agarose) and mix thoroughly.[4]

  • Cast Gel: Pour the gel and allow it to solidify.[4]

  • Electrophoresis: Load samples and run the gel. It is recommended to load 50-200 ng of DNA per lane.[10]

  • Visualization: View the gel using a standard UV transilluminator with an ethidium bromide filter.[5][6]

Post-Staining Method

  • Electrophoresis: Run an unstained agarose gel.

  • Prepare Staining Solution: Dilute the GelRed® 10,000X stock reagent approximately 3,300-fold to make a 3X staining solution in H₂O. Including 0.1 M NaCl can enhance sensitivity.[4][6] For a minigel, 50 mL of staining solution is generally sufficient.[4][6]

  • Stain the Gel: Submerge the gel in the 3X staining solution and agitate gently at room temperature for about 30 minutes.[4][5][6]

  • Destaining: Destaining is not required.[5][6]

  • Visualization: Image the gel using a standard UV transilluminator with an ethidium bromide filter.[6]

Staining Mechanism Visualization

Nucleic_Acid_Staining_Mechanism cluster_workflow General Staining Workflow Unstained DNA in Gel Unstained DNA in Gel Incubation Incubation Unstained DNA in Gel->Incubation Staining Solution (Dye) Staining Solution (Dye) Staining Solution (Dye)->Incubation Stained DNA in Gel Stained DNA in Gel Incubation->Stained DNA in Gel Visualization (Transilluminator) Visualization (Transilluminator) Stained DNA in Gel->Visualization (Transilluminator) Fluorescent Bands Fluorescent Bands Visualization (Transilluminator)->Fluorescent Bands

Simplified nucleic acid staining process.

Discussion

Sensitivity: Based on available data, GelRed® consistently demonstrates higher sensitivity than SYBR™ Safe.[1][2][3] One study reported that GelRed® could detect as little as 0.625 ng of dsDNA, whereas SYBR™ Safe's detection limit was around 2.5 ng for a 500 bp fragment.[9] This makes GelRed® a more suitable choice for applications involving low concentrations of nucleic acids.

Safety: Both SYBR™ Safe and GelRed® are marketed as safer alternatives to ethidium bromide. SYBR™ Safe has been shown to have low mutagenicity.[1] GelRed® has been engineered to be membrane-impermeable, preventing it from entering living cells and interacting with their DNA, thus rendering it non-mutagenic and non-cytotoxic in a variety of tests.[1][4][5][6][7] This property is a significant safety advantage.

Ease of Use and Compatibility: Both stains are simple to use and offer both pre-casting and post-staining protocols. Their compatibility with standard laboratory equipment is a major advantage. SYBR™ Safe's emission spectrum is well-suited for blue-light transilluminators, which can be advantageous for downstream applications like cloning as it avoids UV-induced DNA damage. GelRed® has a spectrum very similar to ethidium bromide, meaning it can be a direct drop-in replacement without needing to change imaging hardware, using a standard UV transilluminator and EtBr filter.[4][5][6][11] Both stains are compatible with downstream applications such as cloning and sequencing.[4][6][8]

Conclusion

Both SYBR™ Safe and GelRed® are excellent and safer alternatives to the traditionally used ethidium bromide. The choice between the two will largely depend on the specific needs of the experiment.

  • For applications requiring the highest sensitivity for detecting low amounts of nucleic acids, GelRed® appears to be the superior choice. Its non-mutagenic and non-cytotoxic properties also provide an enhanced safety profile.

  • SYBR™ Safe remains a reliable and safer option, particularly for routine applications where extreme sensitivity is not the primary concern. Its compatibility with blue-light transilluminators is a key feature for minimizing DNA damage before downstream manipulations.

Ultimately, researchers should consider the balance of sensitivity, safety, and compatibility with existing equipment to select the most appropriate nucleic acid gel stain for their laboratory.

References

Safer Alternatives to Ethidium Bromide for Nucleic Acid Gel Staining: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For decades, ethidium (B1194527) bromide (EtBr) has been the go-to fluorescent dye for visualizing nucleic acids in agarose (B213101) gel electrophoresis due to its low cost and effectiveness.[1][2][3] However, its significant drawbacks, primarily its mutagenic nature, have driven the scientific community to seek safer, yet equally effective, alternatives.[3][4][5][6][7][8] This guide provides a comprehensive comparison of popular, safer alternatives to ethidium bromide, offering researchers the data and protocols needed to make an informed switch.

Ethidium Bromide: The Gold Standard with a Caveat

Ethidium bromide is an intercalating agent that inserts itself between the base pairs of DNA, fluorescing under ultraviolet (UV) light to reveal the location of DNA bands.[5][9][10][11] While highly effective, its intercalating nature is also what makes it a potent mutagen, as it can interfere with DNA replication and transcription.[7] This poses a significant health and environmental risk, necessitating special handling and disposal procedures.[4]

The Rise of Safer Alternatives

In response to the safety concerns of EtBr, several alternative nucleic acid stains have been developed. These next-generation dyes are designed to be less hazardous, often by reducing their ability to penetrate cell membranes and interact with the DNA of living organisms.[3] This guide focuses on a comparison between ethidium bromide and prominent safer alternatives such as SYBR™ Safe, GelRed™, and GelGreen™.

Performance Comparison: Ethidium Bromide vs. Safer Alternatives

The ideal nucleic acid stain should be sensitive, safe, and cost-effective. The following table summarizes the key performance characteristics of ethidium bromide and its popular, safer counterparts.

FeatureEthidium BromideSYBR™ SafeGelRed™
Mechanism Intercalating AgentMinor Groove BinderIntercalating Agent (membrane-impermeable)
Sensitivity ~1-5 ng of DNA[10]As sensitive as EtBr[1][10]More sensitive than EtBr[12]
Mutagenicity Potent Mutagen[4][7]Significantly less mutagenic than EtBr[1]Non-mutagenic and non-cytotoxic
Cell Permeability PermeablePermeableImpermeable[3]
Excitation Wavelengths 300 nm, 360 nm (UV)[9][10]~470 nm (Blue Light), UV~300 nm (UV), ~488 nm (Blue Light)
Emission Wavelength 590 nm (Orange)[9][10]~530 nm (Green)~595 nm (Red)
Disposal Hazardous Waste[4]Often suitable for standard drain disposal (check local regulations)Often suitable for standard drain disposal (check local regulations)
In-Gel Staining YesYes (Preferred Method)[10]Yes
Post-Staining YesYesYes

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are standard protocols for both in-gel and post-staining with ethidium bromide and a representative safer alternative, SYBR™ Safe.

Ethidium Bromide Staining Protocols

1. In-Gel Staining:

  • Prepare molten agarose gel solution as per your standard protocol.

  • Allow the agarose to cool to approximately 60-70°C.

  • Add ethidium bromide stock solution (typically 10 mg/mL) to a final concentration of 0.5 µg/mL.[9]

  • Mix gently to distribute the dye evenly.

  • Pour the gel and allow it to solidify.

  • Load samples and run the gel in electrophoresis buffer that does not contain EtBr.

  • Visualize the gel under a UV transilluminator.

2. Post-Staining:

  • Run the agarose gel as per your standard protocol in a buffer without any stain.

  • After electrophoresis, submerge the gel in a staining solution of 0.5 µg/mL ethidium bromide in water or 1x electrophoresis buffer.[9]

  • Incubate for 15-30 minutes at room temperature with gentle agitation.[9]

  • (Optional) To reduce background fluorescence, destain the gel in water for 15-30 minutes.

  • Visualize the gel under a UV transilluminator.

SYBR™ Safe Staining Protocols

1. In-Gel Staining (Preferred Method):

  • Prepare molten agarose gel solution.

  • Add SYBR™ Safe DNA Gel Stain (typically supplied as a 10,000X concentrate in DMSO) to the molten agarose at a 1:10,000 dilution.

  • Swirl to mix.

  • Cast the gel and allow it to solidify.

  • Load your samples and run the gel using your standard protocol.

  • Visualize the gel using a blue-light transilluminator or a standard UV transilluminator.

2. Post-Staining:

  • Run the agarose gel as per your standard protocol.

  • Dilute the SYBR™ Safe concentrate 1:10,000 into 1x electrophoresis buffer to prepare the staining solution.

  • Place the gel in a suitable container and add enough staining solution to cover it.

  • Incubate for approximately 30 minutes with gentle agitation.

  • There is no need to destain.

  • Visualize the gel using a blue-light transilluminator or a UV transilluminator.

Visualizing Workflows and Concepts

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Agarose_Gel_Electrophoresis_Workflow cluster_prep Preparation cluster_run Electrophoresis cluster_viz Visualization prep_gel Prepare Agarose Gel (+/- Staining Dye) load_samples Load DNA Samples into Wells prep_gel->load_samples run_gel Apply Electric Field (Run Gel) load_samples->run_gel post_stain Post-Staining (if not in-gel) run_gel->post_stain visualize Visualize Bands (UV or Blue Light) run_gel->visualize for in-gel staining post_stain->visualize

Caption: Workflow for agarose gel electrophoresis and DNA visualization.

Mutagenicity_Concept cluster_etbr Ethidium Bromide (Cell-Permeable) cluster_safer_dye Safer Dyes (e.g., GelRed™ - Cell-Impermeable) EtBr Ethidium Bromide Cell_Membrane_EtBr Cell Membrane EtBr->Cell_Membrane_EtBr Crosses easily Nucleus_EtBr Nucleus Cell_Membrane_EtBr->Nucleus_EtBr DNA_EtBr DNA Nucleus_EtBr->DNA_EtBr Intercalation Intercalation & Potential Mutagenesis DNA_EtBr->Intercalation Safer_Dye Safer Dye Cell_Membrane_Safer Cell Membrane Safer_Dye->Cell_Membrane_Safer Blocked Nucleus_Safer Nucleus DNA_Safer DNA Nucleus_Safer->DNA_Safer No_Interaction No Interaction with Genomic DNA DNA_Safer->No_Interaction

Caption: Conceptual difference in mutagenic potential.

Conclusion

The development of safer alternatives to ethidium bromide represents a significant step forward in laboratory safety. Dyes like SYBR™ Safe and GelRed™ offer comparable or superior sensitivity without the high mutagenicity of ethidium bromide. While the initial cost per volume may be higher, the reduced costs and risks associated with hazardous waste disposal and potential health hazards make them a compelling choice for modern molecular biology research. By adopting these safer alternatives, laboratories can maintain high standards of data quality while fostering a safer research environment.

References

A Researcher's Guide to Selecting Fluorescent Dyes for Co-localization Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of molecular proximity through co-localization is paramount. The choice of fluorescent dyes is a critical determinant for the success of these studies. This guide provides a comprehensive comparison of commonly used fluorescent dyes, focusing on key performance indicators and experimental best practices to enable robust and reproducible co-localization results.

Co-localization, in the context of fluorescence microscopy, refers to the spatial overlap of two or more distinct fluorescent signals, each corresponding to a different molecule of interest.[1] Quantifying the degree of co-localization can provide crucial insights into protein-protein interactions, subcellular trafficking, and other dynamic cellular processes. However, the accuracy of these measurements is highly dependent on the photophysical properties of the chosen fluorophores and the experimental setup.[2][3]

Key Performance Indicators for Fluorescent Dyes in Co-localization

The ideal fluorescent dye for co-localization studies should exhibit high brightness, exceptional photostability, and minimal spectral overlap with other dyes in the panel.

  • Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient (how strongly it absorbs light) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence).[4][5] Brighter dyes provide a better signal-to-noise ratio, enabling the detection of low-abundance targets and reducing the required laser power, which in turn minimizes phototoxicity and photobleaching.[6]

  • Photostability: Photostability refers to a dye's resistance to photochemical degradation upon exposure to excitation light.[7] Dyes with high photostability are essential for time-lapse imaging and for experiments requiring intense or prolonged illumination to capture high-quality images.[6]

  • Spectral Overlap: To accurately distinguish between two different molecules, the emission spectra of the corresponding fluorescent dyes should be well-separated.[1] Significant spectral overlap, also known as bleed-through or crosstalk, can lead to false-positive co-localization signals.[8] A larger Stokes shift (the difference between the excitation and emission maxima) is also desirable to minimize crosstalk.[9]

Comparison of Common Fluorescent Dye Families

The following tables provide a comparative overview of popular fluorescent dye families used in co-localization studies. The values presented are for representative dyes within each family and can vary depending on the specific dye, its conjugation partner, and the cellular environment.

Dye FamilyExample DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Brightness*Relative Photostability
Alexa Fluor Alexa Fluor 48849551971,0000.92HighHigh
Alexa Fluor 56857860391,3000.69HighHigh
Alexa Fluor 647650668239,0000.33Very HighHigh
Cyanine (Cy) Cy3550570150,0000.15ModerateModerate
Cy5649670250,0000.20HighModerate
DyLight DyLight 48849351870,0000.90HighHigh
DyLight 550562576150,0000.70HighHigh
StarBright StarBright Blue 700470700N/AN/AVery HighHigh
BD Horizon RealYellow™ 586565586N/AN/AHighHigh

Experimental Protocols

Accurate co-localization analysis requires meticulous experimental design and execution.[13]

Immunofluorescence Staining for Co-localization
  • Cell Culture and Fixation:

    • Plate cells on coverslips at an appropriate density to achieve 60-80% confluency.

    • Fix the cells using a suitable method, such as 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization and Blocking:

    • Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

    • Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA and 10% normal goat serum in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the cells with a mixture of two primary antibodies raised in different species, diluted in blocking buffer, overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS.

    • Incubate with a mixture of secondary antibodies conjugated to spectrally distinct fluorophores (e.g., Alexa Fluor 488 and Alexa Fluor 568), diluted in blocking buffer, for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the samples using a confocal microscope, ensuring to set up separate channels for each fluorophore and to optimize acquisition settings to avoid saturation and minimize bleed-through.[1]

Visualization of Key Concepts

Experimental Workflow for Co-localization Analysis

G cluster_prep Sample Preparation cluster_staining Immunostaining cluster_imaging Imaging & Analysis cell_culture Cell Culture fixation Fixation cell_culture->fixation permeabilization Permeabilization fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation (Two distinct antibodies) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Spectrally distinct fluorophores) primary_ab->secondary_ab confocal Confocal Microscopy secondary_ab->confocal image_acq Image Acquisition (Sequential scanning) confocal->image_acq coloc_analysis Co-localization Analysis (e.g., Pearson's Coefficient) image_acq->coloc_analysis

Caption: Workflow for a typical immunofluorescence co-localization experiment.

Decision Tree for Fluorophore Selection

G start Start: Select Target Proteins live_or_fixed Live or Fixed Cell Imaging? start->live_or_fixed live_imaging Live Cell Imaging live_or_fixed->live_imaging Live fixed_imaging Fixed Cell Imaging live_or_fixed->fixed_imaging Fixed photostability High Photostability Needed? (e.g., time-lapse) live_imaging->photostability low_abundance Low Abundance Target? fixed_imaging->low_abundance high_photostability Choose Dyes with High Photostability Ratings (e.g., Alexa Fluor, DyLight) photostability->high_photostability Yes photostability->low_abundance No spectral_check Check for Spectral Overlap with other fluorophores high_photostability->spectral_check high_brightness Choose Dyes with High Brightness (e.g., Alexa Fluor 647, StarBright) low_abundance->high_brightness Yes low_abundance->spectral_check No high_brightness->spectral_check final_choice Final Fluorophore Selection spectral_check->final_choice

Caption: A decision tree to guide fluorophore selection for co-localization studies.

Conclusion

The selection of appropriate fluorescent dyes is a cornerstone of successful co-localization studies. By carefully considering the key performance indicators of brightness, photostability, and spectral overlap, researchers can minimize artifacts and generate high-quality, quantifiable data. This guide provides a framework for making informed decisions and highlights the importance of robust experimental protocols for achieving reliable and reproducible results in the investigation of molecular interactions within the cellular landscape.

References

Assessing the Genotoxicity of DB775: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals often require a comprehensive understanding of a compound's genotoxic potential. This guide provides a framework for assessing the genotoxicity of DB775, a metabolite of the investigational drug pafuramidine (B1678284) (DB289). Due to the current lack of publicly available genotoxicity data for this compound, this document serves as a template. Researchers can utilize this structure to organize and present their findings once experimental data is obtained.

The parent compound, pafuramidine, was developed for the treatment of human African trypanosomiasis (sleeping sickness).[1][2] While its clinical development was halted due to delayed toxicity, specifically nephrotoxicity, public records do not contain specific details regarding its genotoxic profile.[2] The active metabolite, furamidine (B1674271) (DB75), has been investigated for other therapeutic applications, such as myotonic dystrophy, with some studies noting dose-limiting toxicity in cell-based assays, but without a specific focus on genotoxicity.[3]

To thoroughly evaluate the genotoxic risk of this compound, a battery of standard assays is recommended. These tests assess different endpoints, including gene mutations, chromosomal damage, and DNA strand breaks. This guide outlines the methodologies for these key experiments and provides a structure for comparing the results of this compound with appropriate positive and negative controls.

Key Genotoxicity Assays: A Methodological Overview

A standard assessment of genotoxicity involves a combination of in vitro and in vivo tests. The following are critical assays in this evaluation:

  • Bacterial Reverse Mutation Assay (Ames Test): This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. It detects gene mutations, specifically point mutations and frameshifts, induced by a test compound.

  • In Vitro Micronucleus Assay: This assay identifies substances that cause chromosomal damage. Mammalian cells are treated with the test compound, and the formation of micronuclei—small nuclei that contain fragments of chromosomes or whole chromosomes left behind during cell division—is assessed.

  • Comet Assay (Single Cell Gel Electrophoresis): This is a sensitive method for detecting DNA strand breaks in individual cells. Cells are embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed chromatin, migrates further from the nucleus, creating a "comet" shape.

Data Presentation: Comparative Genotoxicity Profile

The following tables provide a template for summarizing quantitative data from the aforementioned assays. This structured format allows for a clear comparison between this compound and control compounds.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results

CompoundS. typhimurium StrainMetabolic Activation (S9)Highest Non-Toxic Dose (µ g/plate )Fold Increase in Revertants (Mean ± SD)Result
This compound TA98-
TA98+
TA100-
TA100+
TA1535-
TA1535+
TA1537-
TA1537+
Negative Control (All Strains)-/+Negative
Positive Control 1 TA98+Positive
Positive Control 2 TA100-Positive

Table 2: In Vitro Micronucleus Assay Results in Human Lymphocytes

CompoundConcentration (µM)Metabolic Activation (S9)% Cells with Micronuclei (Mean ± SD)% Cytotoxicity (Mean ± SD)Result
This compound [Concentration 1]-
[Concentration 2]-
[Concentration 3]-
[Concentration 1]+
[Concentration 2]+
[Concentration 3]+
Negative Control 0-/+Negative
Positive Control (Clastogen) [Concentration]-Positive
Positive Control (Aneugen) [Concentration]-Positive

Table 3: Comet Assay Results in Human Hepatoma (HepG2) Cells

CompoundConcentration (µM)Treatment Duration (h)% Tail DNA (Mean ± SD)Olive Tail Moment (Mean ± SD)Result
This compound [Concentration 1][Time 1]
[Concentration 2][Time 1]
[Concentration 3][Time 1]
[Concentration 1][Time 2]
[Concentration 2][Time 2]
[Concentration 3][Time 2]
Negative Control 0[Time 1/2]Negative
Positive Control [Concentration][Time 1]Positive

Experimental Workflows and Signaling Pathways

Visualizing experimental processes and biological pathways can aid in understanding the mechanisms of genotoxicity. The following diagrams, generated using the DOT language, illustrate a typical workflow for a genotoxicity assessment and the cellular DNA damage response pathway.

Genotoxicity_Workflow cluster_planning Phase 1: Planning cluster_invitro Phase 2: In Vitro Assays cluster_analysis Phase 3: Data Analysis cluster_reporting Phase 4: Reporting Test_Strategy Define Test Strategy Compound_Prep Prepare this compound & Controls Test_Strategy->Compound_Prep Ames Ames Test Micronucleus Micronucleus Assay Comet Comet Assay Data_Collection Data Collection Ames->Data_Collection Micronucleus->Data_Collection Comet->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation Report Generate Report Interpretation->Report Conclusion Conclusion on Genotoxicity Report->Conclusion

Caption: A generalized workflow for assessing the genotoxicity of a test compound.

DNA_Damage_Response cluster_damage DNA Damage Induction cluster_sensors Damage Sensing & Signaling cluster_outcomes Cellular Outcomes This compound This compound DNA_Damage DNA Lesions (e.g., Strand Breaks) This compound->DNA_Damage Induces ATM_ATR ATM / ATR Kinases DNA_Damage->ATM_ATR Activates CHK1_CHK2 CHK1 / CHK2 Kinases ATM_ATR->CHK1_CHK2 Phosphorylates p53 p53 Activation ATM_ATR->p53 Phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest CHK1_CHK2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Allows time for

Caption: Simplified overview of the DNA damage response pathway.

References

Unraveling the Landscape of DNA Gel Stains: A Comparative Look at GelRed and the Elusive DB775

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in molecular biology and drug development, the visualization of nucleic acids in agarose (B213101) gels is a fundamental and routine procedure. The choice of DNA stain is critical, impacting not only the sensitivity and clarity of results but also laboratory safety. GelRed has emerged as a popular and safer alternative to the traditional ethidium (B1194527) bromide. This guide aims to provide an objective comparison of GelRed with another compound, DB775, in the context of DNA gel electrophoresis. However, a comprehensive search of available scientific literature and commercial resources reveals a significant disparity in the available information for these two substances. While GelRed is a well-documented and widely used DNA stain, information regarding the use of this compound for DNA gel electrophoresis is virtually nonexistent, preventing a direct experimental comparison.

GelRed: A Well-Established Safer Alternative

GelRed is a fluorescent nucleic acid stain marketed as a safer and more sensitive alternative to ethidium bromide. Its widespread adoption is attributed to its favorable safety profile and robust performance.

Key Performance Characteristics of GelRed:
  • Sensitivity: GelRed is reported to be more sensitive than ethidium bromide, allowing for the detection of smaller amounts of DNA.

  • Safety: Extensive studies have shown GelRed to be non-mutagenic and non-cytotoxic at working concentrations because it is designed to be incapable of crossing the cell membrane.[1][2] This significantly reduces the health risks and disposal costs associated with ethidium bromide.

  • Mechanism of Action: GelRed binds to DNA through intercalation, inserting itself between the base pairs of the DNA double helix.[1]

  • Spectral Properties: GelRed has similar excitation and emission spectra to ethidium bromide, allowing it to be used with existing UV transilluminators and filter sets without the need for new equipment.

  • Compatibility: It is compatible with downstream applications such as cloning, sequencing, and restriction enzyme digests.

The Enigma of this compound

In contrast to the wealth of information available for GelRed, searches for this compound as a DNA stain for gel electrophoresis yield minimal and inconclusive results.

This compound is identified in chemical supplier databases as a biochemical and a metabolite of the compound DB289. Its chemical formula is C19H18N4O3 and its CAS number is 475976-08-0. While one chemical supplier, InvivoChem, lists this compound under a "DNA Stain" category, it provides no further details, experimental data, protocols for use, or any evidence of its efficacy or properties as a DNA gel stain. Extensive searches of scientific literature and other commercial suppliers fail to corroborate its use for this application. There is no available information on its:

  • Fluorescence properties (excitation and emission spectra)

  • Mechanism of DNA binding

  • Sensitivity in detecting DNA in gels

  • Safety and toxicity profile

  • Performance in pre-cast or post-staining protocols

Without this fundamental information, a direct comparison of this compound with GelRed in the context of DNA gel electrophoresis is not possible.

Experimental Comparison: A Methodological Approach (Hypothetical)

To provide a framework for how such a comparison would be conducted if this compound were a viable DNA stain, the following experimental protocol is outlined.

Objective:

To compare the performance of this compound and GelRed as DNA stains for agarose gel electrophoresis in terms of sensitivity and potential effects on DNA migration.

Materials:
  • Agarose

  • 1x TAE or TBE buffer

  • DNA ladder with known concentrations

  • PCR products or plasmid DNA of varying sizes

  • GelRed (10,000X stock)

  • This compound (concentration to be determined based on manufacturer's recommendations, if available)

  • Gel loading dye (6X)

  • Horizontal gel electrophoresis apparatus

  • Power supply

  • UV transilluminator or other appropriate imaging system

Experimental Workflow:

A standardized workflow would be essential to ensure a fair comparison.

G cluster_prep Preparation cluster_elec Electrophoresis cluster_stain_post Post-Staining (for parallel experiment) cluster_vis Visualization & Analysis prep_gel Prepare 1% Agarose Gels in 1x TAE/TBE prep_stain_pre Add GelRed or this compound to Molten Agarose (Pre-casting) prep_gel->prep_stain_pre stain_gel Incubate Gel in GelRed or this compound Solution prep_gel->stain_gel for post-staining prep_dna Prepare Serial Dilutions of DNA Ladder load_samples Load DNA Samples into Gel Wells prep_dna->load_samples prep_stain_pre->load_samples run_gel Run Electrophoresis at Constant Voltage load_samples->run_gel run_gel->stain_gel image_gel Image Gels on UV Transilluminator run_gel->image_gel for pre-cast gels destain_gel Destain if Necessary (per protocol) stain_gel->destain_gel destain_gel->image_gel analyze_bands Analyze Band Intensity and Migration image_gel->analyze_bands

Caption: Experimental workflow for comparing DNA gel stains.

Detailed Protocols:

1. Pre-casting Method:

  • Prepare a 1% (w/v) agarose solution in 1x TAE or TBE buffer.

  • Heat the solution until the agarose is completely dissolved.

  • Cool the agarose to approximately 50-60°C.

  • Add GelRed to a final concentration of 1X (or this compound at the recommended concentration). Swirl gently to mix.

  • Pour the gel into a casting tray with combs and allow it to solidify.

  • Submerge the gel in 1x running buffer in the electrophoresis tank.

  • Prepare DNA samples by mixing serial dilutions of a DNA ladder with 6X loading dye.

  • Load the samples into the wells.

  • Run the gel at a constant voltage (e.g., 100V) until the dye front has migrated an appropriate distance.

  • Image the gel using a UV transilluminator with the appropriate filter for GelRed (and hypothetically, for this compound).

2. Post-staining Method:

  • Prepare and run an agarose gel with DNA samples as described above (steps 1, 5-9), but without adding any stain to the gel or running buffer.

  • After electrophoresis, carefully remove the gel from the casting tray.

  • Place the gel in a staining container with a sufficient volume of 3X GelRed staining solution (or the recommended this compound staining solution) in water.

  • Incubate on a shaker for 30 minutes at room temperature, protected from light.

  • If required, destain the gel in water to reduce background fluorescence.

  • Image the gel using a UV transilluminator.

Data Presentation (Hypothetical)

Were data available for this compound, it would be presented in clear, structured tables for easy comparison with GelRed.

Table 1: Spectral Properties

PropertyGelRedThis compound
Excitation Maxima (nm) with DNA~300, ~540Data Not Available
Emission Maximum (nm) with DNA~625Data Not Available
Optimal FilterEthidium BromideData Not Available

Table 2: Performance Comparison

ParameterGelRedThis compound
Sensitivity (Limit of Detection)
Pre-castingHigh (e.g., <0.1 ng)Data Not Available
Post-stainingVery High (e.g., <0.05 ng)Data Not Available
Effect on DNA Migration Minimal to noneData Not Available
Safety
Mutagenicity (Ames Test)Non-mutagenicData Not Available
Cell PermeabilityImpermeableData Not Available
Signal-to-Background Ratio HighData Not Available

Conclusion

Based on currently available information, a direct and meaningful comparison between this compound and GelRed as DNA stains for gel electrophoresis is not feasible. GelRed is a well-characterized, sensitive, and safer alternative to ethidium bromide, with extensive supporting data and established protocols. In contrast, this compound is primarily documented as a biochemical metabolite, and its utility as a DNA gel stain is not supported by scientific literature or comprehensive product information.

For researchers, scientists, and drug development professionals, the choice of a DNA stain should be based on robust performance data, a well-understood mechanism of action, and a thorough safety evaluation. At present, only GelRed meets these criteria. Should information and experimental data for this compound as a DNA gel stain become available in the future, a comparative analysis following the methodologies outlined above would be necessary to evaluate its potential as a viable alternative. Until then, GelRed remains a proven and reliable choice for DNA visualization in gel electrophoresis.

References

Quantitative Analysis with Near-Infrared Staining: A Comparison of DB775 (NIR Dye s775z) and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cellular and molecular analysis, the quest for more precise and sensitive quantitative methods is perpetual. The advent of near-infrared (NIR) fluorescent dyes has marked a significant advancement, offering researchers deeper tissue penetration and reduced autofluorescence compared to traditional visible light fluorophores. This guide provides a comprehensive comparison of a representative NIR dye, here referred to as DB775 based on its spectral characteristics (analogous to NIR Dye s775z), with other widely used fluorescent stains for quantitative analysis.

This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their quantitative imaging and flow cytometry assays. We will delve into the performance characteristics of this compound (NIR Dye s775z) and compare it with a popular far-red DNA stain, DRAQ7™, and a classic viability dye, Propidium Iodide (PI).

Performance Comparison of Fluorescent Stains

The selection of an appropriate fluorescent stain is critical for the accuracy and reliability of quantitative data. The following tables summarize the key performance indicators for this compound (NIR Dye s775z), DRAQ7™, and Propidium Iodide.

FeatureThis compound (NIR Dye s775z)DRAQ7™Propidium Iodide (PI)
Excitation Max (nm) 775[1]599 / 644[2][3]535
Emission Max (nm) 795[1]694 (when intercalated with dsDNA)[2][3]617
Target Primary amines[1]dsDNA[4]dsDNA
Cell Permeability Membrane Impermeant (as a reactive dye)Membrane Impermeant[3][4]Membrane Impermeant
Primary Application Labeling of proteins/antibodies for immunofluorescence, In vivo imaging[1]Dead/permeabilized cell staining, DNA content analysis[4]Dead cell staining
Photostability High[1]Moderate to HighLow to Moderate
Signal-to-Noise Ratio High (due to NIR spectrum)HighModerate

Experimental Protocols

Detailed and reproducible protocols are the bedrock of quantitative science. Below are standardized protocols for utilizing each of the compared stains in common applications.

Protocol 1: Immunofluorescent Staining of Surface Markers with this compound (NIR Dye s775z)-conjugated Antibody

This protocol describes the use of a this compound-conjugated antibody for the quantitative analysis of a cell surface protein.

Materials:

  • Cells of interest

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Primary antibody specific to the target protein

  • This compound (NIR Dye s775z) NHS ester

  • Conjugation Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Purification column (e.g., desalting column)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Antibody Conjugation:

    • Dissolve the primary antibody in the conjugation buffer.

    • Dissolve the this compound NHS ester in DMSO.

    • Mix the antibody and this compound solutions at a specific molar ratio and incubate for 1-2 hours at room temperature, protected from light.

    • Purify the conjugated antibody using a desalting column to remove unconjugated dye.

  • Cell Preparation:

    • Culture cells to the desired confluency.

    • For adherent cells, grow on coverslips. For suspension cells, proceed in microcentrifuge tubes.

    • Wash cells twice with cold PBS.

  • Fixation:

    • Fix the cells with Fixation Buffer for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Blocking:

    • Incubate cells with Blocking Buffer for 30 minutes to reduce non-specific binding.

  • Staining:

    • Incubate the cells with the this compound-conjugated primary antibody at the predetermined optimal concentration for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Imaging/Analysis:

    • For microscopy, mount the coverslips with an appropriate mounting medium.

    • For flow cytometry, resuspend the cells in PBS.

    • Acquire data using the appropriate laser and filter sets for the near-infrared spectrum.

Protocol 2: Dead Cell Staining and DNA Content Analysis with DRAQ7™

This protocol outlines the use of DRAQ7™ for identifying non-viable cells and analyzing DNA content by flow cytometry.

Materials:

  • Cell suspension

  • PBS

  • DRAQ7™ solution (e.g., 0.3 mM stock)[5]

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest and wash cells, then resuspend in PBS to a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Add DRAQ7™ to the cell suspension to a final concentration of 1-3 µM.[2]

    • Incubate for 5-15 minutes at room temperature, protected from light.[2] No washing step is required.

  • Analysis:

    • Analyze the samples on a flow cytometer using a 488 nm or 633 nm laser for excitation and a long-pass filter (e.g., 695LP) for emission.[4]

    • For DNA content analysis, acquire data in linear mode to generate a histogram of fluorescence intensity.

Protocol 3: Viability Assessment with Propidium Iodide

This protocol details the use of Propidium Iodide for a straightforward assessment of cell viability.

Materials:

  • Cell suspension

  • PBS

  • Propidium Iodide solution (e.g., 1 mg/mL stock)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension in PBS.

  • Staining:

    • Add Propidium Iodide to the cell suspension at a final concentration of 1-5 µg/mL.

    • Incubate for 5 minutes at room temperature in the dark.

  • Analysis:

    • Analyze immediately by fluorescence microscopy (detecting red fluorescence) or flow cytometry (typically using 488 nm excitation and a ~617 nm emission filter).

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the underlying biological context, the following diagrams are provided.

experimental_workflow_this compound cluster_conjugation Antibody Conjugation cluster_staining Cell Staining antibody Primary Antibody mix Mix & Incubate antibody->mix This compound This compound NHS Ester This compound->mix purify Purify Conjugate mix->purify stain Stain with Conjugate purify->stain This compound-Ab Conjugate cells Prepare & Fix Cells block Block cells->block block->stain wash Wash stain->wash analysis Quantitative Analysis (Microscopy/Flow Cytometry) wash->analysis Analyze cell_viability_pathway cluster_live Live Cell cluster_dead Dead/Permeabilized Cell live_cell Intact Cell Membrane dye Membrane-Impermeant DNA Stain (e.g., DRAQ7™, PI) live_cell->dye Dye Excluded no_fluorescence Minimal Fluorescence live_cell->no_fluorescence No Signal dead_cell Compromised Cell Membrane fluorescence Quantifiable Fluorescence dead_cell->fluorescence Fluorescent Signal dye->dead_cell Dye Enters & Binds DNA

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling DB775

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides essential, immediate safety and logistical information for handling the biochemical DB775, including detailed operational and disposal plans. By adhering to these procedural guidelines, you can minimize risks and maintain a secure research environment.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment are the first line of defense against potential exposure to this compound. All personnel handling this compound must be equipped with the following PPE.

Protection CategoryRecommended EquipmentStandard Specifications
Eye/Face Protection Safety glasses with side-shieldsMust be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).
Skin Protection Chemical-resistant glovesMust be inspected prior to use and be compatible with the chemical.
Protective Lab CoatShould be worn to prevent skin contact.
Respiratory Protection Appropriate respiratorRequired when engineering controls are not sufficient to maintain airborne concentrations below exposure limits. Must be NIOSH/MSHA or European Standard EN 149 approved.

Operational and Disposal Protocols

Strict adherence to established operational and disposal protocols is critical for the safe management of this compound in a laboratory setting.

Handling and Storage
  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing. After handling, wash hands thoroughly.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place. Recommended long-term storage is at -20°C. For short-term storage (days to weeks), 0-4°C is acceptable.

Emergency First Aid Procedures
  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes as a precaution.

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse their mouth with water and seek medical advice.

Spill and Disposal Management
  • Spill Containment: In the event of a spill, avoid dust formation. Sweep up the material and place it in a suitable, closed container for disposal.

  • Waste Disposal: Dispose of this compound and any contaminated materials through a licensed professional waste disposal service. Adhere to all federal, state, and local environmental regulations.

Safe Handling Workflow

The following diagram illustrates the logical flow of operations for safely handling this compound, from initial preparation to final disposal, ensuring a comprehensive approach to laboratory safety.

DB775_Handling_Workflow cluster_preparation Phase 1: Preparation cluster_execution Phase 2: Experiment Execution cluster_cleanup Phase 3: Post-Experiment cluster_disposal Phase 4: Final Disposal Review SDS Review SDS Assemble PPE Assemble PPE Review SDS->Assemble PPE Understand Hazards Prepare Workspace Prepare Workspace Assemble PPE->Prepare Workspace Don PPE Don PPE Prepare Workspace->Don PPE Handle this compound Handle this compound Don PPE->Handle this compound Conduct Experiment Conduct Experiment Handle this compound->Conduct Experiment Segregate Waste Segregate Waste Conduct Experiment->Segregate Waste Decontaminate Surfaces Decontaminate Surfaces Segregate Waste->Decontaminate Surfaces Package Waste Package Waste Segregate Waste->Package Waste Doff PPE Doff PPE Decontaminate Surfaces->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands Arrange Professional Disposal Arrange Professional Disposal Package Waste->Arrange Professional Disposal

Caption: A procedural workflow for the safe handling of this compound.

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